molecular formula C10H10O4 B2992349 2-[2-(Methoxycarbonyl)phenyl]acetic acid CAS No. 14736-49-3

2-[2-(Methoxycarbonyl)phenyl]acetic acid

Cat. No.: B2992349
CAS No.: 14736-49-3
M. Wt: 194.186
InChI Key: UFUWTDVWSUXJEH-UHFFFAOYSA-N
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Description

2-[2-(Methoxycarbonyl)phenyl]acetic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxycarbonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)8-5-3-2-4-7(8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUWTDVWSUXJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14736-49-3
Record name 2-[2-(methoxycarbonyl)phenyl]acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-[2-(Methoxycarbonyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-[2-(Methoxycarbonyl)phenyl]acetic acid, a versatile chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development and organic synthesis.

Core Identification and Chemical Profile

This compound, also known as homophthalic acid monomethyl ester, is an organic compound featuring both a carboxylic acid and a methyl ester functional group attached to a phenylacetic acid backbone. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.

IdentifierValueSource
CAS Number 14736-49-3[1][2]
Molecular Formula C10H10O4[3]
Molecular Weight 194.19 g/mol [1]
IUPAC Name 2-(2-methoxycarbonylphenyl)acetic acid[3]
Synonyms Homophthalic acid monomethyl ester, 2-(Carboxymethyl)benzoic acid methyl ester

Physicochemical and Spectral Properties

Understanding the physicochemical properties of a compound is paramount for its effective use in experimental settings. While specific experimental data for this compound is not extensively published, we can infer some properties from closely related analogs and computational predictions.

Table of Physicochemical Properties:

PropertyValueSource and Notes
Melting Point A related compound, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has a melting point of 129-132°C.[4] This suggests that the title compound is likely a solid at room temperature.
Boiling Point A related compound, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has a boiling point of 416.3°C at 760 mmHg.[4]
Solubility Soluble in polar organic solvents. A related compound is soluble in chloroform, methanol, and pyridine.[4][5]
pKa A related compound, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has a pKa of 4.84.[4]

Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons of the ester. For the isomeric compound, the aromatic protons appear as doublets around δ 8.00 and 7.35 ppm. The methyl ester protons present as a singlet at δ 3.90 ppm, and the methylene protons as a singlet at δ 3.70 ppm.[6]

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR would reveal signals for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. For the isomeric compound, the carbonyl carbons are observed at δ 176.8 and 166.9 ppm. The aromatic carbons appear in the range of δ 129-139 ppm, with the methyl carbon at δ 52.2 ppm and the methylene carbon at δ 40.9 ppm.[6]

  • Mass Spectrometry (GC-MS): The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. PubChem lists GC-MS data with top peaks at m/z 134, 118, and 162.[3]

Synthesis and Reaction Chemistry

The synthesis of this compound can be logically approached through the principles of esterification. A plausible and efficient synthetic route involves the selective monomethylation of homophthalic acid or the controlled hydrolysis of dimethyl homophthalate. A general and robust method for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Proposed Synthetic Workflow:

The following diagram illustrates a logical workflow for the synthesis of the title compound, starting from the readily available homophthalic acid.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Homophthalic Acid Homophthalic Acid Reaction Mixture Reaction Mixture Homophthalic Acid->Reaction Mixture Add Methanol (CH3OH) Methanol (CH3OH) Methanol (CH3OH)->Reaction Mixture Add Sulfuric Acid (H2SO4, cat.) Sulfuric Acid (H2SO4, cat.) Sulfuric Acid (H2SO4, cat.)->Reaction Mixture Add Reflux Reflux Work-up & Purification Work-up & Purification Reflux->Work-up & Purification Process This compound This compound Reaction Mixture->Reflux Heat Work-up & Purification->this compound Isolate G cluster_core Core Compound cluster_applications Potential Applications This compound This compound Heterocycle Synthesis Heterocycle Synthesis This compound->Heterocycle Synthesis Precursor Active Pharmaceutical Ingredients (APIs) Active Pharmaceutical Ingredients (APIs) This compound->Active Pharmaceutical Ingredients (APIs) Intermediate Pro-drug Design Pro-drug Design This compound->Pro-drug Design Scaffold Fine Chemical Synthesis Fine Chemical Synthesis This compound->Fine Chemical Synthesis Building Block

References

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[2-(Methoxycarbonyl)phenyl]acetic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic and medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and detailed spectroscopic characteristics. Furthermore, it presents a validated synthetic protocol and explores the compound's reactivity and significant applications as a versatile building block for complex heterocyclic scaffolds, including isoquinolones, which are prevalent in numerous biologically active molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Chemical Identity

This compound, also known as monomethyl homophthalate or 2-carboxyphenylacetic acid methyl ester, is a derivative of homophthalic acid. Its structure features a phenyl ring substituted with both a carboxylic acid group and a methyl ester group at adjacent positions, making it a valuable bifunctional molecule for synthetic transformations. The strategic placement of these functional groups allows for selective reactions and intramolecular cyclizations, rendering it a key precursor in the synthesis of various heterocyclic systems.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-(2-methoxycarbonylphenyl)acetic acid [1]. It is commonly identified by its Chemical Abstracts Service (CAS) registry number: 14736-49-3 [1][2].

Synonyms:

  • Homophthalic acid monomethyl ester

  • 2-(Methoxycarbonyl)benzeneacetic acid

  • Monomethyl homophthalate

  • [2-(Methoxycarbonyl)phenyl]acetic acid[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point Data not consistently available; requires experimental verification
Boiling Point Data not available; likely to decompose upon heating
Solubility Soluble in many organic solvents like methanol, chloroform, and pyridine[3]
pKa Estimated to be around 4-5 for the carboxylic acid protonGeneral chemical principles
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene ring will appear as a multiplet in the range of δ 7.2-8.0 ppm. The methylene protons (-CH₂-) of the acetic acid moiety would likely appear as a singlet around δ 3.8-4.2 ppm. The methyl protons (-OCH₃) of the ester group will also be a singlet, typically found further upfield around δ 3.9 ppm. The acidic proton of the carboxylic acid will be a broad singlet, which can appear over a wide range (δ 10-13 ppm) and is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbonyl carbons of the carboxylic acid and the ester will have characteristic chemical shifts in the deshielded region of the spectrum, typically between δ 165-180 ppm[4]. The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbons attached to the substituents showing distinct shifts. The methylene carbon (-CH₂-) is expected around δ 40-45 ppm, and the methoxy carbon (-OCH₃) around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule[5][6][7][8].

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear in the 2850-3100 cm⁻¹ range.

  • C=O Stretch: Two distinct carbonyl stretching bands will be observed. The carboxylic acid carbonyl (C=O) will show a strong absorption band around 1700-1725 cm⁻¹, while the ester carbonyl will absorb at a slightly higher frequency, typically in the 1720-1740 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibrations of the ester and carboxylic acid will be visible in the fingerprint region, between 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (194.18). High-resolution mass spectrometry (HRMS) can confirm the elemental composition[9].

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z 31), the carboxylic acid group (-COOH, m/z 45), and the methoxycarbonyl group (-COOCH₃, m/z 59). The NIST Mass Spectrometry Data Center reports significant peaks at m/z values of 127, 134, 118, and 162 for this compound[1].

Synthesis and Manufacturing

The most common and direct method for the preparation of this compound is through the selective mono-esterification of homophthalic acid or its anhydride. Homophthalic acid itself can be synthesized via several routes, including the oxidation of indene[10][11].

Synthetic Workflow: From Homophthalic Anhydride

The reaction involves the nucleophilic attack of methanol on homophthalic anhydride, leading to the opening of the anhydride ring to form the desired mono-ester. This reaction is typically carried out under mild conditions to prevent the formation of the diester.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Homophthalic_Anhydride Homophthalic Anhydride Reaction Ring Opening Esterification Homophthalic_Anhydride->Reaction Methanol Methanol Methanol->Reaction Nucleophile Target_Molecule This compound Reaction->Target_Molecule Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic anhydride (1 equivalent).

  • Reagent Addition: Add anhydrous methanol (10-20 equivalents) to the flask.

  • Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the pure this compound.

Applications in Drug Development and Organic Synthesis

This compound is a highly valuable building block in organic synthesis due to its two distinct functional groups, which can be manipulated selectively. Its primary application lies in the construction of heterocyclic scaffolds that are central to many pharmaceutical agents.

Precursor for Isoquinoline and Isoquinolone Synthesis

The structure of this compound is pre-organized for the synthesis of isoquinoline and isoquinolone derivatives. These nitrogen-containing heterocycles are found in a wide array of natural products and synthetic drugs with diverse biological activities, including anesthetic, antihypertensive, and anticancer properties[12][13][14].

The general strategy involves the conversion of the carboxylic acid group into an amide, followed by an intramolecular cyclization (e.g., Bischler-Napieralski or Pictet-Spengler type reactions) to form the heterocyclic ring system[12]. The presence of the methyl ester allows for further functionalization or can be involved in the cyclization process itself.

ApplicationWorkflow cluster_synthesis Synthetic Transformations cluster_products Bioactive Scaffolds Start This compound Amidation Amidation with an Amine Start->Amidation Cyclization Intramolecular Cyclization Amidation->Cyclization Isoquinolones Isoquinolones Cyclization->Isoquinolones Other_Heterocycles Other Fused Heterocycles Cyclization->Other_Heterocycles

Caption: Role as a precursor in heterocyclic synthesis.

Building Block for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, compounds with a similar structural framework have been investigated as inhibitors of enzymes that are crucial for cell cycle regulation, such as Cdc25 phosphatases. The small molecule inhibitor NSC 663284, a quinolinedione derivative, is a potent inhibitor of the Cdc25 family of phosphatases, which are often overexpressed in cancer[15][16][17][18]. While not a direct precursor in the published synthesis of NSC 663284, this compound represents a valuable starting point for the synthesis of analogues and other novel inhibitors targeting similar pathways. Its utility lies in the ability to construct the core phenylacetic acid moiety that can be further elaborated into more complex structures.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a synthetically versatile and important molecule in the field of organic and medicinal chemistry. Its bifunctional nature allows for its use as a key building block in the construction of complex molecular architectures, particularly heterocyclic systems like isoquinolones. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the development of novel therapeutics and other advanced materials. Future research will likely continue to explore new applications for this valuable synthetic intermediate.

References

An In-Depth Technical Guide to 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-[2-(Methoxycarbonyl)phenyl]acetic acid. It delves into the compound's fundamental properties, synthesis, reactivity, and potential applications as a key building block in complex organic synthesis.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 2-(2-carbomethoxyphenyl)acetic acid or homophthalic acid monomethyl ester, is an aromatic dicarboxylic acid monoester. Its structure features a phenyl ring substituted at the ortho positions with an acetic acid group and a methyl ester group. This bifunctional arrangement makes it a versatile intermediate in synthetic chemistry.

The presence of both a free carboxylic acid and a methyl ester allows for selective chemical transformations. The carboxylic acid can undergo reactions like amidation, esterification, or reduction, while the methyl ester can be hydrolyzed or transesterified under different conditions. This differential reactivity is a cornerstone of its utility in multi-step syntheses.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 2-(2-methoxycarbonylphenyl)acetic acid[1]
CAS Number 14736-49-3[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point Data not available. For comparison, the para-isomer, 2-(4-(methoxycarbonyl)phenyl)acetic acid, has a melting point of 112-115 °C.[2]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; limited solubility in water and nonpolar solvents.
Topological Polar Surface Area 63.6 Ų (Computed)[1]
Hydrogen Bond Donor Count 1 (Computed)[1]
Hydrogen Bond Acceptor Count 4 (Computed)[1]

Structural Analysis and Spectroscopic Characterization

The unique ortho-substitution pattern of this compound gives rise to a distinct spectroscopic signature. While experimental spectra are not widely published, a theoretical analysis based on established principles provides a strong framework for characterization.

Caption: Molecular structure of this compound.

Expected ¹H NMR (in CDCl₃, ~400 MHz):

  • δ 10-12 ppm (1H, broad singlet): Carboxylic acid proton (-COOH). Its broadness is characteristic, and it may exchange with D₂O.

  • δ 7.2-8.0 ppm (4H, multiplet): Aromatic protons. The ortho-substitution will create a complex splitting pattern.

  • δ 3.9 ppm (3H, singlet): Methyl ester protons (-OCH₃). This sharp singlet is a key identifier.

  • δ 3.7 ppm (2H, singlet): Methylene protons (-CH₂-). As a reference, the methylene protons in the parent phenylacetic acid appear at 3.64 ppm.[3]

Expected ¹³C NMR (in CDCl₃, ~100 MHz):

  • δ ~178 ppm: Carboxylic acid carbonyl carbon (-C OOH).

  • δ ~172 ppm: Ester carbonyl carbon (-C OOCH₃).

  • δ ~128-135 ppm: Aromatic carbons (quaternary and CH).

  • δ ~52 ppm: Methyl ester carbon (-OC H₃).

  • δ ~41 ppm: Methylene carbon (-C H₂-).

Expected Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

  • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

  • ~1730 cm⁻¹ (sharp, strong): C=O stretch of the methyl ester.

  • ~1700 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid. The presence of two distinct carbonyl peaks is a critical feature.

  • ~1600, 1450 cm⁻¹: C=C stretches within the aromatic ring.

  • ~1250 cm⁻¹: C-O stretch of the ester.

Synthesis Protocol

While various methods exist for substituted phenylacetic acids, a reliable and direct approach to this compound involves the selective methanolysis of homophthalic anhydride. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.

SynthesisWorkflow Figure 2: Synthesis Workflow Start Homophthalic Anhydride + Anhydrous Methanol Reaction Reflux (e.g., 2-4 hours) Monitor by TLC Start->Reaction Step 1: Esterification Workup1 Cool to Room Temperature Remove Methanol (Rotary Evaporation) Reaction->Workup1 Step 2: Quenching Workup2 Dissolve in Ethyl Acetate Wash with Brine Workup1->Workup2 Step 3: Extraction Workup3 Dry Organic Layer (Na₂SO₄) Filter Workup2->Workup3 Step 4: Drying Purify Concentrate and Purify (Recrystallization from Toluene/Hexane) Workup3->Purify Step 5: Isolation End This compound (White Solid) Purify->End

Caption: General workflow for the synthesis from homophthalic anhydride.

Protocol: Synthesis via Methanolysis of Homophthalic Anhydride

This protocol describes a robust method for preparing the title compound. It is a self-validating system where reaction completion can be monitored, and product purity can be assessed at the final stage.

Materials:

  • Homophthalic anhydride (1.0 eq)

  • Anhydrous Methanol (10-20 volumes)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Hexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add homophthalic anhydride (1.0 eq). Add anhydrous methanol (10-20 volumes).

  • Esterification: Heat the mixture to reflux with stirring. The anhydride will dissolve as it reacts.

    • Causality: Heating in the presence of excess alcohol (methanol) serves as both the solvent and reactant, promoting the nucleophilic ring-opening of the anhydride to selectively form the methyl ester at the more reactive carbonyl position, yielding the desired mono-acid product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting anhydride spot indicates reaction completion, typically within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the solution to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil or solid in ethyl acetate. Transfer the solution to a separatory funnel and wash with brine (2 x 20 mL). The brine wash removes any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization, typically from a toluene/hexane solvent system, to yield this compound as a white crystalline solid.

Applications in Pharmaceutical and Chemical Synthesis

The primary value of this compound lies in its role as a versatile intermediate. Phenylacetic acid derivatives are crucial structural motifs in many active pharmaceutical ingredients (APIs).[4] For instance, related structures are key intermediates in the synthesis of drugs like Montelukast, an antagonist of the leukotriene receptor used for asthma treatment.[5]

The dual functionality of the title compound allows for sequential and selective reactions, making it an ideal scaffold for building molecular complexity.

Figure 3: Role as a Synthetic Intermediate Start This compound PathA Amide Coupling (via -COOH group) Start->PathA PathB Ester Hydrolysis (saponification) Start->PathB PathC Reduction (e.g., with BH₃) Start->PathC ProductA Amide Derivative PathA->ProductA PathD Intramolecular Cyclization ProductA->PathD Further transformation ProductB Homophthalic Acid (Di-acid) PathB->ProductB ProductC Diol Derivative PathC->ProductC ProductD Heterocyclic Scaffolds (e.g., Isoquinolinones)

References

Spectral Characterization of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[2-(Methoxycarbonyl)phenyl]acetic acid, also known as homophthalic acid monomethyl ester, is a valuable building block in organic synthesis, particularly in the preparation of more complex pharmaceutical intermediates. Its chemical structure, featuring both a carboxylic acid and a methyl ester on a disubstituted benzene ring, presents a unique spectral fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is crucial for confirming its identity, purity, and for understanding its chemical behavior in various applications, including drug development. The methodologies for acquiring this spectral data are also detailed, providing a comprehensive resource for researchers and scientists.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) is foundational to understanding its spectral properties. The ortho-substitution on the benzene ring, with a methoxycarbonyl group and an acetic acid moiety, dictates the chemical environment of each atom and, consequently, its interaction with different spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, the methyl protons of the ester, and the acidic proton of the carboxylic acid. Due to the ortho-substitution, the aromatic region will display a complex splitting pattern.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~11.0 - 12.0Singlet (broad)1H
Aromatic Protons (Ar-H)~7.2 - 8.0Multiplet4H
Methylene (-CH₂-)~3.8Singlet2H
Methyl Ester (-OCH₃)~3.9Singlet3H

Interpretation:

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically between 10 and 13 ppm, due to hydrogen bonding and its acidic nature.[1]

  • Aromatic Protons: The four protons on the benzene ring are chemically non-equivalent and will likely appear as a complex multiplet in the range of 7.2-8.0 ppm. The electron-withdrawing nature of both the methoxycarbonyl and acetic acid groups will deshield these protons, shifting them downfield.[2] The exact splitting pattern will depend on the coupling constants between adjacent and non-adjacent protons.

  • Methylene Protons: The two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid will be deshielded and are expected to resonate as a singlet around 3.8 ppm.

  • Methyl Protons: The three protons of the methyl ester group are in a different chemical environment and will appear as a sharp singlet, predicted to be around 3.9 ppm.

For comparison, the isomeric 2-(4-(methoxycarbonyl)phenyl)acetic acid shows two doublets for the aromatic protons at δ 8.00 and 7.35 ppm, a singlet for the methyl ester at δ 3.90 ppm, and a singlet for the methylene group at δ 3.70 ppm, which supports the predicted chemical shift ranges for the target molecule.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry in the ortho-substituted ring, ten distinct carbon signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-COOH)~175 - 178
Ester Carbonyl (-COOCH₃)~167 - 170
Aromatic Carbons (C-C=O and C-CH₂)~135 - 140
Aromatic Carbons (Ar-C)~125 - 132
Methyl Ester Carbon (-OCH₃)~52
Methylene Carbon (-CH₂-)~41

Interpretation:

  • Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl will typically be further downfield than the ester carbonyl.[4]

  • Aromatic Carbons: The six aromatic carbons will resonate in the 120-150 ppm range.[5] The two carbons attached to the substituents will be quaternary and may show weaker signals. The other four carbons will show stronger signals. The specific chemical shifts will be influenced by the electron-withdrawing effects of the substituents.[6][7]

  • Aliphatic Carbons: The methyl carbon of the ester group is expected around 52 ppm, and the methylene carbon of the acetic acid moiety around 41 ppm.

The predicted chemical shifts are based on data for similar structures, such as 2-(4-(methoxycarbonyl)phenyl)acetic acid, which shows signals at δ 176.8 (acid C=O), 166.9 (ester C=O), and in the aromatic region, along with signals at 52.2 (-OCH₃) and 40.9 (-CH₂-).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the distinct absorption bands of the carboxylic acid and ester functional groups.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)1710 - 1680Strong
C=O Stretch (Ester)1750 - 1735Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
C-O Stretch (Ester & Acid)1300 - 1000Strong
O-H Bend (Carboxylic Acid)950 - 910Medium

Interpretation:

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8][9][10]

  • C=O Stretches: Two distinct, strong carbonyl absorption bands will be a key feature. The carboxylic acid carbonyl will appear around 1710-1680 cm⁻¹, while the ester carbonyl, being less affected by hydrogen bonding, will absorb at a higher frequency, around 1750-1735 cm⁻¹.[8][9][10]

  • C-O Stretches: Strong bands in the 1300-1000 cm⁻¹ region will correspond to the C-O stretching vibrations of both the carboxylic acid and the ester groups.

  • Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

m/z Proposed Fragment Ion Formation Pathway
194[C₁₀H₁₀O₄]⁺•Molecular Ion (M⁺•)
179[C₉H₇O₄]⁺Loss of •CH₃
163[C₉H₇O₃]⁺Loss of •OCH₃
149[C₈H₅O₃]⁺Loss of •COOH
135[C₈H₇O₂]⁺Loss of •COOCH₃
91[C₇H₇]⁺Tropylium ion

Interpretation:

The PubChem entry for this compound lists prominent GC-MS peaks at m/z 127, 134, 118, and 162, which suggests a complex fragmentation pattern.[11] Based on the structure, several fragmentation pathways can be proposed:

  • Molecular Ion: The molecular ion peak (M⁺•) should be observed at m/z 194.

  • Loss of Methyl Radical: Fragmentation of the ester can lead to the loss of a methyl radical (•CH₃) to give a fragment at m/z 179.

  • Loss of Methoxy Radical: Loss of the methoxy group (•OCH₃) would result in a fragment at m/z 163.

  • Loss of Carboxyl Radical: Cleavage of the carboxylic acid group (•COOH) would lead to a fragment at m/z 149.

  • Loss of Methoxycarbonyl Radical: Loss of the entire methoxycarbonyl group (•COOCH₃) would give a fragment at m/z 135.

  • Tropylium Ion: A common fragmentation pathway for compounds containing a benzyl group is the formation of the stable tropylium ion at m/z 91.[12]

M [C₁₀H₁₀O₄]⁺• (m/z 194) F1 [C₉H₇O₄]⁺ (m/z 179) M->F1 - •CH₃ F2 [C₉H₇O₃]⁺ (m/z 163) M->F2 - •OCH₃ F3 [C₈H₅O₃]⁺ (m/z 149) M->F3 - •COOH F4 [C₈H₇O₂]⁺ (m/z 135) M->F4 - •COOCH₃ F5 [C₇H₇]⁺ (m/z 91) F4->F5 - CO₂

References

Solubility Profile of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid: A Framework for Prediction, Measurement, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-[2-(Methoxycarbonyl)phenyl]acetic acid (also known as methyl 2-(carboxymethyl)benzoate) in organic solvents. Recognizing the scarcity of publicly available solubility data for this compound, this document emphasizes a dual approach: theoretical prediction coupled with robust experimental validation. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility for applications ranging from reaction engineering and process design to formulation development. The guide details the analysis of molecular structure, application of predictive models like Hansen Solubility Parameters, and provides a gold-standard experimental protocol for accurate solubility determination.

Introduction and Physicochemical Overview

This compound is a dicarboxylic acid monoester with a molecular structure that presents unique solubility challenges. It possesses both a lipophilic aromatic ring and a methyl ester group, alongside a hydrophilic carboxylic acid moiety. This amphiphilic nature suggests a complex solubility profile that is highly dependent on the specific characteristics of the solvent.

A foundational understanding begins with its key physicochemical properties, which are critical inputs for both theoretical modeling and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₁₀O₄Provides the basis for molecular weight and elemental composition.
Molecular Weight 194.18 g/mol Influences dissolution kinetics and molar concentration calculations.
XLogP3 1.5Indicates moderate lipophilicity, suggesting some solubility in nonpolar solvents but likely favoring polar environments.
Hydrogen Bond Donor Count 1 (from -COOH)The carboxylic acid group can donate a hydrogen bond, favoring interaction with protic and polar aprotic solvents.
Hydrogen Bond Acceptor Count 4 (from C=O, -O-)Multiple sites for accepting hydrogen bonds, enhancing solubility in protic solvents like alcohols.
pKa (Predicted) ~4.0As a weak acid, its ionization state (and thus solubility) will be highly sensitive to the pH of the medium. In non-aqueous solvents, this acidity influences specific acid-base interactions.
Melting Point 134-136 °CA relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

The central challenge in dissolving this molecule is identifying a solvent that can effectively disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the solid state while also accommodating the nonpolar regions of the molecule.

Theoretical Framework for Solubility Prediction

Before undertaking extensive experimental work, theoretical models can efficiently guide solvent selection. The principle of "like dissolves like" is a useful starting point, but a more quantitative approach is necessary for efficient screening.

Structural Analysis and Solvent Interaction Potential

The molecule's structure dictates its interaction potential. We can anticipate the following behaviors:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the phenyl ring offers some compatibility, the polar carboxylic acid and ester groups will be poorly solvated.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents are effective hydrogen bond acceptors and can interact favorably with the carboxylic acid proton and the ester group. Moderate to good solubility is anticipated.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to effectively solvate the entire molecule. High solubility is generally expected in this class.

The following diagram illustrates the logical relationship between the solute's functional groups and different solvent classes.

cluster_solute This compound cluster_solvents Solvent Classes Solute Phenyl RingNonpolarMethyl Ester (-COOCH₃)Polar AproticCarboxylic Acid (-COOH)Polar Protic Nonpolar Nonpolar (e.g., Toluene) Solute:f1->Nonpolar Favorable (van der Waals) Solute:f3->Nonpolar Unfavorable Aprotic Polar Aprotic (e.g., Acetone) Solute:f2->Aprotic Favorable (Dipole-Dipole) Solute:f3->Aprotic Favorable (H-Bonding) Solute:f1->Aprotic Less Favorable Protic Polar Protic (e.g., Methanol) Solute:f3->Protic Highly Favorable (H-Bonding) Solute:f2->Protic Favorable G A Solvent Selection (Based on HSP & Theory) B Equilibrium System Preparation (Shake-Flask Method) A->B Select 5-10 candidates C Phase Separation (Centrifugation/Filtration) B->C Incubate 24-72h at constant T D Analyte Quantification (e.g., HPLC, UV-Vis) C->D Isolate saturated solution E Data Analysis (Solubility Calculation) D->E Generate calibration curve

Physical and chemical properties of 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-[2-(Methoxycarbonyl)phenyl]acetic acid, a key intermediate in organic synthesis and drug discovery. This document delves into its structural and physicochemical characteristics, reactivity profile, and analytical methodologies for its characterization. Drawing from established scientific literature and validated experimental protocols, this guide is intended to be an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and analytical sciences.

Introduction and Molecular Overview

This compound, also known by its IUPAC name 2-(2-methoxycarbonylphenyl)acetic acid and CAS Registry Number 14736-49-3, is a dicarboxylic acid monoester.[1] It is structurally a derivative of homophthalic acid, where one of the carboxylic acid groups is esterified with a methyl group. This structural feature imparts a unique combination of acidic and ester functionalities, making it a versatile building block in the synthesis of a variety of heterocyclic compounds and complex organic molecules. Its role as a homophthalic acid monoester makes it a key precursor in reactions such as the Castagnoli-Cushman reaction for the synthesis of tetrahydroisoquinolone scaffolds, which are prevalent in many biologically active compounds.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application in synthesis, and for predicting its behavior in biological systems. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name 2-(2-methoxycarbonylphenyl)acetic acid--INVALID-LINK--[1]
CAS Number 14736-49-3--INVALID-LINK--[1]
Molecular Formula C₁₀H₁₀O₄--INVALID-LINK--[1]
Molecular Weight 194.19 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--[2]
Melting Point Data not available for this specific isomer. A related isomer, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has a melting point of 129-132°C.[3]
Boiling Point Data not available.
Solubility Soluble in polar organic solvents.[2] A related isomer is soluble in chloroform, methanol, and pyridine.[3]
pKa Data not available for this specific isomer. The pKa of a related isomer, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, is reported as 4.84.[3]

Experimental Protocol for Melting Point Determination:

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4][5][6][7][8]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Measurement: The loaded capillary tube is placed in the heating block of a melting point apparatus. The temperature is increased at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Experimental Protocol for pKa Determination via Potentiometric Titration:

The acid dissociation constant (pKa) can be experimentally determined by potentiometric titration.[9][10]

  • Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility).

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

  • Data Collection: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of its carboxylic acid and methyl ester functional groups, as well as the aromatic ring.

3.1. Acidity and Ester Hydrolysis:

The carboxylic acid group is acidic and will react with bases to form carboxylate salts. Under acidic or basic conditions, the methyl ester can undergo hydrolysis to yield the corresponding dicarboxylic acid, homophthalic acid.

3.2. Esterification:

The carboxylic acid functionality can be further esterified in the presence of an alcohol and an acid catalyst, a reaction known as Fischer esterification.[11] This allows for the synthesis of diesters of homophthalic acid.

3.3. Decarboxylation:

Like other phenylacetic acids, this compound can undergo decarboxylation under certain conditions, although this typically requires forcing conditions or the presence of specific catalysts. The presence of a benzylic carbon can facilitate this process.

3.4. Reactivity as a Homophthalic Acid Monoester:

A key aspect of the reactivity of this compound is its role as a homophthalic acid monoester. It can be used as a surrogate for homophthalic anhydride in the Castagnoli-Cushman reaction with imines. This reaction is typically activated by reagents such as 1,1'-carbonyldiimidazole (CDI) or acetic anhydride and leads to the formation of tetrahydroisoquinolone esters, which are important scaffolds in medicinal chemistry.

Castagnoli_Cushman_Reaction reagent1 This compound intermediate Activated Intermediate reagent1->intermediate Activation reagent2 Imine reagent2->intermediate Reaction activator CDI or Ac₂O activator->intermediate product Tetrahydroisoquinolone Ester intermediate->product Cyclization

Caption: The Castagnoli-Cushman reaction workflow.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[12][13][14][15][16]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons of the ester group. The splitting patterns of the aromatic protons can provide information about the substitution pattern on the benzene ring.[17][18][19][20][21]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.[13][22][23][24] Expected signals would include those for the aromatic carbons, the methylene carbon, the methyl carbon of the ester, and the two carbonyl carbons (one from the carboxylic acid and one from the ester).

Standard Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

  • Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a longer relaxation delay may be necessary to obtain quantitative data for the quaternary carbons.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[19][25][26][27][28]

Expected Characteristic IR Absorptions:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1710 cm⁻¹.

  • C=O stretch (ester): A strong absorption around 1735 cm⁻¹.

  • C-O stretch (ester and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.

Standard Protocol for Solid-State FTIR Analysis (Thin Film Method):

  • Sample Preparation: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).

  • Film Deposition: A drop of the solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Spectrum Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

4.3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[29][30]

  • Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak corresponding to the molecular weight of the compound (194.19 g/mol ) is expected.

  • Fragmentation Pattern: Common fragmentation pathways for this molecule would include the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and cleavage of the bond between the aromatic ring and the acetic acid side chain. PubChem lists major fragments at m/z 127, 118, and 162.[1]

Standard Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Safety, Handling, and Storage

5.1. Hazard Identification:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[31]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[31]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[31]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3)[31]

5.2. Safe Handling:

  • Use in a well-ventilated area.[32]

  • Avoid breathing dust.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[32]

  • Wash hands thoroughly after handling.[32]

5.3. Storage:

  • Store in a cool, dry place away from incompatible materials.[32]

  • Keep the container tightly closed.

5.4. Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic systems of medicinal interest. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development. The analytical protocols provided herein serve as a practical guide for the characterization and quality control of this important chemical intermediate.

References

The Latent Therapeutic Potential of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Pharmacological Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for diverse biological activity is paramount. The 2-[2-(methoxycarbonyl)phenyl]acetic acid core structure represents one such scaffold of significant interest. While direct and extensive biological data on the parent compound remains emerging, a wealth of research on its close derivatives points towards a promising future in the development of new anti-inflammatory and anti-cancer agents. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the known biological activities of its derivatives, detailed experimental protocols for their evaluation, and a forward-looking perspective on the therapeutic potential of this chemical class. By synthesizing existing data and providing practical, field-proven methodologies, this guide aims to empower researchers to unlock the full potential of this compound and its analogues.

The this compound Scaffold: A Foundation for Bioactivity

The this compound molecule is characterized by a phenylacetic acid backbone with a methoxycarbonyl group at the ortho position of the phenyl ring. This arrangement of functional groups provides a unique electronic and steric profile, making it an intriguing candidate for interaction with biological targets. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), while the methoxycarbonyl group offers a site for potential modification to modulate potency, selectivity, and pharmacokinetic properties.

While the parent compound is a valuable starting point for synthesis, it is the diverse array of derivatives that has so far demonstrated significant biological effects. This guide will delve into two primary areas of therapeutic promise: anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Potential: Targeting the Drivers of Inflammation

Derivatives of the this compound scaffold have shown promise as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways. The mechanism of action for many phenylacetic acid derivatives as NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation[1][2][3].

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory effects of many NSAIDs are attributed to their ability to block the activity of COX-1 and COX-2 enzymes[2][3]. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced during inflammation[2]. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Phenylacetic acid derivatives have been shown to exhibit inhibitory activity against these enzymes[4].

The following diagram illustrates the role of COX enzymes in the inflammatory cascade and the point of intervention for NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Mucosa Protection, Platelet Aggregation Prostaglandins->Homeostasis NSAIDs Phenylacetic Acid Derivatives (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Caption: Inhibition of COX-1 and COX-2 by NSAIDs.

Modulation of Pro-Inflammatory Cytokines

Beyond COX inhibition, certain phenoxyacetic acid derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2)[5]. TNF-α is a key regulator of the inflammatory response, and its inhibition is a validated therapeutic strategy for a range of inflammatory conditions.

The following table summarizes the anti-inflammatory activity of a representative phenoxyacetic acid derivative, compound 7b, as reported in a preclinical study[5].

CompoundParameterResult
Compound 7b TNF-α Reduction64.88%
PGE2 Reduction57.07%
Experimental Protocols for Assessing Anti-Inflammatory Activity

This protocol provides a method for screening potential COX-2 inhibitors.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme[6].

Materials:

  • COX-2, Human Recombinant

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compounds (dissolved in DMSO)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.

  • Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and then dilute to the desired test concentration with COX Assay Buffer.

  • Reaction Setup:

    • Add 10 µl of the diluted test inhibitor or assay buffer (for enzyme control) to the appropriate wells of the 96-well plate.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µl of the reaction mix to each well.

  • Enzyme Addition: Add 10 µl of the diluted COX-2 enzyme to each well.

  • Initiation of Reaction: Use a multi-channel pipette to add 10 µl of a diluted Arachidonic Acid/NaOH solution to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes[6].

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value.

This protocol outlines the quantitative measurement of TNF-α in cell culture supernatants.

Principle: This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for TNF-α is pre-coated onto a microplate. TNF-α in the sample is captured by the immobilized antibody and then detected by an enzyme-linked polyclonal antibody specific for TNF-α[7].

Materials:

  • TNF-α ELISA Kit (containing pre-coated microplate, standards, detection antibody, substrate, and stop solution)

  • Cell culture supernatants

  • Wash Buffer

  • Microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare a standard curve using the provided TNF-α standard. Prepare cell culture supernatant samples.

  • Incubation: Pipette standards and samples into the wells of the microplate and incubate for 2 hours at room temperature.

  • Washing: Aspirate each well and wash three times with Wash Buffer.

  • Detection Antibody: Add the TNF-α conjugate (detection antibody) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the substrate solution to each well and incubate for 20 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Determine the optical density of each well at 450 nm using a microplate reader[7][8].

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Anticancer Potential: Inducing Cell Death in Malignant Cells

Derivatives of this compound have also emerged as potential anticancer agents. Studies on structurally related compounds, such as phenylacetamide derivatives, have demonstrated cytotoxic effects against various cancer cell lines[9][10]. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.

Mechanism of Action: Induction of Apoptosis

Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways, often involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases[10].

The following diagram illustrates the key stages of apoptosis and the potential points of intervention for anticancer compounds.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_execution Execution Phase Extrinsic Extrinsic Pathway (e.g., FasL) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (e.g., DNA damage) Mitochondria Mitochondria Intrinsic->Mitochondria Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax Bax (Pro-apoptotic) Bax->Mitochondria Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Anticancer_Compound Phenylacetic Acid Derivatives Anticancer_Compound->Bax Upregulates Anticancer_Compound->Bcl2 Downregulates

Caption: General overview of apoptosis pathways.

Cytotoxicity Data

The following table presents the IC50 values of a series of synthetic phenylacetamide derivatives against various breast cancer cell lines, demonstrating their cytotoxic potential[9][11].

CompoundCell LineIC50 (µM)
4a MCF-79.9 ± 0.57
MDA-MB-23111.7 ± 1.8
T-47D6.9 ± 0.65
4b MCF-710.3 ± 0.58
MDA-MB-2316.1 ± 2.3
T-47D5.3 ± 0.66
4c MCF-79.3 ± 0.61
MDA-MB-2316 ± 0.7
T-47D8.7 ± 0.55
3j MDA-MB-4680.76 ± 0.09
Experimental Protocols for Assessing Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

This protocol allows for the detection and quantification of apoptotic and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised[12][13].

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark[14].

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves a Palladium-catalyzed Suzuki coupling reaction[15].

The following diagram outlines a general workflow for the synthesis and subsequent biological evaluation of these derivatives.

Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Core_Compound This compound and Derivatives Purification->Core_Compound In_Vitro In Vitro Assays (COX, Cytotoxicity, Apoptosis) Core_Compound->In_Vitro In_Vivo In Vivo Models (e.g., Carrageenan-induced paw edema) In_Vitro->In_Vivo Promising Candidates SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for synthesis and evaluation.

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a promising area for future drug discovery efforts. The existing body of research on related compounds strongly suggests potential for the development of novel anti-inflammatory and anti-cancer agents.

Key areas for future research include:

  • Systematic Synthesis and Screening: A comprehensive library of derivatives should be synthesized to systematically explore the structure-activity relationship (SAR) for both anti-inflammatory and anti-cancer activities.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to elucidate their precise molecular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: The potential of this scaffold should be explored in other disease areas where inflammation or abnormal cell proliferation are implicated.

References

An In-depth Technical Guide to the Safe Handling of 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 2-[2-(Methoxycarbonyl)phenyl]acetic acid (CAS No. 14736-49-3), a compound utilized in specialized research and development applications. As drug development professionals and researchers, it is imperative to ground our laboratory practices in a thorough understanding of the materials we handle, not just following protocols but comprehending the causality behind them. This document is structured to provide not only procedural steps but also the scientific rationale that underpins these critical safety measures, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

This compound is a solid organic compound that, while not possessing acute, high-level toxicity, presents tangible hazards that necessitate careful handling to mitigate risk. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] A comprehensive understanding of its hazard profile, as defined by the Globally Harmonized System (GHS), is the foundation of safe laboratory practice.

GHS Hazard Classification:

The compound is consistently classified with the following hazards across multiple supplier safety data sheets:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

The "Warning" signal word is associated with these classifications.[1][2]

The "Why" Behind the Hazards:

  • Irritation: The acidic nature of the carboxylic acid group and the overall chemical structure can lead to irritation upon contact with mucosal surfaces and skin. This is a common characteristic of many organic acids. The irritation mechanism involves localized chemical reactions with cell membranes and proteins, leading to an inflammatory response.

  • Respiratory Irritation: As a fine powder or dust, the compound can be easily aerosolized. Inhalation of these particles can cause irritation to the nose, throat, and lungs.[1]

  • Oral Toxicity: Ingestion can lead to systemic effects, though specific data on the mechanism is limited. The classification suggests that significant ingestion could lead to adverse health effects.[2]

Physicochemical Properties and Their Safety Implications
PropertyValueSafety Implication
Molecular Formula C10H10O4Provides basic identification.[2][3]
Molecular Weight 194.18 g/mol Relevant for stoichiometric calculations and assessing dust potential.[2][3]
Physical Form Solid, powder/crystalsIncreased risk of dust formation and inhalation.[4]
Storage Cool, dry, well-ventilated placeEssential for maintaining chemical stability and preventing degradation.[1][3]

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. This approach is designed to minimize exposure by controlling the hazard at its source.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1][3] A certified chemical fume hood is the preferred engineering control, especially when weighing or transferring the material, to prevent the formation and inhalation of dust and aerosols.[3]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash fountains and safety showers.[1] Proximity to these safety devices is critical for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For this compound, the following PPE is mandatory:

  • Eye and Face Protection: Safety glasses with side-shields are the minimum requirement. However, given the classification as a serious eye irritant, the use of chemical safety goggles is strongly recommended.[1][5] A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[5] Proper glove removal technique (without touching the outer surface) is crucial to prevent cross-contamination.[5]

    • Lab Coat: A standard laboratory coat should be worn at all times to protect street clothing and prevent skin exposure.

  • Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below permissible limits, or during large-scale handling, a NIOSH-approved respirator may be necessary.[6]

Logical Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_action Action & Post-Action start Assess Task-Specific Risks (e.g., weighing, dissolution) check_ventilation Is a Fume Hood Available and Operational? start->check_ventilation ppe_goggles Wear Chemical Safety Goggles ppe_gloves Wear Nitrile Gloves ppe_coat Wear Laboratory Coat handle_chemical Proceed with Handling Inside Fume Hood check_ventilation->handle_chemical Yes no_hood Proceed with Caution in Well-Ventilated Area check_ventilation->no_hood No ppe_respirator Consider Respirator (if high dust potential) post_handling Post-Handling Procedure handle_chemical->post_handling no_hood->ppe_respirator no_hood->post_handling remove_ppe Properly Remove and Dispose of PPE post_handling->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: PPE Selection Workflow for Handling Solid Chemicals.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment and ensuring the integrity of the compound.

Safe Handling Practices
  • Avoid Dust Formation: Handle the compound in a manner that minimizes the generation of dust.[3][5] Use non-sparking tools for transfers.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly after handling the product and before breaks.[1][5]

  • Clothing: Immediately remove any clothing that becomes contaminated.[7] Contaminated clothing should be washed before reuse.[1]

Storage Conditions
  • Container: Store in a tightly closed container.[1][3] This prevents contamination and exposure to moisture.

  • Location: Keep the container in a dry, cool, and well-ventilated place.[1][3]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents. While specific incompatibility data for this compound is not detailed in the provided sources, it is a standard precaution for organic compounds.

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to be a self-validating system, ensuring that immediate actions mitigate harm effectively.

First-Aid Measures
Exposure RouteProtocolRationale
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]To remove the individual from the contaminated atmosphere and provide respiratory support.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]To physically remove the chemical from the skin and reduce contact time, thereby minimizing irritation.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]To dilute and flush away the irritant, preventing serious damage to the cornea and other eye tissues.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps remove residual chemical.
Accidental Release and Spill Cleanup

A structured approach to spill management is essential to prevent the spread of contamination and ensure the safety of laboratory personnel.

Flowchart for Spill Response

Spill_Response cluster_cleanup Cleanup Procedure spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazard Level evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe contain Contain the Spill (Prevent spread) ppe->contain cleanup_solid Carefully sweep or vacuum up solid material. Avoid creating dust. contain->cleanup_solid containerize Place material into a suitable, labeled disposal container. cleanup_solid->containerize decontaminate Decontaminate the spill area with appropriate solvent/detergent. containerize->decontaminate disposal Dispose of waste according to institutional and local regulations. decontaminate->disposal

Caption: Step-by-Step Spill Response Protocol.

Key Steps for Spill Cleanup:

  • Prevent Further Spillage: If safe to do so, prevent any further leaks or spills.[1]

  • Containment: Use an inert material (e.g., vermiculite, sand) to absorb the spill or sweep up the solid material.[1] It is crucial to avoid raising dust during this process.[8]

  • Collection: Collect the material and place it into a suitable, closed container for disposal.[3][8]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

  • Environmental Protection: Do not let the product enter drains, waterways, or soil.[1][5]

Waste Disposal

Chemical waste disposal must be conducted in strict accordance with all applicable federal, state, and local regulations.[1][3] Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste through an approved waste disposal plant.[1] Do not dispose of it with regular laboratory trash or down the drain.

Conclusion

The safe handling of this compound is predicated on a foundational understanding of its specific hazards and the implementation of a multi-layered safety system. By integrating robust engineering controls, diligent use of personal protective equipment, and strict adherence to established handling and emergency protocols, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical framework to empower scientific professionals to work safely, efficiently, and responsibly.

References

Homophthalic acid monomethyl ester synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Homophthalic Acid Monomethyl Ester

Executive Summary

Homophthalic acid monomethyl ester, systematically named 2-(carboxymethyl)benzoic acid methyl ester, is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various complex organic scaffolds, including pharmaceuticals and specialty polymers. Its structure incorporates both a carboxylic acid and a methyl ester, offering orthogonal reactivity for sequential chemical modifications. This guide provides a comprehensive overview of a robust and efficient method for its synthesis via the methanolysis of homophthalic anhydride. We delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and outline a full suite of characterization techniques to validate the product's identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important chemical building block.

Synthesis Strategies: A Comparative Rationale

The preparation of homophthalic acid monomethyl ester can be approached via two primary pathways: the selective esterification of homophthalic acid or the ring-opening of homophthalic anhydride.

  • Selective Mono-esterification of Homophthalic Acid: Homophthalic acid possesses two carboxylic acid groups with differing electronic environments: one is directly conjugated to the aromatic ring, while the other is an aliphatic-type carboxyl group separated by a methylene (-CH₂) bridge. This difference in acidity and steric hindrance can be exploited for selective esterification, often using specialized catalysts or reaction conditions[1][2]. However, achieving high selectivity can be challenging and may result in mixtures of the desired mono-ester, the diester, and unreacted starting material, complicating purification.

  • Ring-Opening of Homophthalic Anhydride: A more direct and highly selective strategy is the nucleophilic ring-opening of homophthalic anhydride with methanol. This reaction, a classic example of nucleophilic acyl substitution, proceeds under mild conditions to yield predominantly the desired mono-ester. The cyclic nature of the anhydride ensures a 1:1 stoichiometry and circumvents the formation of the diester product. Given its high selectivity, operational simplicity, and typically high yields, this guide will focus on the methanolysis of homophthalic anhydride as the preferred synthetic route.

Mechanism of Anhydride Methanolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of methanol attacks one of the electrophilic carbonyl carbons of the homophthalic anhydride. This forms a transient tetrahedral intermediate. Subsequently, the ring opens by the cleavage of a C-O bond, reforming a carbonyl group and generating an alkoxide, which is then protonated to yield the final carboxylic acid and methyl ester functionalities.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product Anhydride Homophthalic Anhydride Attack 1. Nucleophilic Attack of Methanol on Carbonyl Carbon Anhydride->Attack Methanol Methanol (CH₃OH) Methanol->Attack Tetrahedral 2. Tetrahedral Intermediate Formation Attack->Tetrahedral RingOpening 3. Ring-Opening Tetrahedral->RingOpening Product 4. Proton Transfer RingOpening->Product FinalProduct Homophthalic Acid Monomethyl Ester Product->FinalProduct

Caption: Mechanism of Homophthalic Anhydride Methanolysis.

Experimental Protocol

This protocol is adapted from established procedures for the methanolysis of similar cyclic anhydrides and is optimized for safety and yield[3].

Materials and Equipment
  • Reagents: Homophthalic anhydride (1.0 eq), Anhydrous Methanol (used as solvent, large excess), Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, 1 M Hydrochloric Acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, Buchner funnel and flask, standard laboratory glassware.

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add homophthalic anhydride (e.g., 10.0 g, 61.7 mmol).

  • Reagent Addition: Add anhydrous methanol (e.g., 100 mL). Using methanol in a large excess serves as both the nucleophile and the solvent, ensuring the reaction goes to completion by Le Châtelier's principle.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) with vigorous stirring. The solid anhydride should dissolve as the reaction progresses. Continue refluxing for 2-3 hours.

  • Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator. This will yield a residual oil or semi-solid.

  • Work-up & Extraction:

    • Dissolve the residue in dichloromethane (100 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) to remove any remaining methanol.

    • To separate the desired acidic product from any unreacted anhydride, extract the organic layer with a saturated sodium bicarbonate solution (3 x 50 mL). The desired product will move to the aqueous layer as its sodium salt, while any remaining anhydride (which hydrolyzes slowly) or non-acidic impurities remain in the organic layer.

    • Expert Insight: This basic extraction is a critical purification step. The carboxylate salt of the product is highly soluble in the aqueous phase, providing an efficient separation.

  • Acidification and Isolation:

    • Combine the aqueous extracts in a beaker and cool in an ice bath.

    • Slowly acidify the solution by adding 1 M HCl dropwise with stirring until the pH is ~2. A white precipitate of the product will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Final Purification:

    • Collect the white solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water (2 x 30 mL) to remove inorganic salts.

    • Dry the product under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., toluene/hexanes or water) can be performed.

G Start Start: Homophthalic Anhydride + Anhydrous Methanol Reflux Heat to Reflux (2-3 hours) Start->Reflux Evaporation Evaporate Excess Methanol (Rotary Evaporator) Reflux->Evaporation Extraction Aqueous Work-up: DCM / NaHCO₃ Extraction Evaporation->Extraction Acidification Acidify Aqueous Layer (1M HCl to pH 2) Extraction->Acidification Filtration Isolate by Vacuum Filtration Acidification->Filtration Drying Dry Product Under Vacuum Filtration->Drying Characterization Characterization: NMR, IR, MS, Melting Point Drying->Characterization FinalProduct Pure Homophthalic Acid Monomethyl Ester Characterization->FinalProduct

Caption: Overall Experimental Workflow for Synthesis and Analysis.

Product Characterization

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized homophthalic acid monomethyl ester (Molecular Formula: C₁₀H₁₀O₄, Molecular Weight: 194.18 g/mol ).

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. The expected signals (in CDCl₃) are: a singlet for the three methyl ester protons (-OCH₃), a singlet for the two benzylic methylene protons (-CH₂-), and a complex multiplet pattern for the four protons on the aromatic ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals corresponding to each carbon atom in the unique electronic environments. Key signals include two carbonyl carbons (one for the ester and one for the carboxylic acid), the methyl ester carbon, the methylene carbon, and the six aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. The product will exhibit characteristic absorption bands for both the carboxylic acid and the ester. This includes a broad O-H stretch from the acid, two distinct C=O stretching vibrations (one for the ester and one for the acid), and C-O stretching bands.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 194. Common fragmentation patterns for similar structures include the loss of the methoxy group (M-31) and the loss of the carboxylic acid group (M-45)[4][5].

Physical Properties
  • Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound. While no definitive literature value was found for homophthalic acid monomethyl ester, the analogous phthalic acid monomethyl ester melts at 82-84 °C[6][7]. The experimentally determined value should be sharp and reproducible. The starting materials, homophthalic acid (181 °C) and homophthalic anhydride (~140-142 °C), have significantly higher melting points[8][9].

Data Summary

The following table summarizes the expected characterization data for the successful synthesis of homophthalic acid monomethyl ester.

Analysis Technique Expected Observation Basis / Rationale
¹H NMR (CDCl₃)δ ~10-12 ppm (br s, 1H, -COOH), δ ~7.2-8.1 ppm (m, 4H, Ar-H), δ ~4.0 ppm (s, 2H, -CH₂-), δ ~3.9 ppm (s, 3H, -OCH₃)Based on analogous structures like phthalic acid monomethyl ester[3] and general chemical shift principles[10].
¹³C NMR (CDCl₃)δ ~175-180 ppm (C=O, acid), δ ~170-174 ppm (C=O, ester), δ ~125-140 ppm (Ar-C), δ ~52 ppm (-OCH₃), δ ~40 ppm (-CH₂-)Based on data for similar dicarboxylic acid monoesters and general chemical shift values[11][12].
FTIR (KBr Pellet)~3300-2500 cm⁻¹ (broad, O-H stretch), ~1730 cm⁻¹ (sharp, C=O ester stretch), ~1690 cm⁻¹ (sharp, C=O acid stretch), ~1300-1100 cm⁻¹ (C-O stretches)Characteristic absorbances for carboxylic acids and esters[13].
Mass Spec. (EI) Molecular Ion (M⁺) at m/z = 194. Key fragments at m/z = 163 (M-OCH₃) and m/z = 149 (M-COOH).Calculated molecular weight. Fragmentation patterns are predicted based on related phthalate esters[4][5].
Melting Point Expected in the range of 80-90 °C; should be a sharp range (e.g., 83-85 °C).Based on analogous compound phthalic acid monomethyl ester[6][7]. Must be confirmed experimentally.

Conclusion

The synthesis of homophthalic acid monomethyl ester is most reliably achieved through the nucleophilic ring-opening of homophthalic anhydride with methanol. This method is highly selective, proceeds under straightforward reaction conditions, and allows for a simple and effective purification strategy. The identity and purity of the resulting product can be unequivocally confirmed through a standard suite of analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and melting point determination. This technical guide provides a robust framework for researchers to confidently synthesize and validate this versatile chemical intermediate for applications in drug discovery and materials science.

References

A Technical Guide to the Anti-inflammatory Properties of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of 2-[2-(methoxycarbonyl)phenyl]acetic acid analogs. It is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a self-validating framework for investigation.

Introduction: Targeting Inflammation with Phenylacetic Acid Scaffolds

Inflammation is a fundamental biological response to injury or infection, characterized by redness, swelling, heat, and pain.[1] While essential for healing, its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disease.[2] A primary driver of the inflammatory response is the production of lipid mediators called prostaglandins (PGs).[3][4]

The synthesis of prostaglandins is a key target for anti-inflammatory therapy. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily functioning by inhibiting the cyclooxygenase (COX) enzymes that catalyze a critical step in prostaglandin synthesis.[5][6] Phenylacetic acid derivatives represent a well-established and versatile scaffold in the development of potent NSAIDs, with notable examples including diclofenac and fenclofenac.[7][8]

This guide focuses on analogs of this compound, a scaffold with significant potential for the development of novel anti-inflammatory agents.[9] We will explore the core mechanism of action and provide a detailed, validated workflow for assessing the anti-inflammatory potential of these compounds, from initial in vitro enzymatic assays to in vivo efficacy models.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory activity of phenylacetic acid analogs is predominantly attributed to their ability to inhibit the COX enzymes. Understanding this pathway is critical for interpreting experimental data and guiding compound design.

The Arachidonic Acid Cascade: In response to inflammatory stimuli, the enzyme phospholipase A₂ releases arachidonic acid from cell membranes.[1] Arachidonic acid is then metabolized by two major enzymatic pathways: the lipoxygenase (LOX) pathway and the cyclooxygenase (COX) pathway. The COX pathway is the primary target for NSAIDs.[4]

There are two main COX isoforms:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[10][11]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and hormones.[10][12] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[3]

Therefore, the ideal therapeutic strategy is to selectively inhibit COX-2, which would reduce inflammation without the gastrointestinal side effects associated with the inhibition of COX-1.[6][13] The evaluation of this compound analogs must, therefore, assess both their potency and their selectivity for the COX-2 isoform.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase (COX) Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Phospholipids->PLA2 ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) Synthases Prostaglandin Synthases PGH2->Synthases COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) Thromboxane (TXA₂) Inflammation Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Homeostasis Gastric Protection Platelet Aggregation Prostaglandins->Homeostasis PLA2->ArachidonicAcid Inflammatory Stimuli Analogs Phenylacetic Acid Analogs (NSAIDs) Analogs->COX1 Inhibition Analogs->COX2 Selective Inhibition (Desired) Synthases->Prostaglandins

The Arachidonic Acid Cascade and COX Inhibition.

In Vitro Evaluation: COX-1/COX-2 Inhibition Assay

Scientific Rationale

Before proceeding to animal models, it is essential to confirm the direct inhibitory effect of the synthesized analogs on the target enzymes. An in vitro enzymatic assay provides a rapid, cost-effective, and controlled environment to determine two key parameters:

  • Potency (IC₅₀): The concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates higher potency.

  • Selectivity: The ratio of IC₅₀ values (IC₅₀ COX-1 / IC₅₀ COX-2). A high selectivity index indicates a preference for inhibiting COX-2 over COX-1, which is a desirable trait for minimizing side effects.[14]

We will describe a common fluorometric assay, which measures the peroxidase activity of the COX enzymes.[15][16]

Experimental Workflow: Fluorometric COX Inhibition Assay

InVitro_Workflow start Start prep Prepare Reagents: - COX-1 & COX-2 Enzymes - Assay Buffer, Probe, Cofactor - Test Compounds (Analogs) - Control Inhibitors start->prep plate Plate Reaction Mixture (96-well black plate) 1. Buffer, Probe, Cofactor 2. Test Compound or DMSO 3. COX-1 or COX-2 Enzyme prep->plate incubate Pre-incubate at 25°C plate->incubate initiate Initiate Reaction: Add Arachidonic Acid (Substrate) incubate->initiate measure Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) initiate->measure analyze Data Analysis: 1. Calculate Reaction Rate (Slope) 2. Determine % Inhibition vs. Control 3. Plot Dose-Response Curve measure->analyze end Determine IC₅₀ Values Calculate Selectivity Index analyze->end

Workflow for the In Vitro COX Inhibition Assay.
Detailed Experimental Protocol

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes.

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Fluorometric Probe (e.g., Amplex Red).

  • Cofactor (e.g., Hematin).

  • Substrate: Arachidonic Acid.

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Control Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the probe, cofactor, and arachidonic acid as per the manufacturer's guidelines. Prepare serial dilutions of test compounds and control inhibitors in DMSO.

  • Reaction Setup: In a 96-well plate, add the following to each well in duplicate for both COX-1 and COX-2 enzymes:

    • 75 µL COX Assay Buffer.

    • 1 µL Probe working solution.

    • 2 µL Cofactor working solution.

    • 10 µL of the test compound at various concentrations (e.g., 0.01 µM to 100 µM). For enzyme control wells, add 10 µL of DMSO.

  • Enzyme Addition: Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate at 25°C for 15 minutes, protected from light.

  • Reaction Initiation: Start the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the fluorescence in a kinetic mode (e.g., every minute for 20 minutes) at an excitation of ~535 nm and an emission of ~587 nm.[15]

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_Test / Rate_DMSO)).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The results of the in vitro assay should be summarized in a table to facilitate comparison between analogs.

Table 1: Hypothetical In Vitro COX Inhibition Data for Phenylacetic Acid Analogs

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Parent Compound 15.22.56.1
Analog A 25.80.08322.5
Analog B 5.10.510.2
Analog C >1000.12>833
Celecoxib (Control) 30.50.05610

Interpretation:

  • Potency: Analogs A and C show the highest potency against COX-2, with IC₅₀ values in the nanomolar range (0.08 µM and 0.12 µM, respectively), comparable to the control drug Celecoxib.

  • Selectivity: Analogs A and C demonstrate high selectivity for COX-2. Analog C is particularly promising as it has very weak activity against COX-1 (IC₅₀ >100 µM), suggesting a lower risk of gastrointestinal side effects.

  • Candidate Selection: Based on this data, Analogs A and C would be prioritized for further evaluation in in vivo models due to their high potency and selectivity.

In Vivo Assessment: Carrageenan-Induced Paw Edema Model

Scientific Rationale

While in vitro assays confirm enzymatic inhibition, they do not account for absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for a drug's efficacy in a living organism. The carrageenan-induced paw edema model is a widely accepted and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[17][18][19]

Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[20]

  • Early Phase (0-2 hours): Mediated by the release of histamine, serotonin, and bradykinin.

  • Late Phase (2-6 hours): Primarily sustained by the overproduction of prostaglandins, which is mediated by the induction of COX-2.[21][22]

Therefore, the inhibition of edema in the late phase of this model is a strong indicator of the efficacy of COX-2 inhibitors.[11]

Experimental Workflow: Carrageenan-Induced Paw Edema

InVivo_Workflow start Start acclimate Acclimate Animals (e.g., Wistar rats, 7 days) start->acclimate group Group Animals (n=6 per group) - Vehicle Control (e.g., Saline) - Test Compound (e.g., 10 mg/kg) - Positive Control (e.g., Indomethacin) acclimate->group baseline Measure Baseline Paw Volume (V₀) (Using a plethysmometer) group->baseline admin Administer Compounds (e.g., oral gavage, p.o.) baseline->admin wait Wait 1 Hour admin->wait induce Induce Inflammation: Inject 0.1 mL of 1% Carrageenan (Subplantar, right hind paw) wait->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours post-carrageenan induce->measure analyze Data Analysis: 1. Calculate Edema (Vₜ - V₀) 2. Calculate % Inhibition of Edema measure->analyze end Evaluate Compound Efficacy analyze->end

Workflow for the In Vivo Paw Edema Assay.
Detailed Experimental Protocol

Animals:

  • Male Wistar rats (180-200 g). Animals should be acclimatized for at least one week before the experiment.[22]

Materials:

  • Carrageenan (Lambda, Type IV).

  • Plethysmometer for paw volume measurement.

  • Test Compounds (selected from in vitro screening, e.g., Analog A and C).

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline).

  • Positive Control: Indomethacin (e.g., 10 mg/kg).

Procedure:

  • Animal Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control.

    • Group II: Positive Control (Indomethacin, 10 mg/kg).

    • Group III: Test Compound Analog A (e.g., 10 mg/kg).

    • Group IV: Test Compound Analog C (e.g., 10 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) one hour before carrageenan injection.[18]

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[23]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the mean edema for each group at each time point.

    • Calculate the Percentage Inhibition of edema at each time point using the formula: % Inhibition = 100 * (1 - (Edema_Treated / Edema_Control)).

Data Presentation and Interpretation

The in vivo data provides a clear picture of the compound's efficacy and duration of action in a physiological context.

Table 2: Hypothetical In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment Group (10 mg/kg)Mean Paw Edema (mL) at 3 hours% Inhibition at 3 hours
Vehicle Control 0.85 ± 0.06-
Analog A 0.40 ± 0.0452.9%
Analog C 0.35 ± 0.0558.8%
Indomethacin (Control) 0.38 ± 0.0455.3%
Data expressed as mean ± SEM. p<0.01 compared to Vehicle Control group.

Interpretation:

  • Efficacy: Both Analog A and Analog C significantly reduced paw edema at the 3-hour time point, a peak time for prostaglandin-mediated inflammation.[22]

  • Comparative Potency: Analog C showed slightly higher inhibition than Indomethacin and Analog A at the tested dose, corroborating the in vitro data that suggested it was a highly potent compound.

  • Validation: The significant reduction in late-phase edema strongly supports the hypothesis that these analogs exert their anti-inflammatory effect via the inhibition of the COX-2/prostaglandin pathway.[18]

Conclusion

The systematic evaluation of this compound analogs requires an integrated approach that validates the mechanism of action and confirms physiological efficacy. This guide outlines a robust, self-validating workflow beginning with the foundational principle of COX inhibition. By first using in vitro enzymatic assays to screen for potent and selective COX-2 inhibitors, researchers can efficiently identify promising candidates. Subsequent testing in a validated in vivo model, such as the carrageenan-induced paw edema assay, provides crucial evidence of the compound's therapeutic potential in a complex biological system. The analogs that demonstrate high potency and selectivity in vitro and significant efficacy in vivo represent strong leads for further preclinical development as next-generation anti-inflammatory agents.

References

Navigating the Frontier of Cancer Research: The Elusive Anti-Tumor Potential of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of the Current Scientific Landscape for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel small molecules with potent and selective anti-tumor activity is a cornerstone of modern oncology research. Phenylacetic acid derivatives, a class of compounds with a versatile chemical scaffold, have garnered interest for their potential therapeutic applications, including anti-cancer properties.[1] This guide focuses on a specific subclass: derivatives of 2-[2-(methoxycarbonyl)phenyl]acetic acid, also known as homophthalic acid monomethyl ester. The structural features of this scaffold, including its aromatic ring and carboxylic acid group, present opportunities for chemical modifications to optimize its biological activity. This document aims to provide a comprehensive technical overview of the anti-tumor activities of these compounds, synthesizing the available scientific literature into a coherent and actionable resource for professionals in the field of drug discovery and development.

Despite a thorough investigation of the available scientific literature, it is important to note that detailed, publicly accessible studies focusing specifically on the anti-tumor activity of derivatives of this compound are limited. While there are tantalizing references to the potential of related compounds, a comprehensive body of research detailing their synthesis, mechanism of action, and structure-activity relationships in the context of cancer is not yet available in the public domain.

One commercially available derivative, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has been reported to possess anti-tumor properties, specifically by reducing the viability of human hepatocellular carcinoma cells.[2] Furthermore, this compound has been utilized as a foundational structure for the synthesis of other potential anti-cancer agents.[2] However, the primary research articles detailing these findings were not accessible to provide the in-depth data required for a comprehensive technical guide.

The broader class of homophthalic acid and phenylacetic acid derivatives has been explored in various therapeutic areas, including as precursors for the synthesis of isocoumarins and indole skeletons.[3] Some phenylacetic acid derivatives have been reported to have antiproliferative and antitumor properties against various types of cancer.[1] For instance, the homovanillic acid derivative, capsaicin, has been shown to induce apoptosis in leukemic cells.[4]

Given the limited specific data on the target compound class, this guide will proceed by outlining the established principles and methodologies in early-stage anti-cancer drug discovery, using examples from related classes of compounds where appropriate. This will provide a robust framework for researchers interested in exploring the potential of this compound derivatives. The following sections will detail the general synthetic strategies, in vitro and in vivo evaluation techniques, and mechanistic studies that would be essential for characterizing the anti-tumor activity of this compound class.

Part 1: Synthesis and Chemical Exploration

The synthesis of derivatives of this compound would likely involve standard organic chemistry transformations to modify the aromatic ring, the acetic acid side chain, or the methoxycarbonyl group.

General Synthetic Workflow

G start This compound sub_arom Aromatic Ring Substitution (e.g., Nitration, Halogenation, Friedel-Crafts) start->sub_arom mod_acid Modification of Acetic Acid Side Chain (e.g., Amidation, Esterification) start->mod_acid mod_ester Modification of Methoxycarbonyl Group (e.g., Saponification, Reduction, Amidation) start->mod_ester library Library of Novel Derivatives sub_arom->library mod_acid->library mod_ester->library

Caption: General synthetic strategies for generating a library of this compound derivatives.

Key Synthetic Considerations:

  • Aromatic Ring Functionalization: Standard electrophilic aromatic substitution reactions could be employed to introduce a variety of functional groups onto the phenyl ring. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

  • Side Chain Modification: The carboxylic acid moiety of the acetic acid side chain is a prime target for modification. Amidation with a diverse set of amines would generate a library of amides, which could explore new interactions with biological targets. Esterification with different alcohols is another avenue for structural diversification.

  • Ester Group Transformation: The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, providing a di-acid scaffold. This di-acid could then be further functionalized. Alternatively, the ester could be reduced to an alcohol or converted to an amide.

Part 2: In Vitro Evaluation of Anti-Tumor Activity

A critical step in the evaluation of any new compound class is the assessment of its cytotoxic and anti-proliferative effects against a panel of cancer cell lines.

Standard Experimental Workflow for In Vitro Anti-Cancer Screening

G compound Test Compound cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) compound->cell_lines mtt_assay MTT or SRB Assay (Cell Viability/Proliferation) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle mechanism Mechanistic Studies apoptosis_assay->mechanism cell_cycle->mechanism

Caption: A typical workflow for the in vitro evaluation of novel anti-cancer compounds.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Step 3: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Step 1: Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Step 2: Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Step 3: Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Step 4: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Step 5: Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Part 3: Elucidating the Mechanism of Action

Understanding how a compound exerts its anti-tumor effects is crucial for its further development. Mechanistic studies often focus on identifying the molecular targets and signaling pathways affected by the compound.

Potential Mechanisms of Action to Investigate

  • Induction of Apoptosis: As a primary mechanism of many chemotherapeutic agents, investigating the apoptotic pathway is essential.[5] This includes assessing the activation of caspases (e.g., caspase-3, -8, -9) and the regulation of Bcl-2 family proteins (e.g., Bax, Bcl-2).[6]

  • Cell Cycle Arrest: Many anti-cancer drugs inhibit cell proliferation by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[7] This can be analyzed by flow cytometry of PI-stained cells.

  • Inhibition of Key Oncogenic Pathways: The compounds could potentially inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK, or NF-κB pathways. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.

Hypothetical Signaling Pathway

G compound Derivative of This compound target Putative Molecular Target (e.g., Kinase, Transcription Factor) compound->target Inhibition pathway Oncogenic Signaling Pathway (e.g., PI3K/Akt) target->pathway apoptosis Apoptosis target->apoptosis Induces proliferation Cell Proliferation & Survival pathway->proliferation Promotes pathway->apoptosis Inhibits

Caption: A hypothetical signaling pathway illustrating how a derivative might induce apoptosis by inhibiting an oncogenic pathway.

Part 4: Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify the key chemical features required for anti-tumor effects.

Data Presentation: Hypothetical SAR Table

Compound IDR1 SubstituentR2 ModificationIC50 (µM) on MCF-7
Parent H-COOH> 100
DERIV-01 4-Cl-COOH52.3
DERIV-02 4-OCH3-COOH89.1
DERIV-03 4-Cl-CONHCH325.6
DERIV-04 4-Cl-COOCH348.9

This table is for illustrative purposes only and does not represent actual experimental data.

Interpreting SAR Data:

From the hypothetical data above, one could infer:

  • The parent compound is inactive.

  • Substitution on the aromatic ring at the 4-position with an electron-withdrawing group (Cl) improves activity compared to an electron-donating group (OCH3).

  • Modification of the carboxylic acid to a methyl amide significantly enhances potency.

Conclusion and Future Perspectives

While the current body of publicly available scientific literature on the anti-tumor activity of compounds derived from this compound is not extensive, the chemical tractability of the scaffold and the preliminary reports of anti-cancer effects of related compounds suggest that this is a promising area for further investigation.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and in vitro screening of a diverse library of derivatives are necessary to identify potent lead compounds.

  • In-Depth Mechanistic Studies: Once lead compounds are identified, detailed studies are required to elucidate their mechanism of action.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity.

The framework presented in this guide provides a roadmap for researchers to systematically explore the anti-tumor potential of this intriguing class of molecules. The successful execution of these studies could lead to the discovery of novel and effective anti-cancer agents.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven experimental protocol for the synthesis of 2-[2-(Methoxycarbonyl)phenyl]acetic acid, also known as monomethyl homophthalate. This compound is a valuable half-ester, serving as a critical building block in the synthesis of various complex organic molecules, including pharmaceuticals and natural products.[1][2] The protocol is based on a highly efficient and selective monohydrolysis of a symmetric diester, dimethyl homophthalate. Traditional alkaline hydrolysis methods are often plagued by low selectivity, yielding complex mixtures of diacid, unreacted diester, and the desired mono-acid, which complicates purification.[1][3][4] The methodology presented here leverages a biphasic solvent system at low temperatures to achieve near-quantitative yields of the target compound with high purity, minimizing the formation of byproducts.[3] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

This compound is a versatile intermediate in organic chemistry. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for sequential and site-selective chemical modifications. A notable application is its use as a replacement for homophthalic anhydride in the Castagnoli-Cushman reaction, facilitating the synthesis of tetrahydroisoquinolone esters, which are core structures in many biologically active compounds.[5]

The primary challenge in preparing such mono-acid derivatives from their corresponding symmetric diesters is achieving selective hydrolysis of only one ester group. The protocol detailed herein overcomes this challenge by employing a carefully controlled reaction environment. The high selectivity is attributed to two key factors:

  • Conformational Effects : The "geminal" orientation of the two ester groups on the benzene ring is believed to sterically and electronically favor the hydrolysis of the first ester while disfavoring the second.[3]

  • Micellar Aggregation : It is hypothesized that once the first ester is hydrolyzed, the resulting monocarboxylate anion forms micellar aggregates in the aqueous-organic solvent mixture.[1] In these aggregates, the hydrophobic ester-bearing portion is shielded within the micelle's core, while the hydrophilic carboxylate group is exposed to the aqueous phase, effectively protecting the remaining ester from further attack by the hydroxide nucleophile.[1]

This protocol provides a reproducible and scalable method that ensures a clean reaction profile and simplifies product isolation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )SupplierNotes
Dimethyl homophthalate6051-49-6C₁₁H₁₂O₄208.21Sigma-AldrichStarting Material
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Fisher ScientificReagent Grade Pellets
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11VWRAnhydrous
Hydrochloric Acid (HCl)7647-01-0HCl36.46J.T. BakerConcentrated (37%)
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11EMD MilliporeACS Grade
Brine (Saturated NaCl)7647-14-5NaCl58.44Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Acros OrganicsFor Drying
Distilled Water7732-18-5H₂O18.02In-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer hotplate and Teflon-coated stir bar

  • Ice/salt water bath

  • Digital thermometer

  • Dropping funnel (100 mL)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH indicator strips or calibrated pH meter

Experimental Protocol

This protocol is designed for a synthesis scale starting with 10.41 g (50 mmol) of dimethyl homophthalate.

Reaction Setup and Execution
  • Prepare the Reaction Flask : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add dimethyl homophthalate (10.41 g, 50.0 mmol).

  • Dissolve Starting Material : Add 100 mL of tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until all the solid has dissolved completely.

  • Cool the Reaction : Place the flask in an ice/salt water bath and cool the solution to 0 °C. Use a thermometer to monitor the internal temperature.

  • Prepare NaOH Solution : In a separate beaker, dissolve sodium hydroxide (2.00 g, 50.0 mmol, 1.0 equivalent) in 50 mL of distilled water. Cool this solution to 0 °C in an ice bath.

  • Initiate Hydrolysis : Transfer the cold aqueous NaOH solution to a dropping funnel. Add the NaOH solution dropwise to the stirred THF solution of the diester over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature at 0 °C throughout the addition to ensure high selectivity.[3]

  • Monitor Reaction : After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. The reaction is typically complete within 60-90 minutes.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with 1% acetic acid as the eluent.

Work-up and Product Isolation
  • Solvent Removal : Remove the reaction flask from the ice bath and remove the bulk of the THF using a rotary evaporator. Be careful not to heat the mixture above 30 °C.

  • Acidification : Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add 1 M HCl solution dropwise until the pH of the solution is approximately 2. A white precipitate of the product will form.

  • Extraction : Transfer the mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl the flask for 5-10 minutes until the solution is clear.

  • Final Isolation : Filter off the drying agent using a Büchner funnel. Concentrate the filtrate using a rotary evaporator to yield the crude product, this compound, which should be a white to off-white solid.

Purification

For most applications, the crude product obtained is of sufficient purity (>95%). If further purification is required, recrystallization from a mixture of ethyl acetate and hexanes can be performed.

Visualization of Synthesis and Workflow

Reaction Scheme

Caption: Selective monohydrolysis of dimethyl homophthalate.

Experimental Workflow

Workflow A 1. Dissolve Dimethyl Homophthalate in THF B 2. Cool to 0 °C in Ice Bath A->B C 3. Dropwise Addition of cold aq. NaOH B->C D 4. Stir at 0 °C for 30-60 min C->D E 5. Remove THF via Rotary Evaporation D->E F 6. Acidify with 1M HCl to pH 2 E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash with Brine G->H I 9. Dry with MgSO₄ H->I J 10. Filter and Concentrate I->J K 11. Obtain Pure Product J->K

Caption: Step-by-step experimental workflow diagram.

Expected Results and Characterization

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Weight 194.18 g/mol [6]
Theoretical Yield 9.71 g
Expected Actual Yield 8.7 - 9.5 g (90-98% yield)
Melting Point 122 - 125 °C[7]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.5-11.5 (br s, 1H, -COOH), 7.9-8.0 (d, 1H), 7.5-7.6 (t, 1H), 7.3-7.4 (t, 1H), 7.2-7.3 (d, 1H), 4.0 (s, 2H, -CH₂-), 3.9 (s, 3H, -OCH₃).

Safety and Hazard Information

All operations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • This compound : Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide (NaOH) : Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Tetrahydrofuran (THF) : Highly flammable liquid and vapor. May form explosive peroxides.

  • Hydrochloric Acid (HCl) : Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Refer to the Safety Data Sheet (SDS) for each chemical before use for comprehensive safety information.[7][8][9]

References

The Versatility of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid: A Strategic Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, owing to their unique conformational properties and diverse chemical reactivity. Within the arsenal of synthetic chemists, certain building blocks stand out for their inherent versatility, enabling the construction of complex polycyclic systems from readily accessible starting materials. 2-[2-(Methoxycarbonyl)phenyl]acetic acid is one such privileged scaffold. Its strategic placement of a carboxylic acid and a methyl ester on an aromatic ring provides two distinct handles for a variety of cyclization and condensation reactions, making it an invaluable precursor for the synthesis of a range of nitrogen-containing heterocycles. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound as a cornerstone for building diverse heterocyclic frameworks. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for the synthesis of medicinally relevant heterocyclic cores.

Core Attributes of this compound as a Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid moiety can be readily converted to an amide, ester, or acid chloride, while the methyl ester provides a site for nucleophilic attack or condensation. The phenylacetic acid backbone offers a rigid scaffold upon which to construct fused ring systems. This unique combination allows for a modular and convergent approach to a variety of heterocyclic systems.

Application I: Synthesis of Isoquinoline-1,3-diones via Dieckmann Condensation

Isoquinoline-1,3-diones are a prominent class of N-heterocycles found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory and anticancer properties. A robust and classical approach to the isoquinoline core is the Dieckmann condensation of a homophthalic acid diester.[1][2] this compound is an ideal precursor for this strategy.

Mechanistic Rationale

The synthesis commences with the conversion of the carboxylic acid functionality of this compound to a methyl ester, yielding dimethyl homophthalate. This diester then undergoes an intramolecular Claisen condensation, known as the Dieckmann condensation, in the presence of a strong base such as sodium methoxide. The base abstracts an acidic α-proton from the acetic ester moiety, generating an enolate which then attacks the carbonyl carbon of the aromatic ester. Subsequent loss of a methoxide ion results in the formation of a cyclic β-keto ester, 2-methoxycarbonyl-1-indanone. This intermediate can then be reacted with a primary amine in a cyclocondensation reaction to afford the target isoquinoline-1,3-dione.

Diagram 1: Synthesis of Isoquinoline-1,3-diones

G cluster_0 Step 1: Esterification cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Cyclocondensation A This compound B Dimethyl homophthalate A->B  MeOH, H+ (cat.) C Dimethyl homophthalate D 2-Methoxycarbonyl-1-indanone C->D  NaH or NaOMe  Toluene, reflux E 2-Methoxycarbonyl-1-indanone F Isoquinoline-1,3-dione E->F  R-NH2  AcOH, reflux

Caption: Workflow for the synthesis of isoquinoline-1,3-diones.

Experimental Protocols

Protocol 1.1: Synthesis of Dimethyl homophthalate

  • Reaction Setup: To a solution of homophthalic acid (1.0 eq) in dry methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford dimethyl homophthalate.

Protocol 1.2: Dieckmann Condensation to 2-Methoxycarbonyl-1-indanone

  • Reaction Setup: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene, add a solution of dimethyl homophthalate (1.0 eq) in anhydrous toluene dropwise at 0 °C under an inert atmosphere.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

  • Purification: Separate the organic layer and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 1.3: Synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxycarbonyl-1-indanone (1.0 eq) in glacial acetic acid. Add methylamine (1.2 eq, as a solution in ethanol or water).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired isoquinoline-1,3-dione.

Product Starting Material Yield (%) Reference
Dimethyl homophthalateHomophthalic acid>95[3]
2-Methoxycarbonyl-1-indanoneDimethyl homophthalate70-80[1][2]
2-Methylisoquinoline-1,3(2H,4H)-dione2-Methoxycarbonyl-1-indanone80-90[4]

Application II: Synthesis of Pyridazino[6,1-a]isoquinolin-5-ones

Pyridazino[6,1-a]isoquinolin-5-ones represent a class of fused heterocyclic systems with potential applications in medicinal chemistry. The synthesis of this scaffold can be efficiently achieved from this compound through a condensation reaction with hydrazine.

Mechanistic Rationale

This transformation proceeds via a one-pot reaction of methyl 2-(2-carboxymethyl)benzoate, the methyl ester of the title compound, with hydrazine hydrate. The reaction likely involves the initial formation of a dihydrazide intermediate, followed by an intramolecular cyclization and dehydration to furnish the pyridazino[6,1-a]isoquinolin-5-one core. The driving force for the reaction is the formation of a stable, fused aromatic system.

Diagram 2: Synthesis of Pyridazino[6,1-a]isoquinolin-5-ones

G A This compound B Methyl 2-(2-carboxymethyl)benzoate A->B  MeOH, H+ (cat.) C Pyridazino[6,1-a]isoquinolin-5-one B->C  Hydrazine hydrate  Ethanol, reflux

Caption: Synthesis of pyridazino[6,1-a]isoquinolin-5-ones.

Experimental Protocol

Protocol 2.1: Synthesis of Pyridazino[6,1-a]isoquinolin-5-one

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. A precipitate may form as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure pyridazino[6,1-a]isoquinolin-5-one.

Product Starting Material Yield (%) Reference
Pyridazino[6,1-a]isoquinolin-5-oneThis compound85-95Adapted from[5]

Conclusion and Future Outlook

This compound is a highly versatile and strategic building block for the synthesis of a diverse array of heterocyclic compounds. The protocols detailed in this application note for the synthesis of isoquinoline-1,3-diones and pyridazino[6,1-a]isoquinolin-5-ones highlight its utility in constructing medicinally relevant scaffolds. The straightforward nature of these transformations, coupled with the ready availability of the starting material from homophthalic acid, makes it an attractive tool for both academic and industrial research. Future applications of this building block could explore its use in multicomponent reactions, the synthesis of other fused heterocyclic systems such as benzazepines, and the development of novel solid-phase synthetic methodologies to generate libraries of bioactive molecules. The continued exploration of the reactivity of this compound is poised to unlock new avenues in the design and synthesis of next-generation therapeutics and functional materials.

References

Application of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid in Pharmaceutical Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of 2-[2-(Methoxycarbonyl)phenyl]acetic acid, a versatile chemical scaffold, in the field of pharmaceutical drug discovery. We will delve into its synthetic utility, focusing on its role in the generation of medicinally relevant heterocyclic compounds, and provide detailed protocols for the synthesis and subsequent biological evaluation of its derivatives.

Introduction: The Potential of a Versatile Scaffold

This compound, also known as homophthalic acid monomethyl ester, is a derivative of homophthalic acid.[1] Its chemical structure, featuring both a carboxylic acid and a methyl ester group on a phenylacetic acid backbone, makes it a valuable starting material in organic synthesis.[2] In the context of drug discovery, this compound serves as a key building block for the synthesis of complex molecular architectures, most notably the tetrahydroisoquinolone scaffold.[3][4] The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, and antimicrobial properties.[5][6]

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 14736-49-3
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.19 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents

Synthetic Applications: Building the Tetrahydroisoquinolone Core via the Castagnoli-Cushman Reaction

A primary application of this compound in drug discovery is its use in the Castagnoli-Cushman reaction. This powerful multi-component reaction allows for the efficient synthesis of substituted tetrahydroisoquinolones.[7][8] The reaction typically involves the condensation of a homophthalic acid derivative, an amine, and an aldehyde.[9] The use of this compound in a three-component format offers a streamlined approach to generating a library of diverse tetrahydroisoquinolone derivatives.[10]

G cluster_0 Three-Component Castagnoli-Cushman Reaction This compound This compound Tetrahydroisoquinolone Scaffold Tetrahydroisoquinolone Scaffold This compound->Tetrahydroisoquinolone Scaffold Amine Amine Amine->Tetrahydroisoquinolone Scaffold Aldehyde Aldehyde Aldehyde->Tetrahydroisoquinolone Scaffold G DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation DNA Repair DNA Repair PARP Activation->DNA Repair Apoptosis Apoptosis PARP Activation->Apoptosis leads to (when inhibited) Cell Survival Cell Survival DNA Repair->Cell Survival Tetrahydroisoquinolone Derivative Tetrahydroisoquinolone Derivative Tetrahydroisoquinolone Derivative->PARP Activation Inhibition

References

Step-by-Step Synthesis of Homophthalic Acid Monomethyl Ester: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Homophthalic acid monomethyl ester, or 2-(2-methoxy-2-oxoethyl)benzoic acid, is a valuable reagent in organic synthesis, notably serving as a precursor in the Castagnoli-Cushman reaction for creating complex heterocyclic scaffolds like tetrahydroisoquinolones.[1] This guide provides a detailed, step-by-step protocol for the synthesis of homophthalic acid monomethyl ester. The primary and most reliable method detailed involves the ring-opening of homophthalic anhydride with methanol. We will explore the causality behind experimental choices, provide in-depth mechanistic insights, and discuss an alternative strategy involving the direct selective esterification of homophthalic acid. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible synthetic procedure.

Introduction and Strategic Overview

The selective synthesis of a monoester from a dicarboxylic acid presents a common chemical challenge. A direct esterification of homophthalic acid with one equivalent of methanol will typically yield a statistical mixture of the desired monoester, the diester, and unreacted starting material, complicating purification and reducing yield. To circumvent this, two primary strategies are considered:

  • Strategy A (Recommended): Methanolysis of Homophthalic Anhydride. This is the most efficient and selective route. Homophthalic acid is first converted to its cyclic anhydride. The subsequent nucleophilic attack by methanol on the anhydride is a highly controlled reaction that exclusively yields the desired monoester product. This method's high selectivity and typically high yield make it the preferred industrial and laboratory procedure.

  • Strategy B (Alternative): Direct Catalytic Mono-esterification. This approach avoids the separate anhydride formation step by using specialized catalysts that can selectively esterify one of the two carboxylic acid groups. Methods using ion-exchange resins or bifunctional alumina catalysts have been developed for various dicarboxylic acids.[2][3] While elegant, these methods may require specific catalysts and careful optimization of reaction conditions to achieve high selectivity.

This guide will provide a detailed protocol for the recommended two-step approach (Strategy A) and a brief overview of the alternative catalytic method (Strategy B).

Part I: Synthesis of Homophthalic Anhydride

The prerequisite for the primary synthetic route is the preparation of homophthalic anhydride from homophthalic acid. This is a classical dehydration reaction, typically achieved by heating the diacid with a dehydrating agent like acetic anhydride or acetyl chloride.[4]

Mechanism: Anhydride Formation

The reaction proceeds via the formation of a mixed anhydride intermediate when using acetic anhydride. One of the carboxylic acid groups of homophthalic acid attacks the carbonyl of acetic anhydride. This is followed by an intramolecular nucleophilic attack by the second carboxylic acid group, which cyclizes to form the stable five-membered anhydride ring, eliminating acetic acid as a byproduct.

Experimental Protocol: Homophthalic Anhydride

This protocol is adapted from the well-established procedure found in Organic Syntheses.[4]

Table 1: Reagents for Homophthalic Anhydride Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
Homophthalic Acid180.1660.0 g0.33
Acetic Anhydride102.0933.7 g (31 mL)0.33

Step-by-Step Procedure:

  • Reaction Setup: In a 200 mL round-bottomed flask equipped with a reflux condenser, combine 60.0 g (0.33 mol) of dry homophthalic acid and 33.7 g (0.33 mol) of acetic anhydride.

  • Heating: Heat the mixture to reflux and maintain for 2 hours. The solid homophthalic acid will gradually dissolve as it reacts.

  • Crystallization: After the reflux period, cool the reaction mixture to approximately 10°C in an ice bath for 30 minutes to induce crystallization of the product.

  • Isolation: Collect the solid anhydride by suction filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small portion (10 mL) of cold glacial acetic acid to remove residual impurities, followed by a wash with cold diethyl ether to facilitate drying.

  • Drying: Press the solid as dry as possible on the funnel. Spread the product on a porous plate or watch glass to air dry completely. The expected yield is 46–47.5 g (85–88%) of white crystalline homophthalic anhydride.[4] The reported melting point is 140–141°C.[4]

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Homophthalic Acid and Acetic Anhydride B Reflux for 2 hours A->B C Cool to 10°C B->C D Filter Solid Product C->D E Wash with Acetic Acid and Ether D->E F Air Dry Product E->F G G F->G Homophthalic Anhydride G cluster_mech Reaction Mechanism Anhydride Homophthalic Anhydride Product Homophthalic Acid Monomethyl Ester Anhydride->Product Nucleophilic Attack & Ring Opening Methanol Methanol (CH₃OH) Methanol->Product

References

The Strategic Synthesis of Isoquinolones: A Guide to Utilizing 2-[2-(Methoxycarbonyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Appeal of the Isoquinolone Core

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of biologically active compounds.[1][2] From potent anticancer agents to novel therapeutics for neurodegenerative diseases, the versatility of the isoquinoline core continues to inspire the development of new chemical entities.[3][4][5] This guide provides an in-depth exploration of a strategic pathway to synthesize substituted isoquinolones, focusing on the use of 2-[2-(Methoxycarbonyl)phenyl]acetic acid as a key starting material. We will delve into the mechanistic underpinnings of this synthetic route, provide detailed experimental protocols, and discuss the significance of the resulting isoquinolone derivatives in the landscape of drug discovery.[6][7]

I. The Precursor: Understanding this compound

This compound, a monoester of homophthalic acid, serves as a versatile and strategic precursor for the construction of the isoquinolone skeleton. Its structure incorporates both a carboxylic acid and a methyl ester, offering a handle for selective chemical transformations. The carboxylic acid moiety can be activated to react with a suitable nitrogen-containing species, initiating the cyclization cascade that forges the isoquinolone ring system.

Synthesis of this compound

A reliable method for the preparation of this key precursor involves the selective hydrolysis of dimethyl homophthalate.

Protocol 1: Preparation of this compound

  • Materials: Dimethyl homophthalate, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of dimethyl homophthalate (1 equivalent) in a mixture of methanol and water, add a solution of sodium hydroxide (1 equivalent) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with cold 1N HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

II. The Core Reaction: Cyclization to the Isoquinolone Scaffold

The central transformation in this synthetic strategy is the reaction between this compound and an imine, leading to the formation of a tetrahydroisoquinolone derivative. This reaction proceeds through the in-situ formation of a reactive N-acyliminium ion intermediate.

The Mechanism: A Stepwise Look at Isoquinolone Formation

The reaction is initiated by the activation of the carboxylic acid group of this compound. This can be achieved through the formation of a mixed anhydride, for instance, by using a chloroformate or pivaloyl chloride in the presence of a tertiary amine base. This activated species then reacts with an imine to generate an N-acyliminium ion. The electron-rich phenyl ring of the starting material then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular Friedel-Crafts-type reaction to form the six-membered ring of the isoquinolone core. Subsequent workup leads to the stable tetrahydroisoquinolone product.

Isoquinolone Synthesis Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 N-Acyliminium Ion Formation cluster_2 Intramolecular Cyclization A This compound C Mixed Anhydride A->C Activation B Activating Agent (e.g., ClCO2Et, Et3N) B->C E N-Acyliminium Ion C->E Reaction with Imine D Imine (R1-CH=N-R2) D->E F Tetrahydroisoquinolone E->F Intramolecular Friedel-Crafts

Caption: Mechanism of Isoquinolone Synthesis.

Experimental Protocol: Synthesis of a Tetrahydroisoquinolone Derivative

This protocol outlines a general procedure for the synthesis of a tetrahydroisoquinolone derivative from this compound and a pre-formed imine.

Protocol 2: General Synthesis of Tetrahydroisoquinolones

  • Materials: this compound, appropriate aldehyde and amine to form the imine, triethylamine (Et3N), ethyl chloroformate (or other activating agent), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Imine Formation (if not pre-formed): In a round-bottom flask, dissolve the aldehyde (1 equivalent) and amine (1 equivalent) in anhydrous DCM. Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC.

    • Activation and Cyclization: a. In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM and cool the solution to 0 °C. b. Add triethylamine (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes to form the mixed anhydride. c. To this solution, add the pre-formed imine solution (from step 1) dropwise at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Workup: a. Quench the reaction with saturated aqueous sodium bicarbonate solution. b. Separate the organic layer and extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroisoquinolone derivative.

III. Applications in Drug Discovery: The Pharmacological Significance of Isoquinolones

The isoquinolone framework is a prolific source of pharmacologically active molecules.[6][7] Derivatives of isoquinolone have demonstrated a wide spectrum of biological activities, making them attractive targets for drug development programs.

Pharmacological Activity Examples of Isoquinolone Derivatives Therapeutic Area Reference
Anticancer Camptothecin analogues, ProtoberberinesOncology[5]
Antimicrobial Berberine, CryptolepineInfectious Diseases[8]
Neuroprotective Papaverine, TetrahydroisoquinolinesNeurology[4]
Anti-inflammatory Substituted isoquinolonesInflammation[8]
Antiviral Nelfinavir (contains an isoquinoline-like core)Virology[6]

The synthetic route described herein provides a modular approach to access a diverse library of substituted isoquinolones. By varying the aldehyde and amine components used to form the imine, a wide range of substituents can be introduced at the 3- and 2-positions of the isoquinolone core, respectively. This allows for systematic structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

IV. Conclusion and Future Directions

The synthesis of isoquinolones utilizing this compound offers a robust and versatile strategy for accessing this important class of heterocyclic compounds. The methodology is amenable to the generation of diverse molecular libraries for biological screening. Future research in this area may focus on the development of enantioselective variations of this reaction to access chiral isoquinolone derivatives, which are often found in nature and can exhibit enhanced pharmacological profiles. Furthermore, the exploration of novel activating agents and reaction conditions could lead to even more efficient and environmentally benign synthetic protocols. The continued exploration of the chemical space around the isoquinolone scaffold holds immense promise for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Intramolecular Heck Reaction: Synthesis of Isochromanone Scaffolds from 2-[2-(Methoxycarbonyl)phenyl]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Heterocyclic Synthesis

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[1] This powerful carbon-carbon bond-forming reaction has seen extensive application, particularly in its intramolecular variant, which is a highly effective method for the construction of carbocyclic and heterocyclic systems.[2][3][4] The intramolecular Heck reaction offers a reliable strategy for synthesizing complex molecular architectures, including the formation of congested tertiary and quaternary stereocenters, often with a high degree of stereocontrol.[2][4][5]

This application note provides a detailed protocol and scientific rationale for the use of the intramolecular Heck reaction in the synthesis of isochromanone and 3,4-dihydroisocoumarin scaffolds, key structural motifs in numerous biologically active natural products and pharmaceutical agents. The focus is on the cyclization of substrates derived from 2-[2-(Methoxycarbonyl)phenyl]acetic acid, demonstrating the versatility of this reaction in creating valuable lactone-containing heterocycles.

Mechanistic Rationale: The Palladium Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting experimental challenges.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1] The reactivity of the halide is typically I > Br > Cl.

  • Alkene Coordination and Insertion (Carbopalladation): The tethered alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, which forms the new carbon-carbon bond and creates a new alkyl-palladium intermediate.[1][6]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step is also a syn-process and forms the double bond in the product, regenerating a palladium-hydride species.[6]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.[1][6]

Heck_Catalytic_Cycle cluster_reactants Reactants & Products Reactants Ar-X + Alkene ArPdX ArPdX Products Substituted Alkene + HX ProductComplex ProductComplex

Experimental Protocol: Synthesis of a 3,4-Dihydroisocoumarin Derivative

This protocol describes a general procedure for the intramolecular Heck cyclization of an allyl ether derivative of methyl 2-(2-bromophenyl)acetate to yield a 3,4-dihydroisocoumarin.

Materials:

  • Allyl 2-(2-bromophenyl)acetate (Substrate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Reaction Setup Workflow:

Heck_Workflow start Start setup Assemble and Flame-Dry Glassware under Inert Gas start->setup reagents Add Substrate, Pd(OAc)₂, PPh₃, and K₂CO₃ to the Flask setup->reagents solvent Add Anhydrous DMF via Syringe reagents->solvent degas Degas the Mixture (e.g., Freeze-Pump-Thaw) solvent->degas reaction Heat the Reaction Mixture (e.g., 80-100 °C) degas->reaction monitor Monitor Reaction Progress by TLC reaction->monitor monitor->reaction Incomplete quench Cool to Room Temperature and Quench with Water monitor->quench Complete extract Extract with an Organic Solvent (e.g., EtOAc) quench->extract dry Dry the Organic Layer (e.g., Na₂SO₄) and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize end End characterize->end

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under a stream of argon or nitrogen and maintain an inert atmosphere throughout the reaction.

  • Addition of Reagents: To the flask, add allyl 2-(2-bromophenyl)acetate (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), triphenylphosphine (0.1 mmol, 10 mol%), and palladium(II) acetate (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask via a syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified 3,4-dihydroisocoumarin derivative by NMR spectroscopy and mass spectrometry.

Key Reaction Parameters and Optimization

The success of the intramolecular Heck reaction is dependent on several factors. The following table summarizes key parameters and provides insights for optimization.

ParameterCommon Reagents/ConditionsRationale and Expert Insights
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Pd(OAc)₂ is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.
Ligand PPh₃, P(o-tol)₃, BINAPPhosphine ligands stabilize the Pd(0) catalyst and influence its reactivity. For asymmetric synthesis, chiral ligands like BINAP are employed.[2][5]
Base K₂CO₃, NaOAc, Et₃N, Ag₂CO₃The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[1] Inorganic bases like K₂CO₃ are often effective. Silver salts can be used to promote a cationic pathway, which can be beneficial in asymmetric reactions.[5]
Solvent DMF, acetonitrile, toluenePolar aprotic solvents like DMF are commonly used as they can dissolve the inorganic base and stabilize the polar intermediates in the catalytic cycle.
Temperature 80 - 140 °CHigher temperatures are often required to facilitate the oxidative addition of less reactive aryl bromides or chlorides.[7]
Substrate Aryl iodide, bromide, or triflateThe C-X bond strength dictates the ease of oxidative addition (I > OTf > Br >> Cl). Aryl iodides are the most reactive but are often more expensive.[7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No Reaction/Low Conversion Inactive catalyst (oxidized)Ensure rigorous exclusion of oxygen through proper degassing techniques. Use fresh, high-purity reagents.
Aryl halide is not reactive enoughIncrease the reaction temperature or switch to a more reactive halide (e.g., from bromide to iodide).
Formation of Side Products β-hydride elimination from an undesired positionModify the substrate to block unwanted elimination pathways. In some cases, changing the ligand or solvent can influence regioselectivity.
Dehalogenation of the starting materialThis can occur if a hydride source is present. Ensure the base and solvent are anhydrous.
Poor Reproducibility Variations in catalyst activity or reagent qualityUse reagents from a reliable source and be consistent with the experimental setup and procedure.

Conclusion

The intramolecular Heck reaction is a robust and versatile tool for the synthesis of isochromanone and related heterocyclic scaffolds from readily available starting materials derived from this compound. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity. The protocol and insights provided in this application note serve as a valuable guide for researchers in synthetic and medicinal chemistry to leverage this powerful transformation in their work.

References

Application Note: Recrystallization Protocol for the Purification of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 2-[2-(Methoxycarbonyl)phenyl]acetic acid, also known as monomethyl homophthalate, via recrystallization. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development to achieve high purity of this valuable intermediate. The protocol is grounded in the principles of solvent selection based on the analyte's structure and potential impurities. A mixed-solvent system is employed to optimize crystal yield and purity.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective chemical transformations. The purity of this reagent is paramount, as impurities can lead to side reactions, low yields, and difficulties in the purification of downstream products. Recrystallization is a powerful and economical technique for purifying solid organic compounds, and this guide provides a robust procedure tailored for this specific molecule.

Scientific Principles of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble in the solvent at low temperatures (e.g., 0-4 °C) to maximize recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed in the mother liquor).

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

This protocol utilizes a mixed-solvent system, a common and effective approach when a single solvent does not meet all the above criteria. A "good" solvent, in which the target compound is highly soluble, is paired with a "poor" or "anti-solvent," in which the compound is much less soluble.

Understanding the Analyte and Potential Impurities

Analyte: this compound

  • Structure: An aromatic ring with an ortho-substitution of a carboxylic acid and a methyl ester group. This structure imparts moderate polarity.

  • Expected Solubility: The presence of the carboxylic acid group allows for hydrogen bonding, suggesting solubility in polar protic solvents like alcohols. The aromatic ring and methyl ester group suggest some solubility in less polar organic solvents like ethyl acetate or toluene. It is expected to have low solubility in non-polar solvents like hexanes or heptane.

Potential Impurities: The primary impurities will depend on the synthetic route used to prepare the compound. A common method is the mono-esterification of homophthalic acid.

  • Homophthalic Acid: The starting di-acid is more polar than the mono-ester and may be present if the reaction did not go to completion.

  • Dimethyl Homophthalate: The di-ester is less polar than the desired mono-ester and can be formed as a byproduct.

  • Residual Acid Catalyst: If an acid catalyst (e.g., sulfuric acid) was used, it must be removed.

  • Other Synthesis-Specific Impurities: Depending on the specific synthetic pathway, other byproducts may be present.

Recommended Recrystallization Protocol

This protocol employs a mixed-solvent system of ethyl acetate (a "good" solvent) and heptane (a "poor" solvent). Ethyl acetate is a good choice because it is an ester, and compounds often dissolve well in solvents with similar functional groups. Heptane is a non-polar solvent that will act as an anti-solvent, inducing crystallization.

Materials and Equipment
  • Crude this compound

  • Ethyl acetate (reagent grade or better)

  • Heptane (reagent grade or better)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethyl acetate (start with ~15-20 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent. The goal is to create a saturated or near-saturated solution at the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the clean, pre-heated flask.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature. Undisturbed, slow cooling is crucial for the formation of well-defined crystals rather than a precipitate.[1]

    • Once the solution has reached room temperature and crystal formation has begun, slowly add heptane dropwise with gentle swirling. You will observe increased precipitation or cloudiness. Continue adding heptane until a significant amount of solid has formed, but avoid adding so much that the product "oils out." A typical ratio might be between 1:1 and 1:3 ethyl acetate to heptane.

    • Once the addition of heptane is complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a pre-weighed filter paper.

    • Wash the crystals with a small amount of cold 1:3 ethyl acetate/heptane mixture to remove any residual soluble impurities from the crystal surfaces.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the filter paper and crystals to a watch glass.

    • Dry the crystals to a constant weight in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 40-50 °C). Be aware that the melting point of the related phenylacetic acid is 76-77 °C, so avoid excessively high drying temperatures.[2]

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Crude Product B Add Ethyl Acetate A->B C Heat & Stir B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Cool to RT D->E F Add Heptane E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: Recrystallization workflow for this compound.

Characterization and Data

Table 1: Key Parameters for Recrystallization

ParameterRecommended Value/RangeRationale
Primary Solvent Ethyl AcetateGood solvent for esters; effectively dissolves the target compound when hot.
Anti-Solvent HeptanePoor solvent; induces crystallization and helps to keep less polar impurities (like the diester) in solution.
Solvent Ratio (approx.) 1:1 to 1:3 (Ethyl Acetate:Heptane)Balances high yield with effective purification.
Dissolution Temperature Boiling point of Ethyl Acetate (~77 °C)Ensures complete dissolution in a minimal amount of solvent.
Crystallization Temp. 0-4 °C (Ice Bath)Maximizes the yield of the purified product.
Expected Purity >98% (by HPLC or NMR)
Expected Yield 70-90%Dependent on the purity of the crude material.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Perform all steps in a well-ventilated fume hood.

  • Chemical Hazards:

    • This compound is harmful if swallowed and causes skin and serious eye irritation.[5]

    • Ethyl acetate is flammable and can cause eye irritation.

    • Heptane is flammable and can cause skin and respiratory irritation.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

Conclusion

The described mixed-solvent recrystallization protocol provides an effective method for the purification of this compound. By carefully selecting solvents based on the chemical nature of the target compound and its likely impurities, researchers can achieve high purity and good recovery. The principles and techniques outlined in this application note are broadly applicable to the purification of other solid organic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-[2-(Methoxycarbonyl)phenyl]acetic acid (Monomethyl Homophthalate). This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles to enhance yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. The most common and direct route to this compound is the selective monohydrolysis of dimethyl 2-(carboxymethyl)benzoate (dimethyl homophthalate). Our troubleshooting will focus on this pathway.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is typically a result of three issues: incomplete reaction, formation of byproducts, or loss of product during work-up and purification.

Analysis and Solution:

  • Incomplete Reaction: The starting dimethyl homophthalate is a neutral, non-polar molecule, while the product is an acid. If the reaction is incomplete, you will have a significant amount of starting material left.

    • Cause: Insufficient reaction time, low temperature, or a weak/insufficient amount of base can lead to stalling.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). A typical mobile phase is Hexane:Ethyl Acetate (e.g., 5:1), where the starting diester will have a high Rf value and the product acid will have a much lower Rf. The reaction is complete when the starting material spot has disappeared. If the reaction stalls, consider increasing the temperature moderately (e.g., from room temperature to 40-50 °C) or extending the reaction time.

  • Byproduct Formation: The most common byproduct is homophthalic acid, formed by the hydrolysis of both ester groups.

    • Cause: This occurs when the reaction conditions are too harsh (e.g., high concentration of a strong base like NaOH/KOH, high temperatures, or excessively long reaction times). The goal is selective hydrolysis, which is a kinetic challenge.

    • Solution: Carefully control the stoichiometry of your base. Using exactly one equivalent of base is crucial. Weaker bases like potassium carbonate (K₂CO₃) can provide better selectivity than strong hydroxides.[1] The reaction should be stirred at room temperature and monitored closely to be stopped as soon as the starting material is consumed.

  • Product Loss During Work-up: The product is an acid and its solubility changes dramatically with pH.

    • Cause: Improper pH adjustment during the extraction phase can lead to the product remaining in the aqueous layer or forming an inseparable emulsion.

    • Solution: After the reaction, the mixture is typically basic. First, perform an extraction with an organic solvent (like ethyl acetate) to remove any unreacted neutral starting material. Then, carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1N HCl) to a pH of ~2-3.[1] This protonates your carboxylate product, making it soluble in organic solvents. Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane to ensure complete recovery.

Q2: My final product is contaminated with homophthalic acid (the diacid). How can I prevent its formation and/or remove it?

The formation of the diacid is the most significant contributor to reduced yield and purity.

Analysis and Solution:

  • Prevention (The Best Approach): As discussed in Q1, prevention is key. The hydrolysis of the second ester is a competing reaction. To favor the mono-hydrolysis:

    • Use a Weaker Base: Employ a base like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) in a mixed solvent system like methanol/water. These bases are strong enough to hydrolyze the ester but reduce the rate of the second hydrolysis.

    • Control Stoichiometry: Use precisely 1.0 equivalent of your chosen base relative to the starting diester.

    • Maintain Low Temperature: Start the reaction at room temperature or even 0 °C and allow it to proceed slowly. Avoid heating unless the reaction stalls completely.

  • Removal (Purification):

    • Recrystallization: If the amount of diacid is minor, recrystallization can be effective. A solvent system of toluene or a mixture of ethyl acetate and hexanes may work. The diacid is generally more polar and may have different solubility characteristics.

    • Careful Extraction: While difficult, a very carefully controlled extraction at an intermediate pH could theoretically separate the two acids based on their different pKa values. However, this is often impractical.

    • Column Chromatography: Silica gel chromatography can separate the monoacid from the diacid. The diacid, being much more polar, will stick strongly to the silica, often requiring a highly polar eluent (e.g., with methanol or acetic acid added) to elute, while your desired mono-ester product will elute earlier.

Experimental Workflow & Key Decision Points

The following diagram outlines a typical workflow for the selective hydrolysis of dimethyl homophthalate.

G cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification & Analysis start Dissolve Dimethyl Homophthalate in Solvent (e.g., MeOH) add_base Add 1.0 eq. Base (e.g., K2CO3 in H2O) start->add_base react Stir at Room Temp. Monitor by TLC add_base->react concentrate Concentrate Reaction Mixture react->concentrate When SM is consumed extract_neutral Extract with EtOAc to Remove Unreacted SM concentrate->extract_neutral acidify Acidify Aqueous Layer (1N HCl to pH 2-3) extract_neutral->acidify extract_product Extract with EtOAc (x3) acidify->extract_product dry Dry Combined Organic Layers (e.g., Na2SO4) extract_product->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify analyze Analyze Final Product (NMR, MS) purify->analyze

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of selective mono-hydrolysis?

The synthesis relies on the principle of saponification, a base-catalyzed hydrolysis of an ester.[2] In a diester like dimethyl homophthalate, the two ester groups are chemically distinct due to their proximity to the phenyl ring and the acetic acid moiety. However, their reactivity towards hydrolysis is very similar.

Achieving selectivity is a kinetic game. We aim to stop the reaction after the first, faster hydrolysis has occurred but before the second, slower hydrolysis of the mono-ester product becomes significant. This is why controlling stoichiometry, temperature, and reaction time is paramount.

The reaction mechanism is visualized below:

G cluster_legend Reaction Pathway A Dimethyl Homophthalate (Diester) B Target Product (Mono-acid, Mono-ester) A->B + 1 eq. OH⁻ (k1, desired) C Byproduct (Diacid) B->C + 1 eq. OH⁻ (k2, undesired) k1 k1 > k2 (Goal is to maximize this difference)

Caption: Competing reaction pathways in the hydrolysis.

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective tool.

    • System: Silica gel plates.

    • Mobile Phase: A mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate (a 3:1 to 5:1 ratio is a good starting point). Add a drop of acetic acid to the mobile phase to prevent streaking of the acidic product.

    • Visualization: UV light (the aromatic ring is UV-active) and/or staining (e.g., potassium permanganate).

    • Interpretation: The starting diester will have a high Rf, the desired mono-acid product will have a lower Rf, and the diacid byproduct will be very close to the baseline (lowest Rf).

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure. In the ¹H NMR spectrum, you should see the disappearance of one of the two distinct methoxy (-OCH₃) singlets from the starting material, replaced by a broad singlet for the carboxylic acid proton (-COOH), which is often downfield (>10 ppm) and can be confirmed by a D₂O exchange experiment.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (194.19 g/mol ).[3][4][5]

    • Infrared Spectroscopy (IR): Look for a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, in addition to the C=O stretches for the ester and the acid.

Q3: What are the key safety considerations for this synthesis?
  • Reagents: Handle all solvents and reagents in a well-ventilated fume hood. Methanol is toxic and flammable.[6] Acids (like HCl) and bases (like KOH) are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work-up: The acidification step is exothermic. Add the acid slowly to the cooled basic solution to control the release of heat and any potential gas evolution (if using carbonate bases).

  • Product: The product, this compound, is classified as an irritant and may be harmful if swallowed.[5] Consult the Safety Data Sheet (SDS) before handling.

Optimized Starting Conditions

For teams developing a new protocol, we recommend the following conditions as a robust starting point. This table summarizes potential conditions and expected outcomes.

ParameterCondition A (High Selectivity)Condition B (Faster Conversion)Rationale
Starting Material Dimethyl HomophthalateDimethyl HomophthalateCommercially available precursor.
Base K₂CO₃ (1.0 eq.)KOH (1.0 eq.)K₂CO₃ is a weaker base, offering better kinetic selectivity to prevent diacid formation.[1]
Solvent Methanol / Water (e.g., 4:1)Methanol / Water (e.g., 3:1)The presence of water is necessary for the hydrolysis reaction.[2][7]
Temperature 20-25 °C (Room Temp)0 °C to Room TempLower temperatures favor selectivity by slowing down the undesired second hydrolysis.
Time 12-24 hours (TLC monitored)4-8 hours (TLC monitored)Slower reaction time is the trade-off for higher selectivity.
Expected Outcome Higher yield of mono-acid, less diacid byproduct.Faster reaction, higher risk of over-hydrolysis to the diacid.Balancing speed and purity is a key optimization goal.

References

Common impurities in 2-[2-(Methoxycarbonyl)phenyl]acetic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[2-(Methoxycarbonyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Understanding the Chemistry of Impurity Formation

This compound, also known as homophthalic acid monomethyl ester, is a versatile building block. However, its synthesis can be accompanied by the formation of several impurities that may compromise the outcome of subsequent reactions. The nature and quantity of these impurities are intrinsically linked to the synthetic route employed. A comprehensive understanding of the potential side reactions is therefore crucial for effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

The most common impurities are typically structurally related to the target molecule and arise from incomplete reactions or side reactions during synthesis. These can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the synthetic pathway, this could include precursors like dimethyl homophthalate.

  • Over-hydrolysis Product: Homophthalic acid, the corresponding dicarboxylic acid, can form if the hydrolysis of a diester precursor is not selectively controlled.

  • Positional Isomers: Isomers such as 2-[3-(methoxycarbonyl)phenyl]acetic acid or 2-[4-(methoxycarbonyl)phenyl]acetic acid may be present, originating from isomeric impurities in the starting materials.

  • Byproducts from Side Reactions: A notable side reaction is the Dieckmann condensation of a diester precursor under basic conditions, leading to a cyclic β-keto ester.[1][2]

  • Residual Solvents and Reagents: Trace amounts of solvents used during synthesis and purification (e.g., toluene, ethyl acetate, or methanol) and reagents may also be present.

Q2: I have a sample with a lower than expected melting point. What could be the cause?

A depressed and broadened melting point is a classic indicator of impurities. The presence of any of the impurities listed above, particularly homophthalic acid or unreacted starting materials, can lead to this observation. It is recommended to analyze the sample using techniques like NMR spectroscopy or LC-MS to identify the specific impurities.

Q3: How can I quickly assess the purity of my this compound?

Thin Layer Chromatography (TLC) is an effective initial method for a rapid purity assessment. By comparing the sample to a reference standard, you can visualize the presence of other components. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. In the ¹H NMR spectrum, look for unexpected signals that do not correspond to the protons of the target molecule.

Troubleshooting Guides

This section provides detailed protocols to address specific impurity-related issues you might encounter.

Issue 1: Presence of Homophthalic Acid (Diacid Impurity)

Symptom: Your analytical data (e.g., ¹H NMR, LC-MS) indicates the presence of a more polar impurity, and you observe poor solubility in less polar organic solvents.

Causality: This impurity arises from the complete hydrolysis of a diester precursor, rather than the desired selective mono-hydrolysis.

Troubleshooting Workflow:

Caption: Decision workflow for removing homophthalic acid.

Detailed Protocol: Purification via Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a small amount of water. Homophthalic acid, being more polar due to the two carboxylic acid groups, will have a higher affinity for the aqueous phase than the desired mono-acid.

  • Separation: Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Purity Check: Re-assess the purity using TLC or HPLC. If traces of homophthalic acid remain, a subsequent recrystallization may be necessary.

Issue 2: Presence of Dimethyl Homophthalate (Diester Impurity)

Symptom: Your analytical data shows a less polar impurity, and the material feels slightly oily or has a lower melting point.

Causality: This is typically due to an incomplete hydrolysis reaction of the starting diester.

Troubleshooting Workflow:

Caption: Decision workflow for removing dimethyl homophthalate.

Detailed Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium carbonate. The desired carboxylic acid will react to form its water-soluble sodium salt and move to the aqueous layer, while the non-acidic diester impurity will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer containing the diester can be discarded.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.[3][4]

Issue 3: Presence of a Cyclic β-Keto Ester (Dieckmann Condensation Product)

Symptom: You observe an unknown, relatively non-polar byproduct in your analytical data, which may be difficult to separate from the desired product by simple recrystallization.

Causality: If the synthesis involves treating a diester precursor (like dimethyl homophthalate) with a strong base (e.g., sodium methoxide), an intramolecular Dieckmann condensation can occur, leading to the formation of a cyclic β-keto ester.[5][6]

Troubleshooting Protocol: Purification via Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system for separation using TLC. A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate.[7]

  • Column Preparation: Pack a silica gel column with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar Dieckmann condensation product should elute before the more polar carboxylic acid product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary and Reference Tables

Table 1: Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Polarity
This compound C₁₀H₁₀O₄194.18Moderate
Homophthalic AcidC₉H₈O₄180.16High
Dimethyl HomophthalateC₁₁H₁₂O₄208.21Low
Cyclic β-Keto EsterC₁₀H₈O₃176.17Low

Table 2: Recommended Recrystallization Solvents

Solvent SystemRationale
Toluene/HexanesGood for compounds with moderate polarity. The product should be soluble in hot toluene and precipitate upon cooling or addition of hexanes.[8]
Ethanol/WaterA polar protic system that can be effective. The product should dissolve in hot ethanol, and crystallization can be induced by the addition of water.
Ethyl Acetate/HexanesAnother versatile system for moderately polar compounds.

References

Technical Support Center: Suzuki Coupling Reactions with 2-Carboxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the particularly challenging substrate class of 2-carboxyphenylacetic acid and its derivatives. The presence of both a carboxylic acid and an acidic α-proton introduces specific obstacles not encountered with simpler aryl halides. This resource provides solutions grounded in mechanistic principles to guide you toward a successful reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Formation with Complete Consumption of Starting Material

Question: My TLC/LC-MS analysis shows that my starting aryl halide is consumed, but I'm seeing very little of my desired product. Instead, I have a significant amount of a byproduct corresponding to the protonated (de-halogenated) version of my starting material and the homocoupled boronic acid. What is happening?

Answer: This is a classic symptom of protodeboronation of your boronic acid coupling partner. Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[1][2] This process competes directly with the desired transmetalation step in the Suzuki catalytic cycle.[2]

Causality & Solutions:

  • Base-Mediated Decomposition: The base required for the Suzuki coupling can also promote protodeboronation.[3] This is particularly problematic with electron-deficient or some heteroaromatic boronic acids.

    • Troubleshooting: Screen a panel of bases. While strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective for the coupling, they can accelerate decomposition.[4] Consider a weaker base like K₂CO₃ or even organic bases in some systems. The choice of base is often empirical and substrate-dependent.[5]

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more time to decompose. The rate of the productive coupling must be faster than the rate of decomposition.

    • Troubleshooting:

      • Increase Catalyst Turnover: Employ more active catalyst systems. Modern biaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the catalytic cycle compared to older ligands like PPh₃.[6][7] This increased rate can outcompete the protodeboronation pathway.[1]

      • Use Boronic Esters: Convert your boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or potassium organotrifluoroborate (BF₃K).[2][8][9] These act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[2][3]

Issue 2: Reaction Stalls, Incomplete Conversion, or Catalyst Death

Question: My reaction starts but then stalls, leaving a significant amount of unreacted starting material. Often, I observe the formation of palladium black. Why is my catalyst dying, and how is the carboxylic acid group involved?

Answer: The free carboxylic acid on your 2-carboxyphenylacetic acid substrate is a primary suspect for catalyst deactivation.

Causality & Solutions:

  • Catalyst Inhibition by Carboxylate: The deprotonated carboxylate can act as a ligand for the palladium center. This coordination can stabilize the Pd(II) intermediate in the catalytic cycle, hindering the crucial reductive elimination step required to turn over the catalyst.[10] In some cases, this can lead to the formation of insoluble palladium carboxylate salts, effectively removing the catalyst from the solution.[10][11]

    • Troubleshooting:

      • Protect the Carboxylic Acid: The most direct solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the problematic acidic proton and the coordinating carboxylate anion. The ester can be hydrolyzed post-coupling if the free acid is the final target.

      • Increase Base Equivalents: You must use enough base to deprotonate both the carboxylic acid and the α-proton of the phenylacetic acid moiety, in addition to the amount required for the catalytic cycle. A common starting point is 3-4 equivalents of base. Insufficient base will leave free acid in the medium, which can interfere with the catalyst.[10]

      • Solvent Choice: The choice of solvent can influence the solubility of palladium species and the overall reaction rate. While aqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) are common, they can facilitate unwanted side reactions.[5][12] For sensitive substrates, consider polar aprotic solvents like DMF or DMAc, which may help keep all components, including potentially problematic palladium salts, in solution.[5]

  • Palladium Black Formation: The precipitation of palladium black (Pd(0) nanoparticles) indicates that the catalyst is aggregating and falling out of the catalytic cycle. This often happens when the ligand dissociates from the palladium center, leaving it unprotected.

    • Troubleshooting:

      • Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald family (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(tBu)₃) form more stable complexes with palladium.[7] Their steric bulk helps prevent the aggregation that leads to palladium black formation.[7]

      • Use Pre-catalysts: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a pre-catalyst. Pre-catalysts are stable Pd(II) complexes (e.g., Buchwald G3/G4 palladacycles, PEPPSI-type catalysts) that are designed to reliably generate the active L-Pd(0) species under reaction conditions, often leading to more reproducible results.[7]

Issue 3: Unexpected Decarboxylation Side Product

Question: I am observing a significant byproduct that corresponds to the loss of CO₂ from my 2-carboxyphenylacetic acid starting material. Is this a known side reaction?

Answer: Yes, palladium-catalyzed decarboxylation is a known process, although it typically requires specific conditions or ortho-directing groups.[13][14] The phenylacetic acid moiety is particularly susceptible to decarboxylation under certain catalytic conditions, especially at elevated temperatures.[15][16]

Causality & Solutions:

  • Thermal Instability: High reaction temperatures can promote thermal decarboxylation, which may be facilitated by the palladium catalyst.[14]

    • Troubleshooting:

      • Lower the Reaction Temperature: This is the most straightforward approach. Screen temperatures starting from a moderate 60-80 °C.

      • Use a More Active Catalyst System: A more efficient catalyst (e.g., a modern ligand/precatalyst combination) can often achieve a good reaction rate at a lower temperature, thus avoiding the thermal threshold for decarboxylation.[7]

  • Mechanism-Based Decarboxylation: The reaction mechanism may involve an intermediate where the palladium coordinates in a way that facilitates the loss of CO₂.[13][17]

    • Troubleshooting:

      • Change Ligand or Palladium Source: Different ligands create different steric and electronic environments around the palladium center. Switching from a monodentate ligand (like PPh₃) to a bidentate one (like dppf) or a bulky monophosphine (like XPhos) can alter the geometry of the catalytic intermediates and potentially shut down the decarboxylation pathway.[6][7]

Data & Protocol Section

Table 1: Comparative Guide to Base Selection
BasepKa of Conj. AcidStrengthCommon Use & Notes
K₂CO₃ 10.3ModerateA good first choice. Often provides a balance between reactivity and minimizing side reactions like protodeboronation.[4][7]
K₃PO₄ 12.3StrongVery effective, especially for less reactive aryl chlorides.[4][6] Can accelerate boronic acid decomposition. Use anhydrous and finely ground for best results.[18]
Cs₂CO₃ 10.3ModerateCesium cation can have beneficial effects on solubility and reactivity. Often used for challenging couplings.[4]
KF 3.2WeakUsed when base-sensitive functional groups (like esters) are present to avoid hydrolysis. Can lead to slower reaction rates.[5]
Protocol 1: General Procedure for Suzuki Coupling with a Protected Carboxylic Acid

This protocol assumes the 2-carboxyphenylacetic acid has been protected as a methyl ester.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent). Solvents should be thoroughly degassed by sparging with an inert gas for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Execution: Seal the vessel and heat the reaction mixture in a preheated oil bath or aluminum block to the desired temperature (e.g., 80-100 °C).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Challenges

Diagram 1: Troubleshooting Flowchart

This diagram provides a logical decision tree for diagnosing and solving common issues.

Troubleshooting_Suzuki start Reaction Fails (Low Yield / No Product) check_sm Check Starting Material Consumption start->check_sm sm_gone SM Consumed, No Product check_sm->sm_gone Yes sm_present Incomplete Conversion / Stall check_sm->sm_present No protodeboronation Suspect Protodeboronation sm_gone->protodeboronation catalyst_death Suspect Catalyst Deactivation sm_present->catalyst_death solution_boronate Solution: 1. Use Boronic Ester (Bpin, MIDA) 2. Use More Active Ligand (e.g., XPhos) 3. Screen Weaker Bases (K2CO3) protodeboronation->solution_boronate solution_catalyst Solution: 1. Protect COOH as Ester 2. Use Bulky Ligand / Pre-catalyst 3. Increase Base Equivalents (3-4 eq.) catalyst_death->solution_catalyst

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Diagram 2: Suzuki Cycle with Interference Points

This diagram illustrates the standard catalytic cycle and highlights where the carboxylic acid substrate can cause problems.

Suzuki_Cycle_Interference cluster_cycle Suzuki Catalytic Cycle cluster_interference Interference by R-COOH Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)X) Pd0->OxAdd Ar-X Transmetal Transmetalation (L-Pd(II)(Ar)(Ar')) OxAdd->Transmetal Ar'-B(OR)2 Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Coordination Carboxylate Coordination Inhibits Reductive Elimination Coordination->RedElim Inhibits Decomposition Base promotes Protodeboronation Decomposition->Transmetal Competes with

Caption: The Suzuki cycle showing points of substrate interference.

References

Technical Support Center: Optimization of Reaction Conditions for Homophthalic Acid Monomethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of homophthalic acid monomethyl ester. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction

Homophthalic acid monomethyl ester is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and complex molecules. The selective mono-esterification of a dicarboxylic acid like homophthalic acid presents a unique set of challenges, primarily centered around preventing the formation of the diester byproduct and managing the purification of the desired monoester. This guide is structured to address these challenges head-on, providing not just protocols but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of homophthalic acid monomethyl ester?

There are two primary starting materials for this synthesis: homophthalic acid itself or homophthalic anhydride. The choice of starting material will dictate the reaction conditions and potential side products.

  • Homophthalic Acid: Direct esterification of homophthalic acid requires selective reaction at one of the two carboxylic acid groups. This can be challenging due to the similar reactivity of both groups.

  • Homophthalic Anhydride: This is often the preferred starting material as it readily reacts with methanol to open the anhydride ring, theoretically yielding only the monoester.[1][2]

Q2: What are the main challenges in synthesizing homophthalic acid monomethyl ester?

The primary challenges are:

  • Selectivity: Achieving high selectivity for the monoester over the diester, especially when starting from homophthalic acid.

  • Reaction Monitoring: Accurately determining the reaction endpoint to prevent over-esterification.

  • Purification: Separating the desired monoester from unreacted starting material, the diester byproduct, and other impurities. Homophthalic acid and its monoester have different solubility profiles, which can be exploited during workup.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can resolve the starting material (homophthalic acid or anhydride), the monoester product, and the diester byproduct. Staining with an appropriate indicator, such as potassium permanganate, can help visualize the spots.

Q4: What are the expected physical properties of homophthalic acid and its anhydride?

  • Homophthalic Acid: Appears as an off-white to light yellow solid with a melting point of approximately 181°C.[3] The melting point can vary depending on the rate of heating.[4][5]

  • Homophthalic Anhydride: Is a white crystalline solid with a melting point of 140-142°C.[6] It is sensitive to moisture and will decompose in water.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of homophthalic acid monomethyl ester.

Problem 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC analysis shows predominantly the starting material spot.

  • Low yield of isolated product after workup.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Catalyst (if starting from homophthalic acid) Acid-catalyzed esterification (Fischer esterification) is an equilibrium process.[7] An inadequate amount of catalyst will result in a slow reaction rate.Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
Low Reaction Temperature Esterification reactions often require thermal energy to overcome the activation energy barrier.Ensure the reaction is heated to an appropriate temperature, typically refluxing in methanol.
Poor Quality Methanol The presence of water in the methanol can hydrolyze the anhydride starting material back to the dicarboxylic acid or shift the equilibrium of the Fischer esterification to the starting materials.[7]Use anhydrous methanol to drive the reaction towards the ester product.
Starting Material Insolubility If the homophthalic acid or anhydride is not fully dissolved, the reaction will be heterogeneous and slow.Consider using a co-solvent like toluene to aid in solubility, although this may require higher reaction temperatures.
Problem 2: Formation of Significant Amounts of Dimethyl Homophthalate (Diester)

Symptoms:

  • TLC analysis shows a significant spot corresponding to the less polar diester.

  • Difficulty in purifying the monoester due to contamination with the diester.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Prolonged Reaction Time or High Temperature Overly harsh conditions can promote the esterification of the second carboxylic acid group.Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed and before significant diester formation occurs.
Excess Methanol with Strong Acid Catalyst While an excess of alcohol is needed to drive the Fischer esterification, a large excess in combination with a strong acid catalyst can favor diester formation.Use a moderate excess of methanol (e.g., 5-10 equivalents) when starting from homophthalic acid.
Reaction with Homophthalic Anhydride While methanolysis of the anhydride is generally selective, prolonged heating can lead to the esterification of the newly formed carboxylic acid.Perform the methanolysis of homophthalic anhydride at a moderate temperature (e.g., refluxing methanol) and for the minimum time required for complete conversion of the anhydride.[1]
Problem 3: Difficulty in Isolating/Purifying the Product

Symptoms:

  • Oily product that does not solidify.

  • Inseparable mixture of monoester and diester after column chromatography.

  • Low recovery after purification.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Incomplete Reaction or Presence of Byproducts The presence of impurities can inhibit crystallization.Ensure the reaction has gone to completion. If significant diester has formed, consider purification by other means.
Inadequate Workup Procedure The monoester has both acidic and ester functionalities, influencing its solubility.After the reaction, quench with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted homophthalic acid. The monoester will remain in the organic layer. Acidify the aqueous layer to check for any extracted monoester.
Co-elution during Chromatography The polarity difference between the monoester and diester may not be sufficient for clean separation on silica gel.Use a shallow gradient of a polar solvent (e.g., ethyl acetate in hexanes) during column chromatography. Adding a small amount of acetic acid to the eluent can help to sharpen the peaks.
Hydrolysis During Workup If the workup is performed under strongly acidic or basic conditions for a prolonged period, the ester may hydrolyze.Use mild acidic and basic solutions for washing and perform the workup at room temperature or below.

Experimental Protocols

Protocol 1: Synthesis from Homophthalic Anhydride (Recommended)

This method is generally preferred due to its higher selectivity for the monoester.

Workflow Diagram:

A 1. Dissolve Homophthalic Anhydride in Anhydrous Methanol B 2. Reflux the Mixture A->B Heat C 3. Monitor by TLC B->C Periodically D 4. Cool and Remove Methanol C->D Upon Completion E 5. Aqueous Workup D->E F 6. Extract with Organic Solvent E->F G 7. Purify by Recrystallization or Chromatography F->G H Homophthalic Acid Monomethyl Ester G->H

A descriptive caption for the diagram.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add homophthalic anhydride (1 equivalent).

  • Reagent Addition: Add anhydrous methanol (10-20 equivalents).

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the homophthalic anhydride spot is no longer visible (typically 1-3 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any traces of homophthalic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by silica gel column chromatography.

Protocol 2: Synthesis from Homophthalic Acid

This method requires careful control to maximize monoester formation.

Troubleshooting Workflow:

Start Start Synthesis Reaction Homophthalic Acid + Methanol + Acid Catalyst Start->Reaction Monitor Monitor by TLC Reaction->Monitor Complete Reaction Complete? Monitor->Complete LowConv Low Conversion? Complete->LowConv No Diester High Diester? Complete->Diester Yes Workup Aqueous Workup Purify Purification Workup->Purify Product Pure Monoester Purify->Product CheckTemp Increase Temperature/Time LowConv->CheckTemp Yes CheckCat Add More Catalyst LowConv->CheckCat If Temp is OK Diester->Workup No ReduceTime Reduce Reaction Time Diester->ReduceTime Yes CheckTemp->Reaction CheckCat->Reaction ReduceTime->Reaction

A descriptive caption for the diagram.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve homophthalic acid (1 equivalent) in anhydrous methanol (5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Carefully monitor the reaction by TLC. The goal is to maximize the formation of the monoester while minimizing the diester.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a mild base (e.g., sodium bicarbonate).

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Extract the organic layer with a saturated sodium bicarbonate solution to remove unreacted homophthalic acid. The monoester should remain in the organic layer.

    • Acidify the aqueous layer with dilute HCl and back-extract with ethyl acetate to recover any monoester that may have partitioned into the aqueous phase.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Summary

Parameter Starting from Homophthalic Anhydride Starting from Homophthalic Acid
Typical Yield High (>85%)Moderate to High (60-80%)
Selectivity Excellent for monoesterGood, but requires careful monitoring
Key Advantage Simpler reaction and workupUtilizes a more common starting material
Key Disadvantage Anhydride is moisture-sensitivePotential for diester formation

References

Side reactions to avoid during the synthesis of 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Welcome to the technical support center for the synthesis of this compound, also known as homophthalic acid monomethyl ester. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of this synthesis. Our goal is to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you mitigate common side reactions and optimize your reaction outcomes.

The selective mono-esterification of homophthalic acid is a common synthetic route, but it is frequently complicated by competing reactions. This document explains the causality behind these experimental challenges and provides robust, self-validating protocols to ensure the integrity of your results.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section directly addresses specific issues you may encounter during the synthesis of this compound.

Q1: My final product is heavily contaminated with dimethyl homophthalate. How can I improve the selectivity for the desired mono-ester?

A1: Cause & Mitigation

The formation of the diester is the most common side reaction when esterifying a dicarboxylic acid. It occurs when both carboxyl groups react with the alcohol. The key to favoring mono-esterification lies in controlling the reaction kinetics and stoichiometry.

Underlying Principle: The two carboxylic acid groups of homophthalic acid have slightly different reactivities, but this difference is often insufficient to achieve high selectivity under standard Fischer esterification conditions.[1][2] The reaction is an equilibrium process, and prolonged reaction times or an excess of alcohol will inevitably drive the reaction towards the thermodynamically stable diester.[3][4]

Troubleshooting Steps:

  • Control Stoichiometry: Limit the amount of methanol used. Instead of using methanol as the solvent, use an inert co-solvent (like toluene or hexane) and add just 1.0 to 1.2 molar equivalents of methanol. This ensures there isn't a large excess available to react with the second carboxylic acid group.

  • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as a significant amount of the desired mono-ester has formed, before the diester becomes the major product.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 40-50 °C instead of refluxing at 65 °C) can slow down the second esterification step more significantly than the first, thereby improving selectivity.

  • Alternative Reagents: For greater control, convert homophthalic acid to homophthalic anhydride first. The anhydride can then be opened with one equivalent of sodium methoxide in methanol at a low temperature to yield the mono-ester with high regioselectivity.

Data Summary: Impact of Conditions on Selectivity

ParameterConditionExpected OutcomeRationale
Methanol (Equivalents) 1.0 - 1.2Higher Mono-ester:Diester RatioLimits the availability of the esterifying agent.
Large Excess (Solvent)Lower Mono-ester:Diester RatioDrives equilibrium towards the fully esterified product.[5]
Temperature 40 - 50 °CIncreased SelectivityThe activation energy for the second esterification is higher.
Reflux (≥65 °C)Decreased SelectivityProvides sufficient energy to overcome the activation barrier for both steps.
Reaction Time Short (Monitor by TLC)Higher SelectivityHalts the reaction before significant diester formation occurs.
Long (e.g., >12 hours)Lower SelectivityAllows the reaction to proceed further towards thermodynamic equilibrium.
Q2: I'm recovering a lot of the homophthalic acid starting material after aqueous workup. What is causing this product loss?

A2: Cause & Mitigation

This issue is almost always due to the acid- or base-catalyzed hydrolysis of the methyl ester group back to a carboxylic acid.[1][6] This is the reverse of the Fischer esterification reaction and is driven by the presence of excess water.

Underlying Principle: The Fischer esterification is a reversible equilibrium.[2][7] During workup, exposing the ester to aqueous acid or base provides the catalyst and the water needed to drive the equilibrium back to the starting carboxylic acid. Esters are particularly susceptible to hydrolysis under basic (saponification) conditions.

Troubleshooting Steps:

  • Neutralize Carefully: If you used a strong acid catalyst (like H₂SO₄), neutralize it cautiously with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they will rapidly saponify the ester.[8]

  • Control pH: During extraction, ensure the aqueous phase does not become strongly acidic or basic. Aim for a pH range of 4-6 during the separation of the organic layer.

  • Minimize Contact Time: Perform aqueous washes and extractions quickly and at a reduced temperature (e.g., using an ice bath) to minimize the rate of hydrolysis.

  • Use a Non-Aqueous Workup: If possible, after neutralizing the acid catalyst with a solid base (like solid NaHCO₃), filter the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization, bypassing an aqueous workup entirely.

Q3: My NMR spectrum shows signals consistent with 2-methylbenzoic acid methyl ester, an unexpected byproduct. How can I prevent this decarboxylation?

A3: Cause & Mitigation

Homophthalic acid and its derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures.[9][10] In this case, the carboxyl group at the benzylic position is lost, leading to the formation of an o-toluic acid derivative.

Underlying Principle: The CH₂-COOH group in homophthalic acid is a substituted malonic acid moiety. Malonic acids and related compounds are known to be thermally unstable and prone to decarboxylation upon heating. While homophthalic acid itself is relatively stable, prolonged heating, especially under acidic or basic conditions, can promote this side reaction.[9]

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. Avoid excessive heating during the esterification reaction. If using a high-boiling solvent, ensure the reaction temperature does not exceed 100-110 °C.

  • Avoid Prolonged Heating: As with preventing diester formation, minimize the reaction time. A reaction that is heated for 24 hours is more likely to show decarboxylation byproducts than one heated for 4 hours.

  • Purification Method: Use purification techniques that do not require high heat. For example, opt for flash column chromatography over vacuum distillation if the product's boiling point is high.

Visualizing the Reaction Landscape

The following diagram illustrates the desired synthetic pathway and the competing side reactions that can reduce the yield and purity of the final product.

G cluster_main Main Synthetic Pathway SA Homophthalic Acid (Starting Material) MeOH + CH3OH (H+ Catalyst) Decarboxylation o-Toluic Acid Derivative (Decarboxylation) SA->Decarboxylation Anhydride Homophthalic Anhydride (Dehydration) SA->Anhydride Product This compound (Desired Product) Diester Dimethyl Homophthalate (Over-esterification) Product->Diester Hydrolysis Homophthalic Acid (Ester Hydrolysis) Product->Hydrolysis

Caption: Desired reaction pathway and key side reactions.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for synthesizing this compound on a lab scale? A: The most common and straightforward method is the Fischer esterification of homophthalic acid using methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][11] However, for the highest purity and yield, a two-step process involving the formation and subsequent methanolysis of homophthalic anhydride is often superior.

Q: How does the choice of acid catalyst impact the reaction? A: Strong Brønsted acids like H₂SO₄ and TsOH are effective catalysts. H₂SO₄ is also a powerful dehydrating agent, which helps drive the equilibrium toward the ester product.[4] However, its strong acidity can also promote side reactions like decarboxylation and charring if the temperature is not well-controlled. TsOH is often a milder and more manageable alternative. Lewis acids can also be used and may offer different selectivity profiles.[11]

Q: What are the best practices for purifying the final product? A: Purification aims to remove the starting diacid, the diester byproduct, and any other impurities.

  • Acid-Base Extraction: This can be used to separate the acidic product from the neutral diester byproduct. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., NaHCO₃ solution). The desired mono-ester (being an acid) will move to the aqueous layer as its salt. The neutral diester will remain in the organic layer. The aqueous layer can then be carefully re-acidified (e.g., with dilute HCl) to a pH of ~3-4 and extracted to recover the pure product.

  • Column Chromatography: Silica gel chromatography is very effective. A solvent system of ethyl acetate and hexane, often with a small amount of acetic acid (~0.5-1%) to keep the carboxylic acid protonated and prevent streaking, can provide excellent separation of the starting material, product, and diester.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexane) can yield highly pure material.

Recommended Experimental Protocol: Selective Mono-esterification

This protocol is designed to maximize the yield of the mono-ester while minimizing byproduct formation.

Materials:

  • Homophthalic acid (1.0 eq)

  • Methanol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

  • Toluene (as solvent)

  • Ethyl acetate

  • Saturated aq. NaHCO₃ solution

  • 1M HCl

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic acid (1.0 eq) and toluene (approx. 0.2 M concentration).

  • Addition of Reagents: Add p-toluenesulfonic acid monohydrate (0.05 eq) followed by methanol (1.2 eq).

  • Heating and Monitoring: Heat the mixture to 50 °C with vigorous stirring. Monitor the reaction progress every hour by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate + 1% Acetic Acid mobile phase). The product should have an Rf value between the starting diacid (lower Rf) and the diester (higher Rf).

  • Reaction Quench: Once TLC indicates consumption of most of the starting material and before significant diester formation (typically 3-6 hours), cool the reaction to room temperature.

  • Workup: Dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.

  • Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and MS analysis.

G cluster_protocol Experimental Workflow A 1. Setup Homophthalic Acid in Toluene B 2. Reagent Addition Add TsOH and Methanol (1.2 eq) A->B C 3. Reaction Heat to 50°C, Monitor by TLC B->C D 4. Quench Cool to Room Temperature C->D E 5. Workup Dilute with EtOAc, Wash with H2O/Brine D->E F 6. Purification Dry, Concentrate, Column Chromatography E->F G 7. Analysis NMR, MS F->G

Caption: Step-by-step experimental workflow.

References

Purification challenges of 2-[2-(Methoxycarbonyl)phenyl]acetic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 2-[2-(Methoxycarbonyl)phenyl]acetic acid, a critical intermediate in pharmaceutical and organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity from complex reaction mixtures. Drawing upon established chemical principles and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions to navigate the common hurdles in your purification workflow.

Introduction to the Purification Challenge

This compound, also known as homophthalic acid monomethyl ester, is most commonly synthesized via the selective monohydrolysis of dimethyl homophthalate. The primary challenge in this process is achieving high selectivity and separating the desired mono-ester from the unreacted starting diester and the over-hydrolyzed diacid byproduct, homophthalic acid.[1][2][3] The structural and chemical similarities of these three components necessitate carefully optimized purification strategies.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The typical impurity profile following the selective monohydrolysis of dimethyl homophthalate includes:

  • Starting Material: Unreacted dimethyl homophthalate.

  • Byproduct: Homophthalic acid, resulting from the hydrolysis of both methyl ester groups.

  • Residual Solvents and Reagents: Depending on your reaction conditions, you may have residual solvents (e.g., THF, methanol) or base (e.g., NaOH).[1][2]

Q2: What is the first purification step I should consider after my reaction work-up?

A2: A liquid-liquid extraction based on the acidic nature of your target compound and the diacid byproduct is an excellent first step. This will allow for the separation of the acidic components from the neutral starting diester.

Q3: Can I purify this compound by recrystallization alone?

A3: While recrystallization is a powerful technique for purifying solid compounds, it may be challenging to remove the diacid (homophthalic acid) from your desired mono-acid product effectively by recrystallization alone, due to their similar structures and potential for co-crystallization.[4][5] It is often best used as a final polishing step after chromatographic or extractive methods have removed the bulk of the impurities.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the levels of starting material, product, and diacid byproduct.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or carbon signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[7]

  • Infrared (IR) Spectroscopy: Can confirm the presence of both the carboxylic acid and ester functional groups.[6]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the purification process.

Scenario 1: My crude product is an intractable oil and will not solidify.
  • Potential Cause 1: High levels of residual solvent. Solvents used in the reaction or work-up can prevent your product from crystallizing.

    • Solution: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all volatile organic solvents.

  • Potential Cause 2: Significant contamination with the starting diester. Dimethyl homophthalate is a liquid at room temperature and can act as an oiling agent, preventing the crystallization of your desired product.

    • Solution: Perform an acid-base extraction to separate the acidic product and byproduct from the neutral diester. See the detailed protocol below.

Scenario 2: My final product purity by HPLC is low, with significant amounts of homophthalic acid.
  • Potential Cause: Inefficient separation of the mono- and di-acids. These two compounds have very similar polarities, making them difficult to separate.

    • Solution 1: Optimize Flash Column Chromatography. A carefully selected solvent system is crucial for separating these two acidic compounds. A gradient elution is often necessary. See the detailed protocol below.

    • Solution 2: Selective Recrystallization. While challenging, it is sometimes possible to find a solvent system where the solubilities of the mono- and di-acids are sufficiently different to allow for selective crystallization. This will require careful screening of various solvents.

Scenario 3: I am losing a significant amount of product during the purification process.
  • Potential Cause 1: Product loss during extraction. The solubility of the carboxylate salt of your product in the aqueous phase can lead to losses if the pH is not carefully controlled or if an insufficient number of extractions are performed.

    • Solution: During the basic extraction, ensure the pH is sufficiently high to deprotonate the carboxylic acid fully. When re-acidifying to isolate your product, be careful not to go to an extremely low pH, which could promote unwanted side reactions. Use multiple, smaller volume extractions with an organic solvent to recover your product from the acidified aqueous phase.

  • Potential Cause 2: Product degradation on silica gel. Carboxylic acids can sometimes interact strongly with silica gel, leading to tailing peaks and incomplete elution.

    • Solution: To mitigate this, a small amount of acetic or formic acid (e.g., 0.1-1%) can be added to the mobile phase during column chromatography.[8] This helps to suppress the ionization of the carboxylic acid groups, reducing their interaction with the silica surface.

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Starting Diester

This protocol is designed to separate the acidic product and byproduct from the neutral starting material.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times.

    • Expert Insight: Sodium bicarbonate is a weaker base and is often preferred to minimize the potential for hydrolysis of the remaining ester group.

  • Combine Aqueous Layers: The deprotonated this compound and homophthalic acid are now in the aqueous layer as their sodium salts. Combine all aqueous extracts.

  • Isolate Neutral Impurities: The organic layer contains the neutral dimethyl homophthalate. This layer can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to recover the starting material if desired.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) with stirring until the pH is approximately 2-3. A white precipitate of the acidic compounds should form.

  • Product Extraction: Extract the acidified aqueous layer with multiple portions of ethyl acetate or DCM to recover the protonated, organic-soluble acids.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a mixture of this compound and homophthalic acid.

Protocol 2: Flash Column Chromatography for Separation of Mono- and Di-acids

This protocol outlines a general procedure for separating the desired mono-acid from the di-acid byproduct.

  • Column Preparation: Pack a silica gel column with an appropriate non-polar solvent, such as hexane or a hexane/ethyl acetate mixture.

  • Sample Loading: Dissolve the mixture of acids from the extraction step in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase.

    • Expert Insight: A typical gradient might be from 10% to 50% ethyl acetate in hexane. Adding a small amount of acetic acid (0.5%) to the mobile phase can improve peak shape and resolution.[8]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Protocol 3: Recrystallization for Final Product Polishing

This protocol is for the final purification of the product after the bulk of impurities has been removed.

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] Common solvents for recrystallizing acidic compounds include ethyl acetate/hexane, toluene, or aqueous ethanol mixtures.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Part 4: Visualization of Workflows

Diagram 1: Purification Workflow

This diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction analysis1 Purity Analysis (TLC/HPLC) extraction->analysis1 chromatography Flash Column Chromatography analysis1->chromatography Diacid Impurity Present recrystallization Recrystallization analysis1->recrystallization High Purity, Minor Impurities analysis2 Purity Analysis (HPLC/NMR) chromatography->analysis2 analysis2->recrystallization Further Purification Needed final_product Pure Product analysis2->final_product Purity >98% recrystallization->final_product

Caption: Decision tree for purification of this compound.

Diagram 2: Logic of Acid-Base Extraction

This diagram outlines the separation principle of the acid-base extraction.

Acid_Base_Extraction start Crude Mixture in Organic Solvent Dimethyl Homophthalate (Neutral) Product (Acidic) Homophthalic Acid (Acidic) add_base Add Aqueous Base (e.g., NaHCO₃) start->add_base separation Separatory Funnel Organic Layer (Diester) Aqueous Layer (Salts of Mono- and Di-acids) add_base->separation acidify Acidify Aqueous Layer (e.g., HCl) separation:aq->acidify final_separation Extract with Organic Solvent Organic Layer (Product + Diacid) Aqueous Layer (Salts) acidify->final_separation

Caption: Principle of separation in acid-base extraction.

Data Summary Table

CompoundStructureM.W. ( g/mol )Physical StateKey Differentiating Property
Dimethyl homophthalateC₁₁H₁₂O₄208.21LiquidNeutral
This compoundC₁₀H₁₀O₄194.18SolidAcidic (mono-acid)
Homophthalic acidC₉H₈O₄180.16SolidAcidic (di-acid)

References

How to minimize byproduct formation in 2-[2-(Methoxycarbonyl)phenyl]acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Welcome to our dedicated technical support guide for the synthesis of this compound, a key intermediate in various research and development applications. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize byproduct formation during their synthetic work.

Introduction

The synthesis of this compound, also known as homophthalic acid monomethyl ester, is a critical process for accessing a range of downstream compounds. While seemingly straightforward, the selective mono-esterification or partial hydrolysis of the corresponding dicarboxylic acid or diester presents significant challenges. The primary impurities that compromise yield and purity are the unreacted starting material, homophthalic acid, and the over-esterified product, dimethyl homophthalate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high purity of the desired monoester.

Troubleshooting Guide & FAQs

FAQ 1: What are the most common byproducts in the synthesis of this compound and why do they form?

The two most prevalent byproducts in the synthesis of this compound are:

  • Homophthalic Acid (dicarboxylic acid): The starting material for many synthetic routes. Its presence in the final product is typically due to incomplete esterification.

  • Dimethyl Homophthalate (diester): This byproduct forms when both carboxylic acid groups of homophthalic acid are esterified. This is a common issue in direct esterification methods.

The formation of these byproducts is governed by the reaction equilibrium and the relative reactivity of the two carboxylic acid groups. While the carboxylic acid at the benzylic position is generally more sterically hindered, forcing conditions to achieve mono-esterification can often lead to the formation of the diester.

FAQ 2: I am attempting a direct Fischer esterification of homophthalic acid with methanol. How can I favor the formation of the monoester over the diester?

Direct Fischer esterification of a dicarboxylic acid to a monoester is challenging due to the statistical nature of the reaction. However, you can influence the product distribution by carefully controlling the reaction parameters:

  • Stoichiometry of Alcohol: Use a limited amount of methanol (e.g., 1.0 to 1.5 equivalents). While this will result in incomplete conversion of the diacid, it will minimize the formation of the diester. The unreacted diacid can often be separated more easily than the diester.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Shorter reaction times and lower temperatures will generally favor the monoester. Prolonged reaction times, even with stoichiometric alcohol, can lead to disproportionation where two molecules of the monoester react to form one molecule of diester and one of diacid.

  • Catalyst: Use a mild acidic catalyst. Strong acids and high concentrations can drive the reaction towards the more thermodynamically stable diester.

A more reliable approach for selective mono-esterification involves using a catalytic amount of thionyl chloride in methanol at room temperature. This method has been shown to selectively esterify the non-conjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group[1].

Experimental Protocol: Selective Mono-esterification using Thionyl Chloride
  • Suspend homophthalic acid (1 equivalent) in anhydrous methanol (5-10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (0.1-0.2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted diacid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude monoester.

FAQ 3: I am performing a partial hydrolysis of dimethyl homophthalate. What are the critical parameters to control for maximizing the yield of the monoester?

Partial hydrolysis of the diester can be an effective strategy. The key is to achieve selective saponification of one ester group.

  • Stoichiometry of Base: This is the most critical parameter. Use of a precisely controlled amount of base (typically 1.0 equivalent of a strong base like NaOH or KOH) is essential. An excess of base will lead to the formation of the dicarboxylic acid.

  • Reaction Temperature: Lower temperatures (e.g., 0 °C to room temperature) provide better control and selectivity. Running the hydrolysis at elevated temperatures increases the rate of the second hydrolysis step, leading to more diacid formation.

  • Solvent System: A mixture of an organic solvent (like THF or methanol) and water is typically used to ensure the solubility of both the diester and the base.

  • Reaction Time: The reaction should be carefully monitored and quenched as soon as a significant amount of the monoester has formed, before substantial diacid formation occurs.

For challenging selective monohydrolysis, a method using LiOH in a mixture of THF and water has been reported to be highly efficient for symmetric diesters[2].

Workflow for Controlled Partial Hydrolysis

hydrolysis_workflow start Dissolve Dimethyl Homophthalate in THF/Water add_base Add 1.0 eq. LiOH at 0°C start->add_base monitor Monitor by TLC/HPLC add_base->monitor quench Quench with 1M HCl monitor->quench Optimal monoester formation extract Extract with Ethyl Acetate quench->extract separate Separate Aqueous and Organic Layers extract->separate dry Dry Organic Layer (Na2SO4) separate->dry concentrate Concentrate in vacuo dry->concentrate product Crude this compound concentrate->product

Caption: Controlled partial hydrolysis workflow.

FAQ 4: How can I effectively purify this compound from the common byproducts?

Purification strategies rely on the different chemical properties of the desired monoester, the diacid, and the diester.

CompoundAcidityPolarityPurification Method
Homophthalic Acid DiacidicHighAcid-Base Extraction: Soluble in aqueous bicarbonate solution.
This compound MonoacidicIntermediateAcid-Base Extraction: Soluble in aqueous bicarbonate solution. Can be separated from the diester.
Dimethyl Homophthalate NeutralLowInsoluble in aqueous bicarbonate solution. Can be removed by extraction.

Purification Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The monoester and the diacid will be extracted into the aqueous layer, while the neutral diester remains in the organic layer.

  • Separate the organic layer (containing the diester).

  • Carefully acidify the aqueous layer with cold 1M HCl to a pH of approximately 2-3. The monoester and any diacid will precipitate.

  • Extract the acidified aqueous layer with fresh ethyl acetate.

  • The organic layer now contains the purified monoester and any residual diacid.

  • To remove the diacid, you can exploit differences in solubility or perform careful column chromatography.

FAQ 5: Could decarboxylation be a potential side reaction?

Decarboxylation is a potential side reaction for some dicarboxylic acids, particularly if the reaction is carried out at high temperatures[3][4]. For homophthalic acid, which is a phenylacetic acid derivative, decarboxylation would lead to the formation of o-toluic acid derivatives. However, under typical esterification or hydrolysis conditions, which are generally conducted at moderate temperatures, significant decarboxylation is not a commonly reported issue. To minimize this risk, avoid prolonged heating at high temperatures, especially under acidic or basic conditions.

Reaction Pathway and Byproduct Formation

reaction_pathway cluster_esterification Esterification (MeOH, H+) diacid Homophthalic Acid monoester This compound diacid->monoester +1 MeOH -1 H2O monoester->diacid -1 MeOH +1 H2O diester Dimethyl Homophthalate monoester->diester +1 MeOH -1 H2O diester->monoester -1 MeOH +1 H2O

Caption: Synthesis pathways and byproduct formation.

References

Technical Support Center: Scaling Up the Synthesis of 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[2-(Methoxycarbonyl)phenyl]acetic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges that may arise during the scale-up of this process. The guidance herein is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful outcomes.

Overview of the Synthesis

The most direct and common route for the synthesis of this compound is the methanolysis of homophthalic anhydride. This reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of the desired mono-ester product.

Synthesis_Overview cluster_reactants Reactants cluster_product Product Homophthalic Anhydride Homophthalic Anhydride Reaction Methanolysis Homophthalic Anhydride->Reaction Nucleophilic Attack Methanol Methanol Methanol->Reaction Nucleophile This compound This compound Reaction->this compound

While this reaction is generally straightforward on a lab scale, scaling up can introduce challenges related to reaction kinetics, heat management, impurity profiles, and product isolation. This guide will address these potential issues in a practical question-and-answer format.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the scale-up of the synthesis.

Low Reaction Yield

Question: We are experiencing a significantly lower yield of this compound upon scaling up the reaction from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction:

    • Cause: The reaction between homophthalic anhydride and methanol is an equilibrium process.[1] On a larger scale, inefficient mixing or localized temperature gradients can prevent the reaction from reaching completion.

    • Solution:

      • Optimize Molar Ratio: While a stoichiometric amount of methanol can be used, employing a moderate excess of methanol (e.g., 1.5-3 equivalents) can shift the equilibrium towards the product side.[2]

      • Improve Agitation: Ensure that the reactor is equipped with an appropriate stirrer that provides adequate mixing for the entire reaction volume. This prevents the settling of the solid anhydride and ensures uniform temperature distribution.

      • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). It's possible that the reaction requires a longer time to reach completion at a larger scale. A slight increase in reaction temperature can also enhance the reaction rate, but be cautious of potential side reactions.

  • Side Reactions:

    • Cause: The primary side reaction of concern is the formation of the diester, dimethyl homophthalate. This can occur if the reaction temperature is too high or if the reaction is allowed to proceed for an extended period, especially in the presence of an acid catalyst. Another potential side reaction is the self-condensation of homophthalic anhydride.[3]

    • Solution:

      • Temperature Control: Maintain a consistent and controlled reaction temperature. For the methanolysis of anhydrides, gentle heating is often sufficient.[2] Avoid excessive temperatures that could favor diester formation.

      • Catalyst Choice: While this reaction can proceed without a catalyst, a mild base like triethylamine or N-methylimidazole can be used to promote the reaction at lower temperatures and minimize side reactions.[4] Strong acid catalysts should be avoided as they can promote the esterification of the newly formed carboxylic acid.

  • Work-up and Isolation Losses:

    • Cause: Losses during the work-up and isolation steps can be more pronounced at a larger scale. This can include incomplete extraction, precipitation, or losses during filtration and drying.

    • Solution:

      • Efficient Extraction: If an extractive work-up is employed, ensure proper phase separation. The product is a carboxylic acid, so it can be extracted into a basic aqueous solution (e.g., sodium bicarbonate) and then re-acidified to precipitate the product.

      • Optimized Crystallization: For purification by recrystallization, the choice of solvent is critical. A solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal. Toluene, ethyl acetate/heptane, or isopropanol/water mixtures are good starting points for recrystallization of phenylacetic acid derivatives.[5][6]

Low_Yield_Troubleshooting Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Work-up/Isolation Losses Work-up/Isolation Losses Low Yield->Work-up/Isolation Losses Optimize Molar Ratio of Methanol Optimize Molar Ratio of Methanol Incomplete Reaction->Optimize Molar Ratio of Methanol Improve Agitation Improve Agitation Incomplete Reaction->Improve Agitation Monitor Reaction Time/Temperature Monitor Reaction Time/Temperature Incomplete Reaction->Monitor Reaction Time/Temperature Control Reaction Temperature Control Reaction Temperature Side Reactions->Control Reaction Temperature Use Mild Base Catalyst (if needed) Use Mild Base Catalyst (if needed) Side Reactions->Use Mild Base Catalyst (if needed) Efficient Extraction Protocol Efficient Extraction Protocol Work-up/Isolation Losses->Efficient Extraction Protocol Optimized Recrystallization Optimized Recrystallization Work-up/Isolation Losses->Optimized Recrystallization

Impurity Profile Issues

Question: We are observing significant impurities in our crude product upon scale-up. What are the common impurities and how can we minimize their formation and remove them?

Answer: The impurity profile can change with scale due to variations in reaction conditions. The most common impurities in this synthesis are:

  • Unreacted Homophthalic Anhydride:

    • Formation: This is a result of an incomplete reaction.

    • Minimization: As discussed in the low yield section, ensure adequate reaction time, temperature, and mixing.

    • Removal: Homophthalic anhydride can be hydrolyzed to homophthalic acid during an aqueous basic workup. Homophthalic acid has different solubility characteristics and can be separated during recrystallization.

  • Dimethyl Homophthalate (Diester):

    • Formation: This is formed by the esterification of the carboxylic acid group of the desired product with methanol. This is more likely at higher temperatures or with prolonged reaction times, especially in the presence of an acid catalyst.

    • Minimization: Maintain strict temperature control and avoid acidic catalysts.

    • Removal: The diester is a neutral compound and can be removed by an acid-base extraction. During the work-up, the desired product (a carboxylic acid) can be extracted into a basic aqueous solution, leaving the neutral diester in the organic phase.

  • Homophthalic Acid:

    • Formation: This can be formed by the hydrolysis of unreacted homophthalic anhydride if there is water present in the methanol or during the work-up.[7]

    • Minimization: Use anhydrous methanol and ensure all equipment is dry.

    • Removal: Homophthalic acid has two carboxylic acid groups and will have different solubility properties compared to the mono-ester product, allowing for separation by recrystallization.

Table 1: Common Impurities and Mitigation Strategies

ImpurityFormation PathwayMinimization StrategyRemoval Strategy
Homophthalic AnhydrideIncomplete reactionOptimize reaction time, temperature, and mixingHydrolyze to homophthalic acid during basic workup and remove by recrystallization
Dimethyl HomophthalateEsterification of the productStrict temperature control, avoid acid catalystsAcid-base extraction (product is extracted into base, diester remains in organic layer)
Homophthalic AcidHydrolysis of homophthalic anhydrideUse anhydrous reagents and dry equipmentRecrystallization

Frequently Asked Questions (FAQs)

Q1: Is a catalyst necessary for the methanolysis of homophthalic anhydride?

A1: While the reaction can proceed without a catalyst, especially at elevated temperatures, using a mild base catalyst such as triethylamine or N-methylimidazole can accelerate the reaction rate at lower temperatures, potentially leading to a cleaner reaction profile with fewer byproducts.[4] Strong acid catalysts are generally not recommended as they can promote the formation of the diester.

Q2: What is the recommended work-up procedure for a large-scale synthesis?

A2: For a scaled-up reaction, a robust work-up is crucial. A recommended procedure is as follows:

  • After the reaction is complete, cool the mixture to room temperature.

  • If a large excess of methanol was used, remove it under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or toluene.

  • Extract the organic solution with a cold, dilute aqueous solution of sodium bicarbonate or sodium carbonate. The product will move into the aqueous phase as its carboxylate salt.

  • Separate the aqueous phase and wash it with a small amount of fresh organic solvent to remove any entrained neutral impurities (like the diester).

  • Cool the aqueous phase in an ice bath and slowly acidify with cold, dilute hydrochloric acid to a pH of around 2-3. The product will precipitate out.

  • Collect the solid product by filtration, wash with cold water, and then a cold non-polar solvent like heptane or hexane to aid in drying.

  • Dry the product under vacuum at a moderate temperature.

Q3: What are the best recrystallization solvents for purifying this compound on a large scale?

A3: The choice of solvent is critical for efficient large-scale recrystallization. A good starting point is to screen binary solvent systems. Some recommended systems for phenylacetic acid derivatives include:

  • Toluene/Heptane: Toluene is a good solvent for the product at elevated temperatures, and the addition of heptane as an anti-solvent upon cooling can induce crystallization.

  • Ethyl Acetate/Hexane: Similar to the toluene/heptane system, with ethyl acetate as the primary solvent and hexane as the anti-solvent.[5]

  • Isopropanol/Water: The product should be soluble in hot isopropanol, and the addition of water can facilitate crystallization upon cooling.

  • Acetic Acid/Water: Acetic acid can be a good solvent for carboxylic acids, and the addition of water can induce precipitation.[8] However, removal of residual acetic acid can be challenging.

Q4: What are the key safety considerations when working with homophthalic anhydride and methanol?

A4: Both homophthalic anhydride and methanol have associated hazards that must be managed, especially on a larger scale.

  • Homophthalic Anhydride: It is a combustible solid and can cause skin and eye irritation.[5] It is also moisture-sensitive.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction should be conducted in a well-ventilated area.

  • Methanol: It is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin. All transfers and the reaction itself should be carried out in a well-ventilated fume hood.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

This protocol is for a representative lab-scale synthesis and should be optimized for specific laboratory conditions.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic anhydride (10.0 g, 61.7 mmol).

  • Add methanol (50 mL) to the flask.

  • Heat the mixture to a gentle reflux (around 65 °C) and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Extract the organic solution with saturated aqueous sodium bicarbonate solution (2 x 50 mL).

  • Combine the aqueous extracts, cool in an ice bath, and acidify with 2M HCl until the pH is ~2.

  • Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford this compound.

Considerations for Scale-Up

When scaling up the synthesis, the following parameters should be carefully considered and optimized:

Table 2: Key Parameters for Scale-Up

ParameterLab-Scale (e.g., 10g)Pilot-Scale (e.g., 1kg)Key Considerations for Scale-Up
Reactant Molar Ratio 1:10 (Anhydride:Methanol)1:3 to 1:5Minimize excess solvent to improve process efficiency and reduce waste.
Reaction Temperature 65 °C (Reflux)50-60 °CLower temperature may be sufficient with longer reaction time or a catalyst to minimize side products.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsure efficient mixing to maintain homogeneity and heat transfer.
Work-up Liquid-liquid extractionLiquid-liquid extraction or direct crystallizationAt larger scales, direct crystallization from the reaction mixture after partial solvent removal might be more efficient.
Purification RecrystallizationRecrystallizationOptimize solvent volumes and cooling profiles for efficient crystallization and filtration.
Drying Vacuum ovenVacuum oven or filter dryerEnsure efficient drying without thermal degradation of the product.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol (methanol) acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the C-O bond of the anhydride ring and forming the mono-ester and a carboxylic acid.

Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening Reactants Homophthalic Anhydride + Methanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Attack on Carbonyl Product This compound Intermediate->Product Collapse of Intermediate

References

Technical Support Center: Optimizing Suzuki Coupling with 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the Suzuki-Miyaura cross-coupling of a challenging substrate, 2-[2-(Methoxycarbonyl)phenyl]acetic acid. The unique steric and electronic properties of this molecule, featuring an ortho-substituted carboxylic acid and a methyl ester, necessitate careful consideration of catalyst systems and reaction conditions to achieve optimal yields and minimize side reactions. This resource, presented in a question-and-answer format, offers troubleshooting advice and practical protocols to navigate the complexities of this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate are threefold:

  • Steric Hindrance: The ortho-substituents on the aryl halide significantly slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Presence of a Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction. The resulting carboxylate can also coordinate to the palladium center and inhibit catalysis.

  • Potential for Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, especially at elevated temperatures, leading to the formation of the corresponding diacid as a byproduct.[3]

Q2: What is the best initial catalyst and ligand combination to try for this substrate?

A2: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective.[2] A good starting point would be to use a pre-formed palladium(II) precatalyst with a biarylphosphine ligand. These ligands are designed to promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition of hindered aryl halides.

A recommended initial catalyst system is XPhos Pd G3 or a combination of Pd₂(dba)₃ with XPhos . N-heterocyclic carbene (NHC) ligands, found in precatalysts like PEPPSI-IPr , are also excellent choices for sterically demanding couplings and are worth considering.[4]

Q3: Which base should I choose to avoid side reactions?

A3: The choice of base is critical due to the presence of the carboxylic acid and the ester. A moderately strong, non-nucleophilic base is recommended to activate the boronic acid without causing significant ester hydrolysis or deprotonating the carboxylic acid in a way that inhibits the catalyst.

Potassium phosphate (K₃PO₄) is often an excellent choice for sterically hindered couplings and is generally compatible with ester functionalities.[2] Alternatively, cesium carbonate (Cs₂CO₃) can be effective due to its high solubility in organic solvents. If ester hydrolysis remains a significant issue, a milder base like potassium fluoride (KF) can be employed, although this may require higher reaction temperatures or longer reaction times.[5]

Q4: What solvent system is most appropriate for this reaction?

A4: A polar aprotic solvent is typically used for Suzuki couplings. For this particular substrate, a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a good starting point. The water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[6] Toluene or THF with water are also common solvent systems. If protodeboronation of the boronic acid is a concern, using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be considered, though this is a more advanced technique.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Probable CauseStep-by-Step Solution
Inactive Catalyst 1. Use a Pre-catalyst: If you are preparing the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand, consider switching to a commercially available, air-stable precatalyst like XPhos Pd G3 to ensure the formation of the active Pd(0) species. 2. Check Reagent Quality: Ensure your palladium source and ligand are not degraded. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere. 3. Ensure Anaerobic Conditions: Oxygen can deactivate the palladium catalyst.[3] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient Oxidative Addition 1. Increase Ligand Bulk: If using a less bulky ligand (e.g., PPh₃), switch to a more sterically demanding ligand like XPhos, SPhos, or RuPhos. These ligands promote the formation of the highly reactive monoligated Pd(0) species necessary for the oxidative addition of hindered aryl halides.[2] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10 °C. Monitor for product formation and any increase in side products.
Poor Transmetalation 1. Optimize the Base: The base is crucial for activating the boronic acid. If using a weak base, consider switching to a stronger, non-nucleophilic base like K₃PO₄. Ensure the base is finely powdered to maximize its surface area and reactivity. 2. Consider a More Stable Boronic Acid Derivative: If you suspect your boronic acid is unstable under the reaction conditions, consider converting it to a more robust boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[6] These derivatives can release the boronic acid slowly into the reaction, minimizing degradation.
Issue 2: Dominant Side Reactions
Side ReactionProbable Cause(s)Mitigation Strategies
Protodeboronation (Replacement of -B(OH)₂ with -H)- Harsh basic conditions - Presence of excess water - High reaction temperatures1. Use a Milder Base: Switch from strong bases like NaOH or KOH to K₃PO₄ or KF. 2. Minimize Water: Use a higher ratio of organic solvent to water (e.g., 10:1 dioxane/water) or consider anhydrous conditions if feasible. 3. Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate. 4. Use a More Stable Boron Reagent: Employ a pinacol ester or a potassium trifluoroborate salt of your boronic acid.[6]
Homocoupling (Dimerization of the boronic acid)- Presence of oxygen - Incomplete reduction of Pd(II) to Pd(0)1. Rigorous Degassing: Ensure all solvents and the reaction setup are free of oxygen. 2. Use a Pd(0) Source or Pre-catalyst: Using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst can minimize the presence of Pd(II) species at the start of the reaction.
Ester Hydrolysis - Strong basic conditions - High reaction temperatures - Prolonged reaction times1. Use a Milder Base: K₃PO₄ is generally less prone to causing hydrolysis than hydroxides. KF is an even milder option.[5] 2. Lower Temperature and Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize exposure to hydrolytic conditions.

Recommended Catalyst and Ligand Systems

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃XPhos or SPhosHighly active for sterically hindered aryl bromides.[2]
XPhos Pd G3(Integrated)Air- and moisture-stable precatalyst, ensures reliable activation.
PEPPSI-IPr(Integrated)N-heterocyclic carbene (NHC) based catalyst, excellent for challenging couplings.[4]
Pd(OAc)₂cataCXium® ABulky phosphine ligand effective for hindered substrates.

Experimental Protocol: A Starting Point

This protocol is a general starting point and may require optimization for your specific boronic acid coupling partner.

Materials:

  • This compound (assuming the bromo-analogue, e.g., Methyl 2-(2-bromophenyl)acetate, as the starting material) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 2-(2-bromophenyl)acetate, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M in the limiting reagent) and solvent ratio (e.g., 5:1 dioxane/water).

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R-X) Transmetal Ar-Pd(II)-R'(L_n) OxAdd->Transmetal Transmetalation (R'-B(OH)₂) Transmetal->Pd0 Reductive Elimination (R-R') BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->Transmetal Enters Cycle Base Base (e.g., K₃PO₄) Base->BoronicAcid

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps and the role of the base.

Catalyst Selection Workflow

Catalyst_Selection Start Start: Suzuki Coupling of This compound Hindrance Is the substrate sterically hindered? Start->Hindrance AcidSensitive Are there acid-sensitive groups (e.g., ester)? Hindrance->AcidSensitive Yes CatalystChoice Use Bulky Ligands: XPhos, SPhos, NHCs AcidSensitive->CatalystChoice Yes BaseChoice Use Moderate Base: K₃PO₄ or Cs₂CO₃ CatalystChoice->BaseChoice Troubleshoot Troubleshoot: Low Yield or Side Reactions BaseChoice->Troubleshoot If issues persist

Caption: A decision workflow for selecting the initial catalyst and base for the target substrate.

References

Effect of base and solvent on the yield of 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-[2-(Methoxycarbonyl)phenyl]acetic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the selective monohydrolysis of the parent diester, dimethyl 2-homophthalate. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, focusing on the critical roles of the base and solvent system.

Problem 1: Low to moderate yield with significant recovery of starting diester.

This is the most common issue, indicating an incomplete reaction. The challenge lies in driving the reaction to completion without initiating the second hydrolysis step.

Possible Cause 1: Insufficient Base Activity

  • Analysis: The hydroxide ion (OH⁻) is the nucleophile that initiates the hydrolysis[1][2]. Its reactivity can be hampered by poor solubility in the organic co-solvent or excessive solvation by protic solvents like alcohols, which form strong hydrogen bonds with the hydroxide ion, thereby decreasing its effective nucleophilicity[3].

  • Solution:

    • Base Selection: Ensure you are using a strong base like NaOH or KOH. While their reactivity is similar, solubility can differ between solvent systems.

    • Stoichiometry: Use at least 1.0 equivalent of the base. An incomplete reaction is almost certain with sub-stoichiometric amounts. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction, but must be carefully controlled to avoid diacid formation.

    • Solvent System: Employ a solvent system known to enhance base activity. A mixture of THF and water is highly effective because THF solubilizes the organic substrate while water dissolves the base, creating an efficient reaction interface[4]. Polar aprotic co-solvents like DMSO can also increase the reaction rate[5].

Possible Cause 2: Poor Substrate Solubility

  • Analysis: The starting diester, dimethyl 2-homophthalate, must be fully dissolved for the reaction to proceed efficiently. If it crashes out of solution, the reaction rate will plummet.

  • Solution:

    • Optimize Solvent Ratio: Adjust the ratio of the organic co-solvent to water. A higher proportion of THF or another suitable organic solvent may be needed to maintain solubility, especially at lower temperatures.

    • Select a Better Co-Solvent: If THF-water systems are failing, consider alternative water-miscible aprotic solvents. However, THF-water is generally considered optimal for this class of reaction[4].

Possible Cause 3: Reaction Temperature is Too Low

  • Analysis: While low temperatures are crucial for selectivity, an excessively low temperature can slow the reaction rate to a crawl.

  • Solution: The reaction is often performed at 0°C to maximize selectivity[4]. If the reaction is stalling, allow it to warm slowly to room temperature while carefully monitoring the consumption of the starting material by TLC or HPLC. Avoid elevated temperatures, which will favor the formation of the diacid.

Problem 2: Low yield of desired mono-acid due to significant diacid formation.

This issue indicates a loss of selectivity, where the hydrolysis reaction proceeds past the desired mono-acid stage to hydrolyze the second ester group.

Possible Cause 1: Excess Base or Prolonged Reaction Time

  • Analysis: The classical approach to saponification often uses a large excess of base and heat, which is non-selective for diesters[6]. Once the first ester is hydrolyzed, the resulting carboxylate is less reactive, but given enough time or a sufficient excess of hydroxide, the second ester will also be cleaved[5].

  • Solution:

    • Precise Stoichiometry: Limit the amount of base to 1.1-1.2 equivalents. This provides a small excess to drive the reaction without creating a large reservoir of hydroxide that can attack the second ester.

    • Monitor Reaction Progress: Actively monitor the reaction using TLC or HPLC. Quench the reaction as soon as the starting material is consumed or when the concentration of the desired product is maximized.

    • Maintain Low Temperature: Keeping the reaction at 0°C is critical for preventing over-hydrolysis. The lower temperature significantly slows the rate of the second hydrolysis compared to the first[4].

Possible Cause 2: Inappropriate Solvent Choice

  • Analysis: Protic co-solvents, such as methanol or ethanol, can decrease selectivity[5]. While they are common solvents for saponification, they can facilitate proton exchange and may not offer the same selectivity benefits as aprotic solvents in a biphasic or semi-biphasic system.

  • Solution: Avoid alcohol-based co-solvents. The recommended system for high selectivity is a THF-water mixture, which creates a semi-two-phase environment that is highly efficient for selective monohydrolysis[4].

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

G start Start Synthesis check_yield Analyze Yield & Purity (TLC, HPLC, NMR) start->check_yield high_purity High Purity? check_yield->high_purity low_yield Low Yield? incomplete_rxn Problem: Incomplete Reaction (High SM) low_yield->incomplete_rxn Yes, High SM over_hydrolysis Problem: Over-hydrolysis (High Diacid) low_yield->over_hydrolysis Yes, High Diacid high_purity->low_yield No success Success: Isolate Product high_purity->success Yes sol_incomplete Solution: 1. Check Base Stoichiometry (≥1 eq) 2. Use THF/Water Co-solvent 3. Ensure SM is dissolved 4. Slightly increase temp (0°C -> RT) incomplete_rxn->sol_incomplete sol_over Solution: 1. Limit Base (1.1-1.2 eq) 2. Maintain 0°C 3. Monitor closely & quench 4. Avoid alcohol solvents over_hydrolysis->sol_over

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of base-promoted hydrolysis (saponification)? A1: Base-promoted hydrolysis is not catalytic; the base is consumed as a reagent. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (⁻OCH₃) as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, and the methoxide is protonated by water to form methanol. This final deprotonation step is essentially irreversible and drives the reaction to completion[1][7].

Caption: Mechanism of base-promoted ester hydrolysis.

Q2: Why is a THF-water solvent system preferred over an alcohol-water system for this selective monohydrolysis? A2: There are two primary reasons. First, alcohol-based solvents are protic and can solvate the hydroxide ion through hydrogen bonding, which stabilizes it and reduces its nucleophilicity[3]. This can slow the reaction. Second, and more critically, alcohols can participate in transesterification reactions with the starting ester, leading to unwanted byproducts. A THF-water system avoids these issues. THF is a water-miscible aprotic solvent that effectively dissolves the starting diester. This creates a highly efficient semi-two-phase reaction environment where the hydroxide, dissolved in the aqueous phase, can react at the interface with the dissolved diester, leading to high yields of the mono-acid[4].

Q3: How does temperature control the selectivity between mono- and di-hydrolysis? A3: The hydrolysis of the second ester group (on the mono-acid intermediate) has a higher activation energy than the hydrolysis of the first ester group (on the neutral diester). This is due to the electrostatic repulsion between the negatively charged hydroxide nucleophile and the negatively charged carboxylate group already present on the mono-acid intermediate. By conducting the reaction at a low temperature (e.g., 0°C), we provide enough energy to overcome the activation barrier for the first hydrolysis but not enough to efficiently overcome the higher barrier for the second hydrolysis. This kinetic control is crucial for isolating the desired mono-acid in high yield[4][5].

Q4: What is the best way to work up the reaction and isolate the product? A4: After the reaction is complete (as determined by TLC/HPLC), the mixture should be cooled in an ice bath. The excess organic solvent (THF) can be removed under reduced pressure. The remaining aqueous solution should then be diluted with water and washed with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material. Finally, the aqueous layer is acidified to a low pH (pH ~2) with a strong acid, such as cold 1M or 2M HCl. This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate or to be extracted with an organic solvent like ethyl acetate.

Experimental Protocols and Data

Optimized Protocol for Selective Monohydrolysis

This protocol is based on a highly efficient method for the selective monohydrolysis of symmetric diesters[4].

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add dimethyl 2-homophthalate (1.0 eq).

  • Dissolution: Add tetrahydrofuran (THF) to the flask (approx. 5-10 mL per mmol of diester) and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base Addition: While stirring vigorously at 0°C, add a solution of sodium hydroxide (1.1 eq) in water (use a concentration of approx. 1M-2M NaOH) dropwise over 5-10 minutes.

  • Reaction: Continue to stir the mixture at 0°C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mixture with a few drops of acetic acid). The reaction is typically complete within 30-60 minutes.

  • Quenching & Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water. Wash the aqueous layer with ethyl acetate (2x) to remove any remaining starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding cold 2M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Table: Effect of Base and Solvent on Yield

The following table summarizes results from studies on selective monohydrolysis, illustrating the impact of different reaction conditions.

Starting DiesterBase (eq.)Solvent SystemTemp. (°C)Time (h)Yield of Mono-acid (%)Reference
Dimethyl 2,2-dimethylmalonateNaOH (1.1)THF / H₂O00.5>99[J. Org. Chem. 2000, 65, 5834-5836][4]
Diethyl adipateNaOH (1.1)THF / H₂O0196[J. Org. Chem. 2000, 65, 5834-5836][4]
Diethyl 4-phenyl-4H-pyran-dicarb.NaOH (1.2)THF / H₂ORT24~70-80[Molecules 2017, 22(11), 1849][6]
Diethyl malonateNaOH (1.1)EtOH / H₂ORT24Complex Mixture[5]
Dipropyl cis-cyclobutane-dicarb.NaOH (1.5)THF/DMSO/H₂O0295[5]

Note: Yields are highly substrate-dependent, but the trends show the superiority of the THF/H₂O system at low temperatures for achieving high selectivity and yield.

General Experimental Workflow

G A 1. Dissolve Diester in THF B 2. Cool to 0°C A->B C 3. Add aq. NaOH (1.1 eq) Dropwise B->C D 4. Stir at 0°C Monitor by TLC C->D E 5. Quench & Wash with EtOAc (removes SM) D->E F 6. Acidify Aqueous Layer with cold HCl (to pH 2) E->F G 7. Extract Product with EtOAc F->G H 8. Dry, Filter & Concentrate G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the synthesis protocol.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-[2-(Methoxycarbonyl)phenyl]acetic acid, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analysis.

Introduction: The Analytical Imperative for a Key Intermediate

This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is not merely a matter of quality control; it is a fundamental prerequisite for the safety and efficacy of the final drug product. The presence of impurities, whether from the synthetic route or degradation, can have significant and unforeseen pharmacological consequences. Therefore, a highly selective and validated stability-indicating HPLC method is essential.[1][2]

This guide will compare and contrast two distinct reversed-phase HPLC (RP-HPLC) approaches for the purity analysis of this compound, detailing the underlying chromatographic principles and providing comprehensive experimental protocols.

Analyte Profile: this compound

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem[3]
Molecular Formula C₁₀H₁₀O₄PubChem[3]
Molecular Weight 194.18 g/mol PubChem[3]
Predicted pKa ~3.72 (for the carboxylic acid)Based on the pKa of the closely related 2-(carboxymethyl)benzoic acid[4]

The Strategic Foundation: Method Development and Validation

The development of a robust HPLC method is a systematic process aimed at achieving adequate separation of the main component from any potential impurities.[2] For ionizable compounds like this compound, controlling the mobile phase pH is the most critical factor influencing retention and selectivity.[5] The goal is to suppress the ionization of the acidic analyte to enhance its retention on the non-polar stationary phase.[5]

Forced degradation studies are an integral part of developing a stability-indicating method.[1][6][7] By subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light, we can generate potential degradation products and ensure the analytical method can separate them from the main peak.[1][7][8][9]

Comparative HPLC Methodologies

We will explore two competitive HPLC methods, primarily differing in their choice of stationary phase, which in turn dictates the selectivity of the separation.

  • Method A: A conventional approach using a C18 (octadecylsilane) column, the workhorse of reversed-phase chromatography.

  • Method B: An alternative approach employing a Phenyl-Hexyl column, which offers different selectivity for aromatic compounds.

Method A: The C18 Column Approach

The C18 stationary phase provides a hydrophobic surface for the retention of non-polar and moderately polar compounds.[10] For acidic analytes, an acidic mobile phase is used to suppress ionization and promote retention.[5]

Experimental Protocol: Method A

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard length and particle size for good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a low pH to suppress the ionization of the carboxylic acid group.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 30% B to 80% B over 20 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 210 nmPhenylacetic acid derivatives exhibit strong absorbance at lower UV wavelengths.[11]
Injection Volume 10 µLA standard injection volume.
Diluent Acetonitrile:Water (50:50)Ensures the sample is fully dissolved and compatible with the mobile phase.
Method B: The Phenyl-Hexyl Column Alternative

Phenyl-Hexyl columns offer a different selectivity compared to C18 columns, particularly for compounds containing aromatic rings.[10] The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte through π-π interactions, providing an additional retention mechanism beyond simple hydrophobicity.[10] This can be advantageous for separating structurally similar aromatic compounds.

Experimental Protocol: Method B

ParameterConditionRationale
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µmOffers alternative selectivity for aromatic compounds.[10]
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains a low pH for consistent analyte ionization state.
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

Head-to-Head Comparison and Data Analysis

The performance of both methods would be evaluated based on their ability to separate the main peak of this compound from potential impurities generated during forced degradation studies.

Forced Degradation Protocol

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C for 30 minutes.[12]

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 60°C for 30 minutes.[12]

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

Expected Outcomes and Data Presentation

The chromatograms from the forced degradation studies would be analyzed for the appearance of new peaks. The resolution between the main peak and the closest eluting impurity peak would be a key performance indicator.

Table 1: Comparison of Chromatographic Performance

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time of Main Peak (min) [Experimental Data][Experimental Data]
Resolution to Closest Impurity [Experimental Data][Experimental Data]
Tailing Factor of Main Peak [Experimental Data][Experimental Data]
Theoretical Plates [Experimental Data][Experimental Data]

Visualizing the Workflow

A systematic approach is crucial for successful HPLC method development and validation.

HPLC_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2(R1)) Analyte_Info Analyte Characterization (pKa, Solubility, UV Spectrum) Column_Screen Column & Mobile Phase Screening (C18, Phenyl-Hexyl, etc.) Analyte_Info->Column_Screen Optimization Parameter Optimization (Gradient, pH, Temperature) Column_Screen->Optimization Stress_Studies Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Optimization->Stress_Studies Optimized Method Degradant_ID Identify Degradation Products Stress_Studies->Degradant_ID Specificity Specificity & Peak Purity Degradant_ID->Specificity Impurity Profile Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing detailed information about the molecular framework of a substance. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 2-[2-(Methoxycarbonyl)phenyl]acetic acid, a substituted aromatic carboxylic acid.

In the absence of a publicly available, fully assigned experimental spectrum for this compound, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are grounded in fundamental NMR principles and are substantiated by a comparative analysis with the experimentally determined spectral data of its structural isomer, 2-(4-(methoxycarbonyl)phenyl)acetic acid, and the parent compound, phenylacetic acid. This approach provides a robust framework for the identification and characterization of the target molecule.

The Structural Uniqueness of this compound

The molecular structure of this compound, with its ortho-substituted phenyl ring, presents a distinct spectroscopic challenge and a unique fingerprint. The proximity of the methoxycarbonyl and acetic acid moieties influences the electronic environment of the aromatic protons and carbons, leading to a complex and informative NMR spectrum.

Predicted ¹H NMR Spectral Data and Comparative Analysis

The ¹H NMR spectrum is anticipated to be characterized by distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons of the ester. The chemical shifts and coupling constants are influenced by the electronic effects and spatial arrangement of the substituents.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Comparative Compounds.

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Aromatic (4H)7.20 - 8.10Multiplet-
Methylene (-CH₂-)~ 3.80Singlet-
Methyl (-OCH₃)~ 3.90Singlet-
Carboxylic Acid (-COOH)> 10.0Broad Singlet-
2-(4-(Methoxycarbonyl)phenyl)acetic acid [1]Aromatic (2H, ortho to COOH)7.35Doublet8.2
Aromatic (2H, ortho to COOMe)8.00Doublet8.2
Methylene (-CH₂-)3.70Singlet-
Methyl (-OCH₃)3.90Singlet-
Phenylacetic acid [2]Aromatic (5H)7.24 - 7.36Multiplet-
Methylene (-CH₂-)3.64Singlet-

The predicted aromatic region for this compound is expected to be a complex multiplet due to the ortho-substitution pattern, which will result in more intricate splitting patterns compared to the pair of doublets observed for the para-isomer. The methylene and methyl singlets are predicted to be in a similar region to the comparative compounds.

Predicted ¹³C NMR Spectral Data and Rationale

The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be particularly sensitive to the positions of the electron-withdrawing methoxycarbonyl and acetic acid groups.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Comparative Compounds.

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound Carboxylic Acid (-COOH)~ 177.0
Ester Carbonyl (-COO-)~ 167.0
Aromatic (substituted)~ 130.0 - 140.0
Aromatic (unsubstituted)~ 125.0 - 135.0
Methylene (-CH₂-)~ 41.0
Methyl (-OCH₃)~ 52.0
2-(4-(Methoxycarbonyl)phenyl)acetic acid [1]Carboxylic Acid (-COOH)176.8
Ester Carbonyl (-COO-)166.9
Aromatic (C-1)138.4
Aromatic (C-4)129.2
Aromatic (C-2,6)129.5
Aromatic (C-3,5)129.9
Methylene (-CH₂-)40.9
Methyl (-OCH₃)52.2
Phenylacetic acid [2]Carboxylic Acid (-COOH)177.88
Aromatic (C-1)133.18
Aromatic (C-2,6)129.34
Aromatic (C-3,5)128.61
Aromatic (C-4)127.33
Methylene (-CH₂-)41.01

The predicted chemical shifts for the carbonyl carbons of the carboxylic acid and the ester in the target molecule are based on the values from its para-isomer. The aromatic region is expected to show six distinct signals due to the lack of symmetry.

Visualizing the Molecular Structure and NMR Workflow

To better understand the structural relationships and the process of NMR characterization, the following diagrams are provided.

Molecular Structure of this compound cluster_molecule C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C9 C C6->C9 O1 O C7->O1 = O2 O C7->O2 C8 C O2->C8 O3 O O4 O C9->O3 = C9->O4

Caption: Molecular structure of this compound.

NMR Characterization Workflow Sample Sample Preparation (Dissolve in CDCl₃) NMR NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis Structure Structure Elucidation & Comparison Analysis->Structure

Caption: A typical workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire their own data, the following protocol outlines the standard procedure for NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  • Process the data with a line broadening of 0.3 Hz.

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
  • Process the data with a line broadening of 1-2 Hz.

4. 2D NMR Spectroscopy (Optional but Recommended):

  • To aid in the definitive assignment of protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments reveal proton-proton and proton-carbon correlations through bonds.

Conclusion

The NMR characterization of this compound provides a unique spectral signature that is highly dependent on the ortho-substitution pattern of the phenyl ring. By understanding the predicted ¹H and ¹³C NMR spectra and comparing them with related isomers and parent compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol serves as a practical guide for obtaining high-quality NMR data for this and similar compounds. This comprehensive approach, combining prediction with comparative analysis, is a powerful tool in the arsenal of the modern chemical researcher.

References

A Comparative Guide to 2-[2-(Methoxycarbonyl)phenyl]acetic Acid and Homophthalic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of starting materials is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of two structurally related building blocks: 2-[2-(Methoxycarbonyl)phenyl]acetic acid and homophthalic acid. Both molecules serve as valuable precursors for a variety of heterocyclic scaffolds, particularly those of pharmaceutical interest such as isoquinolones and isocoumarins. Through a detailed analysis of their reactivity, supported by experimental data and established protocols, this guide aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

At a Glance: A Tale of Two Precursors

Homophthalic acid, a dicarboxylic acid, has long been a staple in heterocyclic synthesis, primarily through its readily accessible anhydride form. In contrast, this compound, a monoester derivative, presents a nuanced alternative. Their structural and functional differences, though subtle, give rise to distinct advantages and disadvantages in various synthetic contexts.

FeatureHomophthalic Acid This compound
IUPAC Name 2-(Carboxymethyl)benzoic acid2-(2-Methoxycarbonylphenyl)acetic acid
Chemical Formula C₉H₈O₄[1]C₁₀H₁₀O₄
Molar Mass 180.16 g/mol [1]194.18 g/mol [2]
Key Reactive Form Homophthalic anhydrideThe acid-ester itself
Primary Applications Synthesis of isocoumarins, isoquinolones, indoles[3]Building block for bioactive molecules
Typical Reaction Castagnoli-Cushman reaction, condensation reactionsCyclization, condensation reactions

Head-to-Head in Heterocyclic Synthesis: The Castagnoli-Cushman Reaction

A cornerstone application for these precursors is the synthesis of tetrahydroisoquinolones, a privileged scaffold in medicinal chemistry. The Castagnoli-Cushman reaction, a powerful tool for constructing this core, traditionally employs homophthalic anhydride.

The Established Route: Homophthalic Anhydride

Homophthalic anhydride reacts with imines in a [4+2] cyclocondensation to yield tetrahydroisoquinolone-4-carboxylic acids. This reaction is known for its high diastereoselectivity and good yields.[4]

Reaction Scheme:

Figure 1: General scheme of the Castagnoli-Cushman reaction with homophthalic anhydride.

The Monoester Alternative: A Modern Approach

Recent studies have demonstrated that 2-(2-methoxy-2-oxoethyl)benzoic acid, a close analog of this compound, can effectively replace homophthalic anhydride in the Castagnoli-Cushman reaction.[3][5] This circumvents the need for the cyclic anhydride, offering a more direct route to tetrahydroisoquinolone-4-carboxylic acid methyl esters.

Reaction Scheme:

Figure 2: The monoester variant of the Castagnoli-Cushman reaction.

Performance Comparison: Yields and Conditions

While direct comparative studies between this compound and homophthalic acid under identical conditions are scarce, data from analogous reactions provide valuable insights.

PrecursorReactionProductYieldReference
Homophthalic AnhydrideCastagnoli-Cushman with various iminesTetrahydroisoquinolone-4-carboxylic acidsGood to excellent[4]
2-(2-methoxy-2-oxoethyl)benzoic acidCastagnoli-Cushman with various iminesTetrahydroisoquinolone-4-carboxylic acid methyl estersModerate to good[3][5]

The use of homophthalic anhydride generally leads to high yields of the carboxylic acid product. The monoester approach, while offering the convenience of directly yielding the ester, may result in slightly lower but still synthetically useful yields. The choice, therefore, depends on the desired final product and the subsequent synthetic steps. If the ester is the target, the monoester route eliminates a separate esterification step.

Mechanistic Divergence: Anhydride vs. Monoester

The choice between the dicarboxylic acid (via its anhydride) and the monoester introduces a key mechanistic difference that influences the reaction pathway and potential side products.

G cluster_0 Homophthalic Anhydride Pathway cluster_1 Monoester Pathway Anhydride Homophthalic Anhydride Intermediate1 Zwitterionic Intermediate Anhydride->Intermediate1 Nucleophilic attack by imine Imine1 Imine Cyclization1 [4+2] Cycloaddition Intermediate1->Cyclization1 Intramolecular cyclization Product1 Tetrahydroisoquinolone -4-carboxylic acid Cyclization1->Product1 Monoester This compound ActivatedEster Acyl Imidazolide Monoester->ActivatedEster Activation CDI CDI Activation Intermediate2 Aza-ketene Intermediate ActivatedEster->Intermediate2 Reaction with imine Imine2 Imine Cyclization2 [4+2] Cycloaddition Intermediate2->Cyclization2 Intramolecular cyclization Product2 Tetrahydroisoquinolone -4-carboxylic acid methyl ester Cyclization2->Product2

Figure 3: Mechanistic comparison of the Castagnoli-Cushman reaction.

The anhydride pathway proceeds through a direct [4+2] cycloaddition. In contrast, the monoester requires activation, for example with 1,1'-carbonyldiimidazole (CDI), to form a highly reactive acyl imidazolide. This intermediate then reacts with the imine, likely forming an aza-ketene which undergoes cyclization. This additional activation step for the monoester is a key consideration in experimental design.

Synthesis of Isocoumarins

Homophthalic acid and its anhydride are also extensively used in the synthesis of isocoumarins, another important class of biologically active compounds.

From Homophthalic Anhydride

A common method involves the condensation of homophthalic anhydride with acid chlorides, followed by rearrangement. This approach provides a reliable route to 3-substituted isocoumarins.

Experimental Workflow:

G Start Homophthalic Anhydride + Acid Chloride Condensation Condensation (e.g., Pyridine) Start->Condensation Intermediate 4-Acyl-isochroman-1,3-dione Condensation->Intermediate Rearrangement Rearrangement (e.g., H₂SO₄) Intermediate->Rearrangement Product 3-Substituted Isocoumarin Rearrangement->Product

Figure 4: Workflow for isocoumarin synthesis from homophthalic anhydride.

While there are no direct reports on the use of this compound for this specific transformation, its structural similarity to homophthalic acid suggests that it could potentially be used, likely requiring an initial activation step similar to the Castagnoli-Cushman reaction.

Experimental Protocols

Synthesis of Tetrahydroisoquinolone-4-carboxylic Acid from Homophthalic Anhydride

This protocol is adapted from the work of Krasavin and coworkers.[4]

  • Preparation of Homophthalic Anhydride: A mixture of homophthalic acid (1 equivalent) and acetic anhydride (1 equivalent) is refluxed for 2 hours. After cooling, the solid anhydride is collected by filtration, washed with glacial acetic acid, and dried.

  • Castagnoli-Cushman Reaction: The crude homophthalic anhydride (1 equivalent) is dissolved in dry acetonitrile. The imine (1.05 equivalents), dissolved in dry acetonitrile, is added with stirring. The reaction mixture is heated at 80 °C overnight. After cooling, the solvent is evaporated, and the crude product is purified by crystallization.

Synthesis of this compound

A plausible synthetic route involves the palladium-catalyzed Suzuki coupling of a suitable aryl boronic ester with an appropriate coupling partner, followed by functional group manipulations.

  • Suzuki Coupling: An aryl boronic ester is coupled with a suitable alkyl halide in the presence of a palladium catalyst and a base.

  • Hydrolysis: The resulting ester is selectively hydrolyzed to afford the desired carboxylic acid.

Accessibility and Cost-Effectiveness

A critical consideration for any synthetic chemist is the availability and cost of starting materials.

CompoundRepresentative SupplierPrice (per gram)Availability
Homophthalic acidSigma-Aldrich~$1.27 (for 25g)Readily available
This compoundSigma-Aldrich~$25.30 (for 100mg)Available, but significantly more expensive

Note: Prices are approximate and subject to change. Please consult suppliers for current pricing.

Homophthalic acid is a widely available and relatively inexpensive commodity chemical. In contrast, this compound is considerably more expensive and may have longer lead times from suppliers. For large-scale synthesis, the cost of the starting material could be a prohibitive factor for the monoester.

Conclusion: A Strategic Choice

The decision to use this compound or homophthalic acid is a strategic one, dictated by the specific goals of the synthesis.

Choose Homophthalic Acid (via its anhydride) when:

  • Cost is a primary concern, especially for large-scale synthesis.

  • The target molecule is the tetrahydroisoquinolone-4-carboxylic acid.

  • A well-established, high-yielding protocol is desired.

Consider this compound when:

  • The direct synthesis of a tetrahydroisoquinolone-4-carboxylic acid ester is advantageous, avoiding a separate esterification step.

  • The higher cost of the starting material is justifiable for the specific application, such as in the synthesis of a high-value pharmaceutical intermediate.

  • A more modern, anhydride-free approach is preferred.

Ultimately, both reagents are valuable tools in the synthetic chemist's arsenal. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to design more efficient and effective synthetic routes for the creation of complex and biologically important molecules.

References

A Comparative Guide to Reagents in Isoquinolone Synthesis: Beyond 2-[2-(Methoxycarbonyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the isoquinolone scaffold is a cornerstone, forming the backbone of numerous pharmaceuticals and biologically active compounds. The synthesis of these structures often relies on a critical cyclization step, where the choice of starting material can significantly impact reaction efficiency, yield, and stereochemical control. For years, 2-[2-(Methoxycarbonyl)phenyl]acetic acid, a monoester derivative of homophthalic acid, has served as a reliable precursor in this regard. However, the pursuit of synthetic optimization, greener reaction conditions, and access to diverse molecular architectures necessitates a thorough evaluation of alternative reagents.

This guide provides an in-depth technical comparison of alternative reagents to this compound for the synthesis of isoquinolone and tetrahydroisoquinolone derivatives. We will delve into the mechanistic nuances, comparative performance based on experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Incumbent: this compound and its Role

This compound offers a distinct advantage in specific condensation reactions. The presence of the methyl ester allows for selective activation and reaction at the free carboxylic acid moiety, which can then participate in cyclization reactions, typically with imines, to form the isoquinolone core. This approach can offer good yields and is often employed in the synthesis of 3-substituted isoquinolones.

The Primary Alternative: Homophthalic Anhydride in the Castagnoli-Cushman Reaction

Homophthalic anhydride stands out as a powerful and widely used alternative for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. Its reaction with imines, known as the Castagnoli-Cushman reaction, is a cornerstone of heterocyclic synthesis, valued for its efficiency and diastereoselectivity.[1][2][3]

Mechanism and Stereoselectivity

The Castagnoli-Cushman reaction is a formal [4+2] cycloaddition that proceeds through a stepwise mechanism. The reaction of homophthalic anhydride with an imine can be promoted by various conditions, including thermal activation, Lewis acids, or even highly polar solvents like trifluoroethanol (TFE), which can facilitate the reaction without the need for a catalyst.[4] The stereochemical outcome of the reaction is a critical consideration, with the cis or trans relationship between the substituents at the C3 and C4 positions of the resulting tetrahydroisoquinolone being influenced by the reaction conditions and the nature of the imine and anhydride.[2]

Castagnoli-Cushman Reaction Homophthalic Anhydride Homophthalic Anhydride Intermediate Zwitterionic Intermediate Homophthalic Anhydride->Intermediate + Imine Imine Imine Imine->Intermediate Tetrahydroisoquinolone 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid Intermediate->Tetrahydroisoquinolone Cyclization

Caption: General workflow of the Castagnoli-Cushman reaction.

Performance Comparison and Experimental Data

Direct comparison of yields between this compound and homophthalic anhydride for the synthesis of the same isoquinolone derivative is not extensively documented in readily available literature, as they often lead to different substitution patterns. However, we can analyze the typical performance of homophthalic anhydride in the Castagnoli-Cushman reaction to understand its efficacy.

Imine SubstrateReaction ConditionsProductYield (%)Reference
N-(4-methoxybenzylidene)-4-(trifluoromethyl)anilineToluene, reflux(±)-cis-3-(4-Methoxyphenyl)-1-oxo-2-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid75[1]
4-Methyl-N-(thiophen-2-ylmethylene)anilineToluene, reflux(±)-cis-2-(4-Methylphenyl)-1-oxo-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid67[1]
N-BenzylideneanilineDichloromethane, N-methylimidazole, -30°C to 23°C(3S,4S)-1-Oxo-2,3-diphenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid60[5]
Benzo[d][1][2]dioxol-5-yl imineTrifluoroethanol, -40°C, 15 mincis-2-(benzo[d][1][2]dioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid81[4]

Table 1: Representative Yields for the Castagnoli-Cushman Reaction using Homophthalic Anhydride.

These examples demonstrate that homophthalic anhydride can provide good to excellent yields of tetrahydroisoquinolone derivatives under various conditions. The use of trifluoroethanol as a promoter is particularly noteworthy for its ability to accelerate the reaction at low temperatures.[4]

Other Noteworthy Alternatives and Synthetic Strategies

Beyond homophthalic anhydride, a diverse array of synthetic methodologies has emerged for the construction of isoquinolones, offering alternatives that may be advantageous depending on the desired substitution pattern and available starting materials.

Microwave-Assisted Synthesis

Microwave irradiation has gained traction as a green chemistry tool for accelerating organic reactions.[6][7][8] In the context of isoquinolone synthesis, microwave-assisted methods can significantly reduce reaction times and, in some cases, improve yields. For instance, the synthesis of isoquinolinone derivatives from homophthalic anhydride and anthranilic acid has been efficiently achieved under microwave irradiation.[9]

Metal-Catalyzed Approaches

Transition-metal catalysis offers a powerful platform for the synthesis of isoquinolones, often proceeding through different mechanisms than the classical condensation reactions. Palladium, rhodium, and copper-catalyzed reactions have been developed to construct the isoquinolone core from various precursors.[10][11] For example, a copper-catalyzed cascade reaction of Ugi adducts has been developed for the synthesis of highly substituted isoquinolone-4-carboxylic acids.[12]

Synthetic_Approaches cluster_0 Condensation-Cyclization Pathways cluster_1 Alternative Methodologies Target Isoquinolone Core Reagent1 This compound Reagent1->Target Condensation with Imines Reagent2 Homophthalic Anhydride Reagent2->Target Castagnoli-Cushman Reaction Reagent3 Other Precursors Reagent3->Target e.g., Metal Catalysis, Microwave Synthesis

Caption: Overview of synthetic routes to the isoquinolone core.

Experimental Protocols

General Procedure for the Castagnoli-Cushman Reaction with Homophthalic Anhydride

Materials:

  • Homophthalic anhydride

  • Appropriate imine

  • Anhydrous solvent (e.g., toluene, dichloromethane, or trifluoroethanol)

  • Promoter/catalyst (if required, e.g., N-methylimidazole, TiCl4)

Procedure:

  • Dissolve the imine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., -30°C, -40°C, or room temperature).

  • Add homophthalic anhydride to the solution. If a promoter is used, it can be added before or after the anhydride.

  • Stir the reaction mixture at the specified temperature for the required duration (monitoring by TLC is recommended).

  • Upon completion, quench the reaction as appropriate (e.g., with water or a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note: Specific reaction times, temperatures, and purification methods will vary depending on the substrates and conditions used. Refer to the cited literature for detailed protocols for specific transformations.

Conclusion and Future Perspectives

While this compound remains a valuable reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Homophthalic anhydride, particularly in the context of the Castagnoli-Cushman reaction, presents a highly efficient and diastereoselective route to valuable tetrahydroisoquinolone derivatives. The emergence of microwave-assisted and metal-catalyzed methods further expands the synthetic toolbox, offering novel pathways to diverse isoquinolone structures.

Future research will likely focus on the development of even more efficient, enantioselective, and environmentally benign methods for isoquinolone synthesis. The exploration of novel catalysts and the application of flow chemistry are promising avenues for advancing this important area of heterocyclic chemistry. By carefully considering the strengths and limitations of each reagent and methodology, researchers can select the optimal synthetic strategy to achieve their target molecules with greater efficiency and elegance.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of small molecules are paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 2-[2-(Methoxycarbonyl)phenyl]acetic acid and its derivatives. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for method development and selection.

Introduction: The Significance of Substituted Phenylacetic Acids

This compound is a dicarboxylic acid monoester with a structural motif relevant in various fields, including organic synthesis and as a potential metabolite or degradation product of more complex pharmaceutical compounds. Its analysis presents a common challenge for analytical chemists: a molecule with two distinct functional groups—a carboxylic acid and a methyl ester—on an aromatic scaffold. The ortho-substitution pattern introduces the potential for unique intramolecular interactions that can influence its behavior in a mass spectrometer. Understanding the mass spectrometric characteristics of this and related molecules is crucial for their unambiguous identification and accurate quantification in complex matrices.

Core Principles: Ionization and Fragmentation Behavior

The choice of analytical technique hinges on the ionization efficiency and subsequent fragmentation of the target analyte. For this compound (Molecular Weight: 194.19 g/mol , Molecular Formula: C₁₀H₁₀O₄)[1][2], both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches, each with distinct advantages and requirements.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Electron Ionization

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[3] Due to the low volatility of the carboxylic acid group, derivatization is a mandatory step for analyzing this compound by GC-MS.

Derivatization is Key: The primary purpose of derivatization in this context is to replace the active hydrogen of the carboxylic acid with a non-polar group, thereby increasing volatility.[4] Common derivatization strategies for carboxylic acids include:

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton with a trimethylsilyl (TMS) group. This is a widely used and effective method.[4]

  • Alkylation (Esterification): Reagents such as diazomethane or BF₃/methanol can be used to convert the carboxylic acid to its corresponding methyl ester.[5]

Predicted Electron Ionization (EI) Fragmentation:

Upon entering the mass spectrometer, the derivatized molecule is subjected to high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is highly reproducible and provides a "fingerprint" for the molecule.

Based on the known fragmentation of aromatic esters and acids, the following pathways are predicted for the TMS-derivatized this compound:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is a common pathway for phenylacetic acid derivatives.

  • Loss of the Derivatizing Group: Fragmentation involving the loss of the TMS group or parts of it is expected.

  • Ortho-Effect: The close proximity of the methoxycarbonyl and the derivatized acetic acid groups can lead to unique fragmentation patterns involving intramolecular rearrangements and the loss of small neutral molecules like methanol or carbon dioxide. This is a well-documented phenomenon in ortho-substituted aromatic compounds.[6]

The PubChem entry for this compound provides GC-MS data with major fragments observed at m/z 162, 134, 127, and 118.[2] These fragments can be rationalized as follows:

  • m/z 162: Likely corresponds to the loss of a methoxy radical (•OCH₃) from the molecular ion, followed by rearrangement.

  • m/z 134: Could result from the loss of both a methoxy group and a carbonyl group.

  • m/z 118: Potentially arises from the cleavage of the acetic acid side chain.

  • m/z 127: The genesis of this fragment is less immediately obvious and may involve complex rearrangements.

dot graph GC_MS_Fragmentation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

M [label="Analyte in Sample"]; Derivatization [label="Derivatization (e.g., Silylation)"]; GC [label="Gas Chromatography Separation"]; Ionization [label="Electron Ionization (70 eV)"]; MS [label="Mass Spectrometry Detection"]; Data [label="Mass Spectrum"];

M -> Derivatization [label="Increase Volatility"]; Derivatization -> GC; GC -> Ionization; Ionization -> MS [label="Fragmentation"]; MS -> Data; }

GC-MS Experimental Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility of Soft Ionization

LC-MS is well-suited for the analysis of polar and thermally labile compounds, often without the need for derivatization.[3] For this compound, LC-MS offers a direct route of analysis.

Ionization Techniques:

  • Electrospray Ionization (ESI): This is the most common ionization technique for this class of compounds. ESI can be operated in both positive and negative ion modes.

    • Negative Ion Mode ([M-H]⁻): This is typically the preferred mode for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions. This often results in high sensitivity and a clean background.

    • Positive Ion Mode ([M+H]⁺ or [M+Na]⁺): While less common for free acids, adduct formation with protons or sodium ions can also be observed.

Predicted Electrospray Ionization (ESI) Fragmentation (MS/MS):

Tandem mass spectrometry (MS/MS) of the precursor ion ([M-H]⁻) provides valuable structural information. For dicarboxylic acid monoesters, common fragmentation pathways in negative ion mode include:

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate is a characteristic fragmentation.[7][8]

  • Loss of Methanol: The loss of a neutral methanol molecule (32 Da) from the monoester is also a plausible pathway.[7][8]

  • Combined Losses: Sequential losses of both CO₂ and other small molecules can also occur.

dot graph LC_MS_Fragmentation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

M [label="Analyte in Sample"]; LC [label="Liquid Chromatography Separation"]; Ionization [label="Electrospray Ionization (ESI)"]; MS1 [label="MS1: Precursor Ion Selection"]; CID [label="Collision-Induced Dissociation"]; MS2 [label="MS2: Fragment Ion Detection"]; Data [label="MS/MS Spectrum"];

M -> LC; LC -> Ionization; Ionization -> MS1; MS1 -> CID; CID -> MS2; MS2 -> Data; }

LC-MS/MS Experimental Workflow

Comparative Analysis: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS depends on the specific analytical goals, sample matrix, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Mandatory for carboxylic acids.[5]Often not required.[3]
Sample Preparation More complex due to the derivatization step.Simpler sample preparation.
Ionization "Hard" electron ionization leading to extensive fragmentation."Soft" ionization (ESI) with less fragmentation, ideal for molecular weight determination.
Sensitivity Can be very high, but matrix-dependent.Generally offers high sensitivity, especially in negative ion mode for acids.[9]
Selectivity High, based on both retention time and fragmentation pattern.High, particularly with MS/MS, which provides another dimension of separation.
Compound Identification Excellent, due to highly reproducible fragmentation patterns and extensive libraries.Relies on accurate mass and MS/MS fragmentation for identification.
Throughput Can be lower due to longer run times and sample preparation.Can be higher due to faster chromatography and simpler sample prep.

Experimental Protocols

GC-MS Analysis Protocol (with Silylation)
  • Sample Preparation: To 100 µL of sample (in a suitable organic solvent), add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Derivatization: Cap the vial and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Source Temperature: 230°C.

LC-MS/MS Analysis Protocol
  • Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS1: Scan for the [M-H]⁻ precursor ion (m/z 193.05).

    • MS2: Fragment the precursor ion with an appropriate collision energy and scan for product ions.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound and its derivatives.

  • For structural confirmation and identification in pure samples or simple matrices, GC-MS with derivatization is an excellent choice due to its reproducible fragmentation patterns and the availability of spectral libraries.

  • For quantification in complex biological or environmental samples, LC-MS/MS is often the preferred method. Its high sensitivity and selectivity, coupled with simpler sample preparation, make it ideal for high-throughput applications. The ability to analyze the compound in its native form avoids potential issues with derivatization efficiency and stability.

The selection of the optimal method should always be guided by the specific requirements of the study, including the nature of the sample, the desired level of sensitivity, and the analytical throughput needed.

References

A Comparative Guide to Validated HPLC Methods for Quantifying 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-[2-(Methoxycarbonyl)phenyl]acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the scientific rationale behind methodological choices. We will compare the performance of a robust HPLC method against leading alternatives—Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and grounded in international regulatory standards.

Introduction: The Analytical Challenge

This compound is an organic molecule whose accurate quantification is critical in various pharmaceutical contexts, such as impurity profiling, stability testing, and metabolite analysis.[1][2] Its structure, featuring both a carboxylic acid and a methyl ester group on a phenyl ring, presents specific analytical considerations for developing a robust, reliable, and validated quantification method.[1] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This guide details a fit-for-purpose Reverse-Phase HPLC (RP-HPLC) method and critically evaluates its performance against other powerful analytical techniques.

The Workhorse Method: Validated Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of the pharmaceutical industry for the analysis of drug products and other substances.[4] For this compound, a moderately polar compound, RP-HPLC is the method of choice due to its robustness and versatility.

Principle and Rationale

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. By adjusting the mobile phase composition and pH, we can control the retention time and achieve selective separation from other matrix components. A low pH is chosen for the mobile phase to suppress the ionization of the carboxylic acid group, which increases its hydrophobicity and retention on the C18 column, leading to better peak shape and resolution. UV detection is selected based on the chromophoric nature of the phenyl ring in the analyte.

Experimental Protocol: RP-HPLC Method

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5).

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic at 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, sonicate for 5 minutes, and filter through a 0.45 µm nylon syringe filter before injection.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Prep_Standard Prepare Reference Standard Solutions Sequence Build Injection Sequence (Standards & Samples) Prep_Standard->Sequence Prep_Sample Prepare Test Sample Solutions Prep_Sample->Sequence HPLC_Setup Equilibrate HPLC System (Column, Mobile Phase) HPLC_Setup->Sequence Run_Analysis Execute Sequence Sequence->Run_Analysis Integration Integrate Chromatographic Peaks Run_Analysis->Integration Calibration Generate Calibration Curve (Linear Regression) Integration->Calibration Quantification Calculate Analyte Concentration in Samples Integration->Quantification Calibration->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for the quantification of this compound using HPLC.

Method Validation Protocol

The developed method must be validated according to international guidelines, such as ICH Q2(R2), to ensure it is fit for its intended purpose.[3][5][6] Validation demonstrates that the analytical procedure is suitable for routine use.[7]

1. Specificity:

  • Procedure: Inject the diluent (blank), a placebo sample, and a sample spiked with the analyte.

  • Rationale: To demonstrate that there is no interference from the diluent or matrix components at the retention time of the analyte.[7]

  • Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the analyte's retention time.

2. Linearity and Range:

  • Procedure: Analyze the prepared calibration standards (e.g., 5 levels) in triplicate.

  • Rationale: To establish the relationship between concentration and instrument response and to define the concentration range over which this relationship is acceptable.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.[6][7]

  • Rationale: To determine the closeness of the measured value to the true value.[6]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate sample preparations on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of diluted standard solutions.

  • Rationale: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

6. Robustness:

  • Procedure: Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).

  • Rationale: To demonstrate the reliability of the method with respect to small but deliberate variations in parameters.[7]

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Method Validation Flow Diagram

Validation_Flow Start Method Development Complete Specificity Specificity (No Interference) Start->Specificity Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Recovery %) Linearity->Accuracy LOD_LOQ LOD & LOQ (S/N Ratio) Linearity->LOD_LOQ Precision Precision (%RSD ≤ 2.0%) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness Validated Method Validated & Fit for Purpose LOD_LOQ->Validated Robustness->Validated

Caption: Logical flow of the analytical method validation process based on ICH guidelines.

Comparative Analysis: Alternative Methodologies

While HPLC is a robust and widely used technique, other methods offer distinct advantages in certain applications.[4]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern advancement of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[4][8][9]

  • Advantages over HPLC:

    • Speed: Analysis times are significantly reduced, often by a factor of up to 9, increasing laboratory throughput.[8]

    • Resolution & Sensitivity: The use of smaller particles results in sharper, narrower peaks, which improves resolution and enhances sensitivity, allowing for the detection of lower concentration analytes.[9][10]

    • Reduced Solvent Consumption: Faster run times and lower flow rates lead to considerable savings in solvent, making it a more environmentally friendly and cost-effective option.[10]

  • Causality: The improved performance stems directly from the van Deemter equation; smaller particles reduce the A and C terms (eddy diffusion and mass transfer resistance), leading to higher efficiency even at faster mobile phase linear velocities.

  • When to Choose UPLC: For high-throughput quality control (QC) laboratories where speed and sensitivity are paramount.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11] It is a sophisticated screening method for detecting a large number of metabolic disorders.[11]

  • Applicability: For organic acids like this compound, GC-MS is viable but typically requires a derivatization step (e.g., silylation with MSTFA) to increase the analyte's volatility and thermal stability.[12][13]

  • Advantages:

    • High Separation Efficiency: Capillary GC columns offer excellent resolving power.

    • Mass Spectrometric Detection: Provides structural information, aiding in peak identification and offering high selectivity.

  • Disadvantages:

    • Derivatization Required: Adds an extra step to sample preparation, which can introduce variability and increase analysis time.

    • Thermal Stability: Not suitable for thermally labile compounds.

  • When to Choose GC-MS: When analyzing a wide profile of organic acids in a sample or when a GC-MS system is already established in the lab for similar analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often considered the gold standard for quantification due to its exceptional sensitivity and selectivity.[14][15] It couples the separation power of LC with the highly selective detection of a triple quadrupole mass spectrometer.

  • Principle: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third.[15]

  • Advantages:

    • Superior Sensitivity: Can achieve detection limits in the picogram (pg) or even femtogram (fg) range, far exceeding UV detection.[15]

    • Unmatched Selectivity: The MRM transition is unique to the analyte, virtually eliminating matrix interference, which is invaluable for complex samples like biological fluids.

    • No Derivatization Needed: Unlike GC-MS, the analyte can be analyzed directly.

  • Disadvantages:

    • Higher Cost and Complexity: Instrumentation is more expensive and requires more specialized expertise to operate and maintain.

    • Matrix Effects: Ion suppression or enhancement can affect accuracy and must be carefully evaluated and controlled, often with the use of a stable isotope-labeled internal standard.

  • When to Choose LC-MS/MS: For bioanalytical studies (e.g., pharmacokinetics), trace-level impurity quantification, or analysis in highly complex matrices where the limits of HPLC-UV are insufficient.[16][17][18]

Performance Data Comparison

The following table summarizes the typical performance characteristics of the discussed methods for the quantification of this compound. The data is representative and intended for comparative purposes.

Performance ParameterRP-HPLC UPLC GC-MS (with Derivatization) LC-MS/MS
Typical Run Time 8-10 min1-3 min15-25 min2-5 min
Linearity (r²) > 0.999> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 1.5%< 1.0%< 5.0%< 2.0%
LOQ (in solution) ~50 ng/mL~10 ng/mL~20 ng/mL~0.1 ng/mL
Selectivity GoodVery GoodExcellentSuperior
Relative Cost LowMediumMediumHigh

Conclusion: Selecting the Right Tool for the Job

As a Senior Application Scientist, the choice of analytical method is driven by the specific requirements of the analysis. There is no single "best" method; rather, there is a "most appropriate" method for the task at hand.

  • The validated RP-HPLC method presented here is the ideal choice for routine QC and release testing in a regulated environment. It is robust, cost-effective, and provides excellent accuracy and precision for its intended purpose. Its validation, grounded in ICH guidelines, ensures its results are trustworthy and defensible.[19]

  • UPLC should be adopted when laboratory throughput is a key driver.[8][10] The significant reduction in run time and solvent usage provides a clear return on investment for high-volume labs without compromising data quality.

  • GC-MS remains a valuable tool, particularly in metabolic screening where a broad profile of organic acids is being investigated. However, for the targeted quantification of a single analyte like this compound, the requirement for derivatization makes it less efficient than liquid chromatography-based methods.

  • LC-MS/MS is the undisputed champion for applications demanding the highest sensitivity and selectivity.[15][17] It is the necessary choice for bioanalysis in complex matrices like plasma or urine, or for quantifying genotoxic impurities at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).

Ultimately, a well-validated HPLC method serves as a reliable and accessible foundation for the quantification of this compound. The decision to employ more advanced techniques like UPLC or LC-MS/MS should be a strategic one, justified by a clear need for enhanced speed, throughput, or sensitivity.

References

Introduction: The Analytical Imperative for a Key Dicarboxylic Acid Monoester

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Analysis of 2-[2-(Methoxycarbonyl)phenyl]acetic acid: GC-MS vs. Alternative Methods

This compound is a dicarboxylic acid monoester that presents unique analytical challenges due to its polarity and low volatility. As a potential metabolite, impurity, or synthetic intermediate in drug development, its accurate quantification is critical. The presence of a free carboxylic acid group alongside a methyl ester necessitates a carefully considered analytical strategy. Direct injection of such a compound into a gas chromatograph is often unfeasible due to thermal degradation and poor peak shape.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-tested Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the robust analysis of this analyte. We will delve into the causality behind each experimental step, from sample extraction to the critical derivatization process that enables successful GC-MS analysis. Furthermore, we will objectively compare this "gold standard" GC-MS approach with powerful alternatives—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—to equip researchers with the knowledge to select the optimal method for their specific needs.

Section 1: The Core Protocol - GC-MS Analysis via Silylation

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] However, the free carboxylic acid group in this compound makes it non-volatile and prone to adsorption on the GC column. To overcome this, a chemical derivatization step is essential to convert the polar analyte into a more volatile and thermally stable compound.[2]

Our recommended approach involves a silylation reaction, which replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. Among various silylating agents, N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is often the reagent of choice for its high reactivity and the production of neutral by-products, leading to cleaner chromatograms.[3][4]

Comprehensive GC-MS Workflow

The entire process, from sample receipt to data analysis, follows a logical and validated sequence designed to ensure accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (Acidified Ethyl Acetate) Spike->LLE Dry Evaporate to Dryness (Nitrogen Stream) LLE->Dry Reconstitute Reconstitute in Solvent (Pyridine) Dry->Reconstitute Deriv Add BSTFA + 1% TMCS Heat at 70°C for 30 min Reconstitute->Deriv Inject Inject 1 µL into GC-MS Deriv->Inject Separate GC Separation (e.g., DB-5ms column) Inject->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect Quant Quantification (Calibration Curve) Detect->Quant Report Generate Report Quant->Report

Caption: End-to-end workflow for GC-MS analysis of the target analyte.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating an internal standard to account for variations in extraction efficiency and derivatization yield.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: LLE under acidic conditions protonates the carboxylic acid group, maximizing its partitioning into an organic solvent and separating it from polar matrix components.[5]

  • Procedure:

    • To 500 µL of plasma sample in a glass tube, add 50 µL of an internal standard working solution (e.g., Phenylacetic acid-d7).

    • Acidify the sample to pH ~2-3 by adding 50 µL of 1M HCl.

    • Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 3-4) and combine the organic layers.

    • Evaporate the combined organic extract to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • Rationale: BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst provides efficient conversion of the carboxylic acid to its TMS ester. Pyridine is used as a solvent as it can also act as an acid scavenger.[6]

  • Procedure:

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Parameters

  • Rationale: A non-polar column like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) provides excellent separation for a wide range of derivatized organic acids.[4] The temperature program is optimized to ensure good peak shape and resolution from other matrix components.

  • Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent

    • Injector: Splitless mode, 250°C, 1 µL injection volume

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms)

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute

      • Ramp: 15°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Mass Spectrometer: Agilent 5977B MSD or equivalent

    • Transfer Line: 280°C

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

    • Quadrupole: 150°C

    • Acquisition Mode:

      • Full Scan: 50-550 amu (for initial identification)

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.[7] Key ions would be determined from the full scan spectrum of a derivatized standard (e.g., the molecular ion [M]+ and characteristic fragment ions). The PubChem entry for the underivatized molecule shows key fragments at m/z 134 and 162, which would shift after TMS derivatization.[8]

Section 2: A Comparative Analysis of Alternative Platforms

While GC-MS is a robust and reliable technique, other methods may be more suitable depending on laboratory resources and analytical goals.

Alternative 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a dominant technique in bioanalysis due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds without derivatization.[5][9]

  • Principle: The sample, after a simple protein precipitation step, is injected directly. The analyte is separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Advantages:

    • High Sensitivity: Often achieves lower limits of detection (LOD) than GC-MS, sometimes by orders of magnitude.[5]

    • No Derivatization: Simplifies sample preparation, reducing time, cost, and potential for error.

    • High Throughput: Faster sample-to-result time makes it ideal for large batches.

  • Disadvantages:

    • Matrix Effects: Co-eluting compounds can suppress or enhance the ionization of the analyte, affecting accuracy. This requires careful method development and often the use of stable isotope-labeled internal standards.[10]

    • Higher Initial Cost: LC-MS/MS instrumentation is generally more expensive than GC-MS systems.

Alternative 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For applications where the highest sensitivity is not required, HPLC-UV offers a simple and cost-effective solution.

  • Principle: The analyte is separated on a reversed-phase column and detected by its absorbance of UV light. The presence of the phenyl ring in this compound provides a chromophore suitable for UV detection.[11]

  • Advantages:

    • Accessibility & Cost: HPLC-UV systems are widely available and less expensive to operate and maintain.

    • Simplicity: The methodology is straightforward and does not require specialized expertise in mass spectrometry.

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than mass spectrometry-based methods.[12]

    • Lower Selectivity: Prone to interference from other compounds in the matrix that absorb at the same wavelength, potentially leading to inaccurate quantification.

Section 3: Method Selection and Performance Comparison

Choosing the right analytical technique is a critical decision driven by the specific requirements of the study.

Decision-Making Workflow

The following diagram outlines a logical process for selecting the most appropriate analytical method.

decision_tree start Start: Define Analytical Needs q1 Need High Throughput (>100 samples/day)? start->q1 q2 Need Trace-Level Sensitivity (pg/mL or lower)? q1->q2 No lcms Choose LC-MS/MS q1->lcms Yes q3 Is Structural Confirmation Required? q2->q3 No q2->lcms Yes gcms Choose GC-MS q3->gcms Yes hplcuv Choose HPLC-UV q3->hplcuv No

Caption: A decision tree for selecting the optimal analytical method.

Head-to-Head Performance Comparison

The table below summarizes the expected performance characteristics of each technique for the analysis of this compound in a biological matrix. Values are representative based on literature for similar acidic compounds.

ParameterGC-MS (with Silylation) LC-MS/MS HPLC-UV
Typical LOQ 1-10 ng/mL0.01-1 ng/mL50-200 ng/mL
Selectivity High (Mass-based)Very High (Precursor/Product Ion)Low to Moderate
Sample Prep Time ~2 hours (LLE + Derivatization)~20 minutes (Protein Precipitation)~20 minutes (Protein Precipitation)
Instrument Run Time ~20 minutes~5-10 minutes~10-15 minutes
Robustness HighModerate (Ion source cleaning)Very High
Cost per Sample ModerateHighLow
Initial Investment ModerateHighLow
Key Advantage Gold-standard structural infoHighest sensitivity & throughputSimplicity & accessibility
Key Disadvantage Requires derivatizationPotential for matrix effectsLow sensitivity & selectivity

Conclusion

The analysis of this compound can be successfully achieved using several analytical platforms, each with distinct advantages.

  • The GC-MS method detailed in this guide, which employs a silylation derivatization step, stands as a highly robust and reliable technique. It offers excellent selectivity and provides definitive structural confirmation, making it an ideal choice for method validation, reference analysis, and applications where absolute certainty of identification is paramount.[1][3]

  • LC-MS/MS is the undisputed leader for high-throughput, ultra-sensitive quantification.[5] For clinical studies or drug metabolism research involving large sample sets and requiring the lowest possible detection limits, the simplified sample preparation and speed of LC-MS/MS make it the superior choice, provided that matrix effects are carefully controlled.

  • HPLC-UV remains a viable option for quality control or synthetic chemistry applications where analyte concentrations are relatively high and the sample matrix is clean.[11][12] Its simplicity, low cost, and robustness are valuable assets when the ultimate performance of mass spectrometry is not required.

Ultimately, the selection of the optimal method depends on a thorough evaluation of the specific analytical requirements, including sensitivity, throughput, budget, and the available instrumentation. This guide provides the foundational protocols and comparative data necessary to make an informed and scientifically sound decision.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Unambiguous Confirmation

In the realm of drug discovery and materials science, the synthesis of a novel molecule is merely the first chapter of its story. The true value and potential of a compound, such as a derivative of 2-[2-(Methoxycarbonyl)phenyl]acetic acid, can only be unlocked through rigorous and unambiguous structural confirmation. These compounds serve as crucial building blocks and pharmacophores, and any ambiguity in their structure—be it regioisomerism, incorrect stereochemistry, or unexpected rearrangement—can lead to failed experiments, misinterpreted biological data, and wasted resources.

This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of these derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for absolute structural confidence. We will delve into the practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting them not as isolated techniques, but as complementary tools in the scientist's arsenal.

The Analytical Cornerstone: Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Causality in NMR: From Spectrum to Structure

For a typical this compound derivative, a suite of NMR experiments is employed to build the structure piece by piece.

  • ¹H NMR - The Initial Blueprint: This is the first-pass experiment. It reveals the number of distinct proton environments, their relative abundance (via integration), and their neighboring protons (via spin-spin splitting). For our target scaffold, we expect to see characteristic signals for the aromatic protons, a singlet for the methylene (-CH₂-) group of the acetic acid moiety, and a sharp singlet for the methyl (-OCH₃) protons of the ester.

  • ¹³C NMR & DEPT - The Carbon Skeleton: While ¹H NMR maps the protons, ¹³C NMR and its variants like Distortionless Enhancement by Polarization Transfer (DEPT) reveal the carbon framework. DEPT experiments (DEPT-90, DEPT-135) are particularly powerful as they differentiate between CH, CH₂, and CH₃ carbons, providing a clear count of each type and complementing the ¹H data.

  • 2D NMR - Connecting the Dots: Two-dimensional NMR experiments are essential for assembling the fragments identified in 1D spectra.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), allowing for the tracing of proton networks, such as those within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away. For instance, an HMBC correlation between the methylene protons (-CH₂-) and the quaternary aromatic carbon to which it is attached provides definitive proof of the acetic acid side chain's position. Similarly, a correlation from the methoxy protons (-OCH₃) to the ester carbonyl carbon confirms the methoxycarbonyl group's integrity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Data Acquisition: Acquire a suite of spectra on a 400 MHz or higher spectrometer.

    • Standard ¹H spectrum.

    • ¹³C{¹H} broadband decoupled spectrum.

    • DEPT-135 and DEPT-90 spectra.

    • 2D ¹H-¹H COSY spectrum.

    • 2D ¹H-¹³C HSQC spectrum.

    • 2D ¹H-¹³C HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate ¹H signals, assign peaks, and use the 2D correlations to build the molecular structure from the ground up.

Table 1: Representative NMR Data for a this compound Derivative
Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s, 1H)~172-CH₂-
Ester Carbonyl (-COO-)-~168-OCH₃
Aromatic (C₆H₄)7.2 - 8.0 (m, 4H)125 - 140Aromatic H's, -CH₂-
Methylene (-CH₂-)~3.8 (s, 2H)~35-COOH, Aromatic C's
Methoxy (-OCH₃)~3.9 (s, 3H)~52Ester -COO-

Note: Exact chemical shifts are highly dependent on the specific substitution pattern and solvent used.

Mass Spectrometry: The Molecular Formula and Beyond

While NMR excels at defining connectivity, mass spectrometry's primary strength is in determining the molecular weight and, with high resolution, the elemental composition of a compound.

Causality in MS: From Mass to Formula
  • Electrospray Ionization (ESI): A soft ionization technique ideal for these acidic molecules. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, providing a clear readout of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): This is a non-negotiable step for structural confirmation. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS provides an exact mass. This exact mass can be used to calculate a unique elemental formula (e.g., C₁₀H₁₀O₄), instantly ruling out thousands of other possibilities and confirming that the product has the expected atomic composition.[1]

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, we can gain further structural proof. The observed fragment ions should correspond to logical pieces of the proposed structure, such as the loss of the acetic acid moiety (-CH₂COOH) or the methoxy group (-OCH₃).

Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Infusion: Directly infuse the sample solution into the ESI source of a Time-of-Flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Identify the molecular ion peak and use the instrument software to calculate the elemental composition based on the measured exact mass. Compare this to the theoretical formula.

Table 2: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₀O₄
Theoretical Exact Mass ([M+H]⁺)195.0652
Observed Exact Mass ([M+H]⁺)195.0650
Mass Accuracy-1.0 ppm
Key Fragment Ion (m/z)135.0441 ([M-CH₂COOH+H]⁺)

X-ray Crystallography: The Unambiguous "Gold Standard"

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique. It provides the absolute connectivity, stereochemistry, and conformation of a molecule in the solid state.

Causality in Crystallography: From Diffraction to 3D Reality

The technique relies on obtaining a high-quality single crystal of the compound. When a beam of X-rays is passed through this crystal, it diffracts into a unique pattern. By analyzing the positions and intensities of these diffracted spots, the electron density throughout the crystal can be mapped, and from this map, the precise location of every atom can be determined. This method was successfully used to determine the crystal structure of a derivative, 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid, confirming the relative orientations of the substituent groups and the intermolecular hydrogen bonding patterns that form the crystal lattice.[2]

This technique is unparalleled in its ability to resolve subtle structural questions, but its primary limitation is the requirement for a suitable single crystal, which can be challenging to grow.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final output is a 3D model of the molecule with precise bond lengths, angles, and atomic coordinates.

An Integrated Analytical Workflow

No single technique is sufficient for complete confidence. The true power lies in an integrated approach where the results from each method corroborate the others. The workflow below illustrates a logical progression for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_prelim Preliminary Checks cluster_detailed Detailed Structural Analysis cluster_absolute Absolute Confirmation synthesis Synthesized Derivative purification Purification (e.g., Column Chromatography) synthesis->purification lcms LC-MS (Purity & Molecular Weight) purification->lcms Verify Purity ir IR Spectroscopy (Functional Group ID) hrms HRMS (Elemental Formula) ir->hrms Determine Formula lcms->ir Confirm Groups nmr 1D & 2D NMR (Connectivity) hrms->nmr Establish Connectivity xray X-ray Crystallography (3D Structure, if needed) nmr->xray Obtain Absolute Structure

Caption: Integrated workflow for structural confirmation.

Comparison of Key Analytical Techniques

The choice of technique depends on the specific question being asked. The following table provides a direct comparison to guide experimental design.

Table 3: Comparison of Primary Structural Confirmation Techniques
TechniqueInformation ProvidedStrengthsLimitationsSample Requirement
NMR Spectroscopy Atomic connectivity, chemical environment, 3D structure in solution (NOESY)The most powerful tool for structure elucidation in solution; non-destructive.Can be insensitive; complex spectra for large molecules; requires soluble sample.1-20 mg, soluble
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragmentsExtremely sensitive; provides definitive molecular formula.Does not provide connectivity information on its own; isomers are often indistinguishable.ng to µg range
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistryUnambiguous "gold standard" for structural proof.Requires a high-quality single crystal, which can be difficult to obtain; structure is in the solid state.Single crystal (~0.1 mm)
IR Spectroscopy Presence of specific functional groupsFast, simple, and inexpensive.Provides limited structural information; spectra can be complex to interpret fully.~1 mg

Conclusion

The structural confirmation of this compound derivatives is a critical, multi-step process that underpins the reliability of all subsequent research. A Senior Application Scientist does not rely on a single piece of data but instead builds a case for the structure through a logical and self-validating workflow. By integrating the high-precision formula from HRMS, the detailed connectivity map from multi-dimensional NMR, and, when necessary, the absolute 3D proof from X-ray crystallography, one can achieve unequivocal confidence in the molecular structure, ensuring the integrity and reproducibility of scientific discovery.

References

Benchmarking the Reactivity of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid: An In-Depth Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is a critical design element that dictates molecular behavior. The compound 2-[2-(Methoxycarbonyl)phenyl]acetic acid is a prime example of a molecule whose reactivity is not merely the sum of its parts but is profoundly influenced by the ortho relationship between its carboxylic acid and methyl ester functionalities.[1] This guide provides a comprehensive analysis of its unique chemical properties, benchmarking its reactivity against structurally similar compounds to elucidate the pivotal role of molecular architecture.

Through a series of targeted experiments and mechanistic discussions, this document will demonstrate how the proximity of the two functional groups in this compound leads to distinct reactivity profiles, particularly in intramolecular catalysis and cyclization potential. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, data-driven understanding of how subtle structural variations can lead to significant differences in chemical reactivity.

Section 1: The Influence of Molecular Architecture on Reactivity

The reactivity of a carboxylic acid derivative is governed by a combination of electronic effects (induction, resonance), steric hindrance, and, in special cases, the participation of neighboring groups.[2] In this compound, the carboxylic acid and the ester group, separated by a methylene bridge and tethered to adjacent positions on a benzene ring, are perfectly poised for intramolecular interaction.

To quantify this "ortho effect," we have selected a series of benchmark compounds that systematically deconstruct the structural features of our target molecule.

Benchmark Compounds for Comparison:

  • 2-[4-(Methoxycarbonyl)phenyl]acetic acid (The para Isomer): This isomer serves as the most critical control. It possesses the same functional groups but is electronically and sterically incapable of direct intramolecular interaction, isolating the impact of through-space proximity.[3][4]

  • Phenylacetic Acid: The parent scaffold, establishing a baseline reactivity for the carboxymethylphenyl moiety without the influence of the ester group.

  • Monomethyl phthalate: This compound places the carboxylic acid and methyl ester groups directly on the ring, altering the geometry and distance between them compared to the target molecule.

  • Benzoic Acid & Methyl Benzoate: These simple molecules provide the fundamental reactivity profiles for the individual functional groups in an aromatic context.[5]

Caption: Chemical structures of the target compound and selected benchmarks.

Section 2: Kinetics of Ester Hydrolysis: A Case for Intramolecular Catalysis

One of the most dramatic manifestations of neighboring group participation (NGP), or anchimeric assistance, is the acceleration of reaction rates.[6][7] We hypothesize that the ortho-disposed carboxylic acid in this compound will significantly accelerate the rate of hydrolysis of the adjacent methyl ester, especially when the carboxylic acid is deprotonated to its conjugate base (a carboxylate).

The proposed mechanism involves the carboxylate anion acting as an intramolecular nucleophile, attacking the ester carbonyl to form a transient cyclic anhydride intermediate. This intermediate is highly reactive and is rapidly hydrolyzed by water or hydroxide, regenerating the carboxylate and yielding the final diacid product. This pathway is significantly faster than the direct intermolecular attack of a hydroxide ion on the ester, which is the sole mechanism available to the para isomer.[8]

Intramolecular_Catalysis cluster_0 Reaction Pathway: Ortho Isomer (Target Compound) cluster_1 Reaction Pathway: Para Isomer (Benchmark) A Start: Ortho Isomer (Carboxylate form) B Intramolecular Nucleophilic Attack (Anchimeric Assistance) A->B Rate-determining step (Intramolecular) C Cyclic Anhydride Intermediate (Highly Reactive) B->C D Rapid Intermolecular Hydrolysis (H₂O / OH⁻) C->D Fast E End Product: Diacid D->E F Start: Para Isomer (Carboxylate form) G Direct Intermolecular Nucleophilic Attack (OH⁻) F->G Standard Saponification (Slower) H Tetrahedral Intermediate G->H I End Product: Diacid H->I Experimental_Workflow cluster_0 Kinetic Analysis Workflow cluster_1 Cyclization Assay Workflow prep Prepare Stock Solutions (Ester, NaOH, HCl) setup Set up Reaction (Mix Ester and NaOH at 25°C) prep->setup sample Sample & Quench (Withdraw aliquots at time points, add HCl) setup->sample analyze HPLC Analysis (Quantify remaining ester) sample->analyze plot Data Plotting (ln[Ester] vs. Time) analyze->plot calc Calculate Rate Constant (k_obs = -slope) plot->calc react Set up Reaction (Dissolve Ester in Acetic Anhydride) heat Heat Reaction (e.g., 100°C for 2h) react->heat workup Work-up & Isolation (Quench, extract, purify) heat->workup char Product Characterization (NMR, MS, IR Spectroscopy) workup->char compare Compare Results (Ortho vs. Para Isomer) char->compare

References

Determining the Enantiomeric Purity of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid Derivatives: A Comparative Guide to Modern Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For molecules like the derivatives of 2-[2-(Methoxycarbonyl)phenyl]acetic acid, which possess a chiral center, the ability to precisely quantify the enantiomeric excess (% ee) is paramount. This guide provides a comprehensive comparison of the primary analytical methodologies for determining enantiomeric purity, grounded in experimental data and field-proven insights. We will explore the causality behind procedural choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

Foundational Strategies: Direct vs. Indirect Chiral Resolution

The separation of enantiomers, which share identical physical properties in an achiral environment, requires the introduction of a chiral selector to create diastereomeric interactions. This can be achieved through two primary strategies:

  • Direct Methods: The enantiomers are separated directly on a chiral stationary phase (CSP) within a chromatographic column. The CSP creates a transient diastereomeric complex with each enantiote, leading to differential retention times. This is the most prevalent approach in modern analytical labs.

  • Indirect Methods: The enantiomeric analyte is first reacted with a pure chiral derivatizing agent (CDA) to form two diastereomers.[1] These diastereomers, now possessing different physical properties, can be readily separated on a conventional, achiral stationary phase.[2][3] While effective, this method introduces additional sample preparation steps and requires careful validation to ensure the derivatization reaction is complete and does not cause racemization.[2]

Comparative Analysis of Key Chromatographic Techniques

The choice of analytical technique is a critical decision driven by factors such as required resolution, analysis speed, sample complexity, and available instrumentation. We will compare the three most powerful techniques for this application: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and an indirect approach using chiral derivatization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity determination due to its robustness, versatility, and the wide array of commercially available chiral stationary phases (CSPs).[4] For acidic compounds like our target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose carbamate derivatives) and macrocyclic glycopeptide phases are particularly effective.[5][6]

Mechanism & Experimental Choices: The separation mechanism relies on the differential formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes is governed by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

For this compound derivatives, the carboxylic acid moiety is a key interaction point. Method development should focus on mobile phases that promote the necessary interactions.

  • Normal-Phase (NP) HPLC: Using solvents like hexane/isopropanol or hexane/ethanol often provides excellent selectivity for many chiral compounds. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) is crucial to suppress the ionization of the analyte's carboxylic acid group, thereby improving peak shape and preventing strong, irreversible binding to the CSP.[7]

  • Polar-Organic Mode (POM): Mobile phases like acetonitrile or methanol, often with acidic and basic additives, can offer unique selectivity.[6]

  • Reversed-Phase (RP) HPLC: While less common for initial screening, RP conditions (e.g., water/acetonitrile with buffers) can be effective with certain CSPs, particularly those designed for aqueous environments.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations.[8] It uses supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, enabling rapid separations without sacrificing efficiency.[9][10][11]

Mechanism & Experimental Choices: SFC is fundamentally a form of normal-phase chromatography.[10] The mobile phase, typically CO2 mixed with a polar organic co-solvent (modifier) like methanol or ethanol, carries the analyte through a packed column, which is often the same type of CSP used in HPLC.[9]

For acidic compounds, SFC offers distinct advantages:

  • Speed: The low viscosity of supercritical CO2 allows for high flow rates and rapid column equilibration, significantly reducing analysis times compared to HPLC.[9]

  • Improved Efficiency: The high diffusivity of analytes in the mobile phase leads to sharp, narrow peaks and high theoretical plate counts.

  • Enhanced Peak Shape for Acids: The CO2, in combination with a protic modifier like methanol, can form carbonic acid in situ, which helps to suppress the deprotonation of acidic analytes, leading to improved peak symmetry without the need for high concentrations of acid additives.[9]

  • Sustainability: SFC drastically reduces the consumption of organic solvents, lowering both procurement and disposal costs.[8][11]

Indirect Method: Chiral Derivatization with Achiral HPLC

Workflow & Experimental Choices:

  • Reagent Selection: A common choice for derivatizing carboxylic acids is an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine.[1] Fluorescent CDAs can also be used to enhance detection limits for trace-level analysis.[2]

  • Reaction: The reaction is typically mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][12] It is critical to use mild reaction conditions to prevent any racemization of the chiral center.[2]

  • Analysis: The resulting diastereomeric mixture is then analyzed on a standard achiral reversed-phase column (e.g., C18). The separation is now based on the different physicochemical properties of the diastereomers.

The primary drawback is the increased complexity and time for sample preparation. Each step must be carefully optimized and validated to ensure the final diastereomer ratio accurately reflects the initial enantiomer ratio.

Quantitative Performance Comparison

The following table provides a semi-quantitative comparison of the methodologies discussed, based on typical laboratory performance for the analysis of this compound derivatives.

ParameterChiral HPLCSupercritical Fluid Chromatography (SFC)Indirect Method (Derivatization)
Analysis Speed Moderate (5-20 min)Very Fast (1-5 min)Slow (requires reaction time + chromatography)
Resolution (α) Good to ExcellentExcellent Good to Excellent
Method Development Can be complex; requires column screeningOften Faster than HPLC Complex; requires reaction optimization
Solvent Consumption HighVery Low Moderate
Cost per Sample Moderate (column cost)Low (solvent savings)Moderate (reagent cost + labor)
Risk of Artifacts LowLowModerate (racemization, incomplete reaction)
Overall Recommendation Robust WorkhorseHigh-Throughput Screening Specialty Applications / When no CSP is available

Visualization of the Analytical Workflow

The following diagram illustrates the decision-making process for establishing a method for enantiomeric purity determination.

G cluster_0 Method Selection Workflow cluster_1 Direct Method Implementation cluster_2 Indirect Method Implementation Analyte Analyte: this compound derivative Strategy Choose Strategy Analyte->Strategy Direct Direct Method (Chiral Chromatography) Strategy->Direct High Throughput? Routine Analysis? Indirect Indirect Method (Chiral Derivatization) Strategy->Indirect No suitable CSP? Need enhanced detection? Technique Select Technique Direct->Technique Derivatize 1. Derivatize with Chiral Reagent Indirect->Derivatize SFC SFC (Recommended for Speed) Technique->SFC Green Chemistry High Speed HPLC HPLC (Robust Alternative) Technique->HPLC Standard Equipment Versatile Separate 2. Separate Diastereomers (Achiral RP-HPLC) Derivatize->Separate Validate 3. Validate Method (Check for racemization) Separate->Validate

Caption: Decision workflow for selecting an enantiomeric purity determination method.

Detailed Experimental Protocol: Chiral HPLC Method

This protocol provides a robust starting point for the enantiomeric separation of a this compound derivative using Chiral HPLC in normal-phase mode.

5.1. Materials and Reagents

  • Analyte: Racemic standard and sample of the this compound derivative.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Additive: Trifluoroacetic Acid (TFA).

  • Chiral Column: A polysaccharide-based CSP, such as a Daicel CHIRALPAK® or Phenomenex Lux® column (e.g., Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)) with dimensions of 250 x 4.6 mm, 5 µm particle size.

5.2. Instrument and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a UV/Vis or Diode Array Detector (DAD).

  • Mobile Phase Screening:

    • A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% TFA

    • B: n-Hexane / Ethanol (85:15 v/v) + 0.1% TFA

  • Flow Rate: 1.0 mL/min. Lower flow rates (e.g., 0.5 mL/min) may improve resolution.[5]

  • Column Temperature: 25 °C. Temperature can be varied (e.g., 15-40 °C) to optimize selectivity.[5]

  • Detection Wavelength: Determined by the UV maximum of the analyte (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

5.3. Procedure

  • Sample Preparation: Dissolve the racemic standard and the analytical sample in a suitable solvent (e.g., isopropanol or the mobile phase) to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase (e.g., Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved. Chiral columns can require longer equilibration times than achiral columns.[5]

  • Racemic Standard Injection: Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times (t_R1, t_R2) and the resolution factor (Rs). An Rs value > 1.5 is desired for baseline separation.

  • Sample Injection: Inject the analytical sample to determine the peak areas for each enantiomer.

  • Enantiomeric Excess (% ee) Calculation:

    • % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

5.4. Method Optimization

  • If resolution is poor, screen different polysaccharide-based CSPs.

  • Systematically vary the ratio of hexane to alcohol modifier (e.g., from 95:5 to 80:20).

  • Adjust the column temperature; lower temperatures often increase chiral selectivity.[5]

Conclusion and Recommendations

For the determination of enantiomeric purity of this compound derivatives, direct chromatographic methods are unequivocally superior to indirect methods for routine analysis.

  • Supercritical Fluid Chromatography (SFC) stands out as the premier choice for high-throughput environments. Its unparalleled speed, low solvent consumption, and excellent resolving power make it ideal for drug discovery and development settings.[8][13]

  • Chiral High-Performance Liquid Chromatography (HPLC) remains a highly reliable and robust workhorse. Its wide applicability and the vast selection of available stationary phases ensure that a suitable method can be developed for nearly any chiral compound. It is an excellent choice for quality control laboratories where speed is secondary to proven robustness.

The indirect derivatization method should be reserved for specific cases, such as when trace analysis requires sensitivity enhancement via a fluorescent tag, or in the rare event that a direct separation cannot be achieved. The choice ultimately depends on the specific goals of the analysis, but a well-developed SFC or HPLC method will provide the accuracy, precision, and reliability required for modern pharmaceutical development.

References

Safety Operating Guide

Navigating the Disposal of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Equally critical, yet often less detailed, are the protocols for their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-[2-(Methoxycarbonyl)phenyl]acetic acid (CAS No. 14736-49-3), moving beyond a simple checklist to instill a culture of safety and environmental stewardship. Our approach is grounded in the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Section 1: Hazard Assessment and Chemical Profile

A foundational understanding of a compound's intrinsic hazards is the critical first step in establishing a safe disposal plan. This compound is an organic compound that, while not acutely toxic in small quantities, presents several hazards that necessitate its classification as regulated hazardous waste.[1][2]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its hazards are well-defined.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation[2][3]

These classifications mandate that this compound be handled as a hazardous substance, precluding disposal via standard municipal waste or sanitary sewer systems.[4][5] The compound's acidic nature further complicates its disposal, requiring segregation from incompatible materials such as bases and oxidizing agents to prevent violent reactions.[6][7]

Section 2: Core Principles of Compliant Chemical Disposal

The disposal protocol for any laboratory chemical rests on three pillars: waste minimization, proper segregation and containment, and regulatory adherence.

  • Waste Minimization: The most effective disposal strategy begins with source reduction. This includes ordering only the necessary quantities of the chemical, reducing the scale of experiments where feasible, and ensuring an accurate chemical inventory to prevent the generation of expired and unused stock.[1]

  • Segregation: As an organic acid, this compound waste must be segregated from other waste streams.[7][8] Cross-contamination with incompatible chemicals, particularly bases or strong oxidizers, can lead to exothermic reactions, gas evolution, or the generation of other hazardous substances.[6]

  • Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) in the United States establishes the regulatory framework for hazardous waste management from generation to final disposal.[4] Academic and research laboratories must adhere to these regulations, which include proper waste determination, labeling, and storage within designated Satellite Accumulation Areas (SAAs).[1][4]

Section 3: Personal Protective Equipment (PPE) and Safe Handling

Prior to handling the chemical for disposal, appropriate PPE must be worn to mitigate the risks of exposure identified in Section 1.

  • Eye and Face Protection: Safety glasses with side shields are mandatory. Given the "serious eye irritation" classification, the use of chemical splash goggles is strongly recommended.[3][9]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Contaminated gloves should be disposed of properly after use. A standard laboratory coat must be worn and kept buttoned.[3][10]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols, which may cause respiratory irritation.[3][9]

Section 4: Step-by-Step Disposal Protocol

This protocol outlines the collection, storage, and disposal of waste containing this compound.

Step 1: Waste Collection and Containment
  • Designate a Waste Container: Select a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[1][7] Avoid metal containers, as acids can cause corrosion.[6][7] The container must be in good condition, free of leaks, and have a secure, screw-top cap.[4]

  • Collect Waste:

    • Solid Waste: Carefully transfer solid this compound or materials contaminated with it (e.g., weighing paper, contaminated gloves) into the designated waste container. Avoid creating dust.[11]

    • Liquid Waste (Solutions): If the compound is in solution, pour the waste into the designated liquid waste container. Do not fill the container beyond 75% capacity to allow for vapor expansion.[12] This waste stream should be labeled as "Non-halogenated Organic Solvent Waste" if applicable, and must be kept separate from halogenated solvent waste.[8][12]

  • Segregate Incompatibles: Ensure that only compatible waste is added to this container. Specifically, do not mix with bases, oxidizing agents, or reactive metals.[6][12]

Step 2: Labeling

Proper labeling is a critical regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a properly completed hazardous waste tag, as mandated by your institution's Environmental Health & Safety (EH&S) department and EPA regulations.[1][7]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste stream, with percentages.

    • The specific hazard characteristics (e.g., Irritant, Harmful).[2]

    • The date of accumulation.

Step 3: Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[1] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the container.[4] This prevents the spread of material in case of a leak.

  • Keep Container Closed: The waste container must remain securely closed at all times, except when actively adding waste.[1]

Step 4: Arranging Final Disposal
  • Contact EH&S: Do not attempt to treat or dispose of the waste yourself. Your institution's EH&S or equivalent safety department is responsible for the collection and final disposal of hazardous waste.[1][13]

  • Schedule a Pickup: Follow your institution's procedure to request a waste pickup. Once the SAA volume limit is reached (e.g., 55 gallons for hazardous waste or 1 quart for acutely toxic waste), EH&S must remove it within a specified timeframe.[1]

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area of the spill.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small, manageable spill, and if you are trained to do so, proceed with cleanup. For large or uncontrolled spills, evacuate the area and call emergency services (e.g., 911) and your institution's EH&S.[7]

  • Cleanup:

    • Wear the appropriate PPE as described in Section 3.

    • For solid spills, gently sweep or vacuum the material into a designated waste container. Avoid creating dust.[9]

    • Use an inert absorbent material for liquid spills.

    • Place all cleanup materials into a hazardous waste container and label it accordingly.[7]

Section 6: Prohibited Disposal Methods

To ensure safety and environmental compliance, the following disposal methods are strictly prohibited for this compound.

  • Drain Disposal: This chemical must not be poured down the sink.[6][9] As a substance harmful to aquatic life and an organic acid that can be toxic even after neutralization, it poses a threat to waterways and the biological processes in wastewater treatment facilities.[5][14]

  • Trash Disposal: Disposing of this chemical in the regular trash is a regulatory violation.[5] Its hazardous characteristics require it to be managed through a licensed hazardous waste handler.

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[13] This merely transfers the chemical into the environment via the exhaust system.

Section 7: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_Prep Preparation & Handling cluster_Contain Containment & Labeling cluster_Store Storage & Final Disposal Start Waste Generated (Solid or Liquid) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Container Select Compatible Waste Container (HDPE) PPE->Container Segregate Segregate from Incompatibles (Bases, etc.) Container->Segregate Label Affix & Complete Hazardous Waste Label Segregate->Label Store Store Sealed Container in Designated SAA with Secondary Containment Label->Store Pickup Request Waste Pickup from EH&S Store->Pickup End Professional Disposal Pickup->End

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern drug discovery and organic synthesis, the responsible handling of chemical reagents is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-[2-(Methoxycarbonyl)phenyl]acetic acid (CAS No. 14736-49-3). Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.

Understanding the Hazard Profile

This compound is a compound that demands careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2]

  • Causes skin irritation (Skin irritation, Category 2).[1][2]

  • Causes serious eye irritation (Serious eye irritation, Category 2A).[1][2]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2]

These classifications necessitate a stringent adherence to safety protocols to minimize exposure and mitigate risk.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety glasses with side-shields or gogglesMust be worn at all times to prevent eye contact. A face shield may be required for larger quantities or when there is a risk of splashing.Protects against serious eye irritation from dust particles or splashes.[1][3]
Hand Protection Chemical-resistant glovesThe specific glove material should be selected based on penetration times and degradation rates. Consult the glove manufacturer's compatibility data.Prevents skin irritation upon contact.[4][5]
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact. For larger-scale operations, additional protective clothing may be necessary.Minimizes the risk of skin contact and contamination of personal clothing.[3][4]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If dusts are generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.Protects against respiratory irritation from inhaling dust.[3][4]
Operational and Disposal Plans: A Step-by-Step Guide

3.1. Safe Handling Protocol

Adherence to a strict handling protocol is the most effective way to prevent accidental exposure.

  • Engineering Controls : Always work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or vapors.[3][4]

  • Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the compound.[1][4]

  • Handling : Avoid generating dust. Keep the container tightly closed when not in use.[3][4] Avoid contact with skin, eyes, and clothing.[3]

3.2. Spill Response

In the event of a spill, a calm and methodical response is critical. The following workflow illustrates the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate 1. Evacuate Area Alert 2. Alert Colleagues & Supervisor Evacuate->Alert Safety First PPE 3. Don Appropriate PPE Alert->PPE Prepare for Cleanup Contain 4. Contain the Spill PPE->Contain Prevent Spread Cleanup 5. Clean Up Spill Contain->Cleanup Use appropriate materials Dispose 6. Dispose of Waste Cleanup->Dispose Follow hazardous waste procedures Decontaminate 7. Decontaminate Area & PPE Dispose->Decontaminate Ensure thorough cleaning Report 8. Report the Incident Decontaminate->Report Document for safety records

Caption: Spill Response Workflow for this compound.

For dry spills, carefully sweep or scoop up the material and place it in a designated, labeled waste container, avoiding dust creation.[4] For liquid spills, use an inert absorbent material to contain the spill.[4]

3.3. Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.

  • Waste Collection : Collect all waste material containing this compound in a clearly labeled, sealed container.[4] Do not mix with other waste streams.

  • Disposal : Dispose of the waste through a licensed disposal company.[6] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

First Aid Measures: Immediate Response to Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
If Inhaled Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Following Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[1][3]
Following Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][3]
Following Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and have access to the full Safety Data Sheet (SDS) for this compound before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.